L-Arginine
描述
An essential amino acid that is physiologically active in the L-form.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Arginine has been reported in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.
Arginine is an essential amino acid in juvenile humans, Arginine is a complex amino acid, often found at active site in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)
ARGININE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 40 investigational indications.
Arginine is an essential amino acid that is physiologically active in the L-form. In mammals, arginine is formally classified as a semiessential or conditionally essential amino acid, depending on the developmental stage and health status of the individual. Infants are unable to effectively synthesize arginine, making it nutritionally essential for infants. Adults, however, are able to synthesize arginine in the urea cycle. Arginine can be considered to be a basic amino acid as the part of the side chain nearest to the backbone is long, carbon-containing and hydrophobic, whereas the end of the side chain is a complex guanidinium group. With a pKa of 12.48, the guanidinium group is positively charged in neutral, acidic and even most basic environments. Because of the conjugation between the double bond and the nitrogen lone pairs, the positive charge is delocalized. This group is able to form multiple H-bonds. This compound is an amino acid that has numerous functions in the body. It helps dispose of ammonia, is used to make compounds such as nitric oxide, creatine, L-glutamate, L-proline, and it can be converted to glucose and glycogen if needed. In large doses, this compound also stimulates the release of hormones growth hormone and prolactin. Arginine is a known inducer of mTOR (mammalian target of rapamycin) and is responsible for inducing protein synthesis through the mTOR pathway. mTOR inhibition by rapamycin partially reduces arginine-induced protein synthesis (A13142). Catabolic disease states such as sepsis, injury, and cancer cause an increase in arginine utilization, which can exceed normal body production, leading to arginine depletion. Arginine also activates AMP kinase (AMPK) which then stimulates skeletal muscle fatty acid oxidation and muscle glucose uptake, thereby increasing insulin secretion by pancreatic beta-cells (A13143). Arginine is found in plant and animal proteins, such as dairy products, meat, poultry, fish, and nuts. The ratio of this compound to lysine is also important - soy and other plant proteins have more this compound than animal sources of protein.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Record name | arginine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Arginine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25212-18-4 | |
| Record name | L-Arginine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6041056 | |
| Record name | L-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
| Record name | L-Arginine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arginine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11965 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Arginine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1426/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in ethyl ether; slightly soluble in ethanol, In water, 1.82X10+5 mg/l @ 25 °C, 182 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |
| Record name | Arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-ARGININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Arginine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1426/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol | |
CAS No. |
74-79-3, 4455-52-1 | |
| Record name | L-Arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine, labeled with tritium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Arginine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94ZLA3W45F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (L)-ARGININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244 °C, 222 °C | |
| Record name | Arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-ARGININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Navigating the L-Arginine Maze: A Technical Guide to Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
L-arginine, a semi-essential amino acid, stands at the crossroads of multiple critical metabolic pathways, influencing a spectrum of physiological and pathological processes. Its metabolism is intricately linked to nitric oxide signaling, the urea (B33335) cycle, polyamine synthesis, and immune modulation.[1] Consequently, the precise analysis of the this compound metabolic pathway is paramount for researchers and drug development professionals aiming to understand disease mechanisms and develop novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the core techniques employed for the quantitative analysis of this compound and its metabolites, complete with detailed experimental protocols and data presentation.
Core Analytical Techniques in this compound Metabolism Analysis
The quantification of this compound and its diverse metabolites presents analytical challenges due to their high polarity and the complexity of biological matrices.[2] A variety of powerful techniques have been developed to overcome these hurdles, each with its own strengths and applications.
Mass Spectrometry (MS)-Based Methods
Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become the gold standard for the reliable and quantitative analysis of the this compound metabolic pathway.[3][4] These methods offer high sensitivity, specificity, and the ability to simultaneously measure multiple analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most versatile and widely used technique for measuring this compound and its metabolites in biological fluids.[5] It typically involves minimal sample preparation and no need for derivatization.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better separation of these polar compounds.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the analytes to increase their volatility.[5] While powerful, the additional sample preparation steps can make it more time-consuming than LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with fluorescence detection, is a robust method for quantifying this compound and its methylated derivatives.[7][8] This technique frequently involves pre-column derivatization with reagents like ortho-phthaldialdehyde (OPA) to enhance sensitivity.[9]
Stable Isotope Tracing for Metabolic Flux Analysis
To move beyond static measurements of metabolite concentrations, stable isotope tracing offers a dynamic view of this compound metabolism. By introducing labeled this compound (e.g., ¹³C₆- or ¹⁵N₄-arginine) into a biological system, researchers can track the flow of atoms through the metabolic network, providing insights into pathway activity and flux rates.[1][10][11] This approach is invaluable for understanding the reprogramming of arginine metabolism in various physiological and pathological states.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a non-destructive method for quantifying arginine and its derivatives.[12] It is particularly useful for exploring the "arginine methylome," the collection of methylated arginine species.[12] While generally less sensitive than MS-based methods, NMR offers unique structural information.[13][14]
Enzymatic Assays
Enzymatic assays provide a functional measure of the activity of key enzymes in the this compound pathway, such as nitric oxide synthase (NOS) and arginase.[15][16][17] These assays are often colorimetric or fluorometric and can be adapted for high-throughput screening.
Quantitative Data Summary
The following tables summarize typical concentrations of this compound and its key metabolites in human plasma, as well as the performance characteristics of various analytical methods.
Table 1: Typical Plasma Concentrations of this compound and Related Metabolites in Healthy Humans
| Metabolite | Concentration Range (µM) | Reference |
| This compound | 60 - 250 | [18] |
| Asymmetric Dimethylarginine (ADMA) | 0.35 - 0.51 | [7] |
| Symmetric Dimethylarginine (SDMA) | 0.13 - 0.28 | [7] |
| L-Citrulline | 23.4 - 34.4 | [19] |
| L-Ornithine | Varies | |
| L-Proline | Varies | |
| N-Monomethylarginine (L-NMMA) | 0.09 - 0.14 | [7] |
Table 2: Performance Characteristics of Analytical Methods for this compound Metabolites
| Method | Analyte(s) | Linearity (r²) | Inter-day Precision (CV%) | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| HPLC-Fluorescence | Arginine, L-NMMA, ADMA, SDMA | >0.9995 | <6.0 | - | - | [7] |
| HILIC-LC-MS/MS | Arginine, Citrulline, Ornithine, Proline, ADMA, SDMA | >0.99 | <10 | 85.1 - 123.6 | 0.07 - 3.1 µmol/L | [6] |
| LC-MS/MS | Arginine, ADMA, SDMA, Citrulline, DMA | - | <15 | - | 0.05 - 3.2 µM | [20] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Simultaneous Determination of this compound Metabolites by HILIC-LC-MS/MS
This protocol is adapted from a method for the simultaneous measurement of six this compound metabolites in human and mouse plasma.[6]
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 25 µL of plasma, add 75 µL of isopropanol (B130326) containing a stable isotope-labeled internal standard (e.g., ¹³C₆-L-arginine).
-
Vortex for 10 seconds and incubate at 4°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. HILIC-LC-MS/MS Analysis:
-
Column: A HILIC column suitable for polar analytes.
-
Mobile Phase A: Acetonitrile (B52724).
-
Mobile Phase B: Water with an appropriate modifier (e.g., formic acid).
-
Gradient: A gradient elution profile starting with a high percentage of acetonitrile and gradually increasing the aqueous phase.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Data Analysis: Quantify each analyte by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
Protocol 2: Quantification of Arginine and Methylarginines by HPLC with Fluorescence Detection
This protocol is based on a method for quantifying arginine, ADMA, L-NMMA, and SDMA in plasma.[7]
1. Sample Preparation:
-
To 12 µL of plasma, add a synthetic internal standard (e.g., monoethyl-l-arginine).
-
Perform solid-phase extraction using mixed-mode cation-exchange columns to isolate arginine and methylarginines.
-
Elute the metabolites and dry the eluate.
2. Derivatization:
-
Reconstitute the dried extract in a suitable buffer.
-
Add a solution of ortho-phthaldialdehyde (OPA) and 3-mercaptopropionic acid.
-
Incubate for a defined period to allow for the derivatization reaction to complete.
3. HPLC Analysis:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivatives (e.g., Ex: 338 nm, Em: 455 nm).
-
Quantification: Calculate concentrations based on standard curves generated from known concentrations of each analyte.
Protocol 3: Stable Isotope Tracing of this compound Metabolism
This protocol outlines a general workflow for a stable isotope tracing experiment using ¹⁵N₄-arginine.[10][11]
1. Cell Culture and Labeling:
-
Culture mammalian cells in a standard growth medium.
-
Replace the standard medium with a medium containing ¹⁵N₄-arginine in place of unlabeled arginine.
-
Incubate the cells for a specific time course to allow for the incorporation of the labeled arginine into metabolic pathways.
2. Metabolite Extraction:
-
Rapidly quench metabolism by washing the cells with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. LC-MS Analysis:
-
Analyze the metabolite extract using LC-MS or LC-MS/MS.
-
Monitor for the mass isotopologues of downstream metabolites of arginine (e.g., citrulline, ornithine, proline).
4. Data Analysis:
-
Determine the fractional labeling of each metabolite, which represents the proportion of that metabolite that has been newly synthesized from the labeled precursor.
-
Use this data for metabolic flux analysis to quantify the rates of different reactions in the pathway.
Protocol 4: Nitric Oxide Synthase (NOS) Activity Assay
This protocol is a general colorimetric assay for measuring NOS activity.[21]
1. Sample Preparation:
-
Prepare tissue or cell extracts in a suitable buffer.
-
Determine the protein concentration of the extracts.
2. Assay Reaction:
-
In a 96-well plate, add the sample extract.
-
Prepare a reaction mixture containing NOS assay buffer, this compound (substrate), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin).
-
Initiate the reaction by adding the reaction mixture to the samples.
-
Incubate at 37°C for a defined period.
3. Detection:
-
The nitric oxide produced is converted to nitrate (B79036) and then to nitrite (B80452) by nitrate reductase.
-
Add Griess reagents 1 and 2 to the wells.
-
A colored product will form with an absorbance at 540 nm.
4. Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NOS activity based on a standard curve generated with known concentrations of nitrite.
Visualization of this compound Metabolic and Signaling Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the central this compound metabolic pathways and a key signaling cascade it initiates.
Caption: Overview of the major this compound metabolic pathways.
Caption: this compound signaling through the mTORC1 pathway.
Conclusion
The analysis of the this compound metabolic pathway is a dynamic and evolving field. The techniques outlined in this guide, from high-resolution mass spectrometry to dynamic stable isotope tracing, provide researchers and drug development professionals with a powerful toolkit to unravel the complexities of arginine metabolism. A thorough understanding and application of these methods are essential for advancing our knowledge of diseases where this compound plays a pivotal role and for the development of targeted and effective therapies. The choice of analytical technique will ultimately depend on the specific research question, the biological matrix, and the required sensitivity and throughput.[1] By leveraging these advanced analytical strategies, the scientific community can continue to shed light on the multifaceted roles of this compound in health and disease.
References
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. Mass spectrometric quantification of this compound and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of six this compound metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of arginine methylation in free versus protein-incorporated amino acids in vitro and in vivo using protein hydrolysis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling | Springer Nature Experiments [experiments.springernature.com]
- 12. Exploring the Arginine Methylome by Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioanalytical profile of the this compound/nitric oxide pathway and its evaluation by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Quantitative Analysis of this compound, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
The Crossroads of Cellular Control: An In-depth Technical Guide to L-Arginine's Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine, a semi-essential amino acid, transcends its role as a mere building block for proteins, acting as a critical signaling molecule that governs a multitude of cellular processes. Its metabolic fate dictates cellular proliferation, apoptosis, vasodilation, and energy metabolism through intricate signaling cascades. This technical guide provides a comprehensive overview of this compound's pivotal role in four major signaling pathways: the Nitric Oxide (NO) pathway, the mammalian Target of Rapamycin (mTOR) pathway, polyamine synthesis, and creatine (B1669601) synthesis. We delve into the core molecular mechanisms, present quantitative data for key enzymatic reactions, and provide detailed experimental protocols for the investigation of these pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and manipulate these critical cellular signaling networks.
This compound Metabolism: A Hub of Cellular Signaling
This compound stands at the heart of several crucial metabolic pathways, each yielding bioactive molecules with profound effects on cellular function. The distribution of this compound amongst these pathways is tightly regulated by the expression and activity of specific enzymes, which vary depending on cell type and physiological conditions.
The this compound-Nitric Oxide (NO) Signaling Pathway
The conversion of this compound to nitric oxide (NO) and L-Citrulline is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS).[1] NO, a gaseous signaling molecule, plays a fundamental role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.
Molecular Mechanism
The synthesis of NO from this compound is a complex oxidation reaction that requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it is involved in synaptic plasticity and neuronal signaling.
-
Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages and smooth muscle cells, in response to inflammatory stimuli. It produces large amounts of NO for host defense.[2]
-
Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, it is crucial for regulating vascular tone and blood pressure.[1]
Quantitative Data: Enzyme Kinetics of NOS Isoforms
The kinetic parameters of the different NOS isoforms for their substrates, this compound and oxygen, are crucial for understanding their regulation and activity under various physiological conditions.
| Enzyme Isoform | Substrate | Km (µM) | Reference |
| nNOS (bovine brain) | This compound | ~2-20 | |
| nNOS (bovine brain) | Oxygen | 23.2 ± 2.8 | [3] |
| iNOS (murine macrophage) | This compound | ~3-16 | |
| iNOS (murine macrophage) | Oxygen | 6.3 ± 0.9 | [3] |
| eNOS (bovine aortic endothelial) | This compound | ~2-29 | |
| eNOS (bovine aortic endothelial) | Oxygen | 7.7 ± 1.6 | [3] |
Experimental Protocol: Measurement of NOS Activity (Griess Assay)
This protocol describes a colorimetric method for the determination of total nitric oxide production by measuring its stable end products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).
References
- 1. High Speed HPLC Analysis of Polyamines in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Arginine Transport Mechanisms: A Technical Guide for Researchers
Abstract
L-arginine, a semi-essential amino acid, is a critical substrate for a multitude of cellular processes, including protein synthesis, nitric oxide (NO) production, and the regulation of the urea (B33335) cycle. Its transport across the plasma membrane is a tightly regulated process, mediated by a diverse array of specialized transporter proteins. The activity and expression of these transporters vary significantly across different cell types and are influenced by a range of physiological and pathological stimuli. Understanding the intricacies of this compound transport is paramount for research in areas such as cardiovascular disease, immunology, neuroscience, and oncology, and holds significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of the primary this compound transport systems, their kinetic properties in various cell types, detailed experimental protocols for their study, and the key signaling pathways that govern their function.
Major this compound Transporter Families
The transport of this compound into mammalian cells is primarily facilitated by three main systems of solute carriers (SLC): the cationic amino acid transporters (CATs, SLC7 family), the y+L system (a heterodimer of a light chain from the SLC7 family and a heavy chain from the SLC3 family), and the b⁰⁺ system (a heterodimer of SLC7A9 and SLC3A1).[1][2] A fourth system, B⁰⁺, also contributes to a lesser extent in some cell types.[3]
-
System y⁺ (Cationic Amino Acid Transporters - CATs): This is a high-affinity, Na⁺-independent system that is highly specific for cationic amino acids such as this compound, L-lysine, and L-ornithine.[1][3] The CAT family includes four members: CAT-1 (SLC7A1), CAT-2A (SLC7A2A), CAT-2B (SLC7A2B), and CAT-3 (SLC7A3).[4] CAT-1 is ubiquitously expressed and considered a housekeeping transporter, while CAT-2A and CAT-2B are splice variants with distinct tissue distributions and kinetic properties, often induced by inflammatory stimuli.[1][4][5] CAT-3 is predominantly found in the brain.[4]
-
System y⁺L: This system is characterized by its Na⁺-independent high-affinity transport of cationic amino acids and Na⁺-dependent high-affinity transport of neutral amino acids.[3] It functions as an exchanger, often mediating the efflux of cationic amino acids in exchange for neutral amino acids. The system is a heterodimer composed of a light chain (y⁺LAT1/SLC7A7 or y⁺LAT2/SLC7A6) and the heavy chain 4F2hc (CD98/SLC3A2).[6]
-
System b⁰⁺: This is a Na⁺-independent system that transports both cationic and neutral amino acids with high affinity.[3] It is a heterodimer of b⁰⁺AT (SLC7A9) and rBAT (SLC3A1).[7]
-
System B⁰⁺: This is a Na⁺- and Cl⁻-dependent transporter that mediates the uptake of both neutral and cationic amino acids.[6] ATB⁰⁺ (SLC6A14) is a member of this system.[6]
Quantitative Data on this compound Transport
The kinetic parameters of this compound transport, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), vary considerably depending on the cell type, the specific transporter isoforms expressed, and the experimental conditions. The following tables summarize key quantitative data from the literature.
| Cell Type | Transporter System(s) | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference(s) |
| Porcine Pulmonary Artery Endothelial Cells | System y⁺ (high-affinity) | 304 ± 23 | 1358 ± 68 (converted from 30s) | [8] |
| Porcine Pulmonary Artery Endothelial Cells | System y⁺ (low-affinity) | 3900 ± 1000 | 5600 ± 1400 (converted from 30s) | [8] |
| Porcine Pulmonary Artery Endothelial Cells | System B⁰⁺ | 62 ± 3 | 422 ± 48 (converted from 30s) | [8] |
| Human Endothelial Progenitor Cells (3 days) | Component 1 (medium affinity) | 80 - 145 | Not specified | [2] |
| Human Endothelial Progenitor Cells (3 days) | Component 2 (high affinity) | 3 - 10 | Not specified | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | System y⁺L | 42 | Not specified | [6] |
| Porcine Aortic Endothelial Cells | L-[¹⁴C]NMA Transport (high affinity) | 4 | Not specified | [9] |
| Porcine Aortic Endothelial Cells | L-[¹⁴C]NMA Transport (low affinity) | 368 | Not specified | [9] |
| Porcine Aortic Endothelial Cells | L-[³H]arginine Transport (high affinity) | 6 | Not specified | [9] |
| Porcine Aortic Endothelial Cells | L-[³H]arginine Transport (low affinity) | 609 | Not specified | [9] |
Table 1: Kinetic Parameters of this compound Transport in Endothelial Cells
| Cell Type | Transporter System(s) | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/min) | Reference(s) |
| Cultured Mouse Cerebellum and Neocortex Neurons | System y⁺ | 100 | 2.6 | [10] |
| Rat Cerebellar Synaptosomes | System y⁺ | 106 | 0.33 | [4] |
| ALS Model Cell Line (NSC-34 hSOD1WT) | High-affinity component | 13 ± 5 | 0.012 ± 0.006 | [11] |
| ALS Model Cell Line (NSC-34 hSOD1WT) | Low-affinity component | 3510 ± 1730 | 3.30 ± 1.62 | [11] |
| ALS Model Cell Line (NSC-34 hSOD1G93A) | High-affinity component | 300 ± 110 | 0.47 ± 0.15 | [11] |
| ALS Model Cell Line (NSC-34 hSOD1G93A) | Low-affinity component | 1980 ± 1100 | 1.42 ± 1.30 | [11] |
Table 2: Kinetic Parameters of this compound Transport in Neuronal Cells
| Cell Type | Transporter System(s) | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference(s) |
| Metastatic Colon Cancer (SW620) | System y⁺ | 46.8 ± 4.2 | 2572.6 ± 316.6 (converted from 30s) | [12] |
| Metastatic Colon Cancer (SW620) | System B⁰⁺ | 16.15 ± 2.1 | 659.88 ± 59.4 (converted from 30s) | [12] |
Table 3: Kinetic Parameters of this compound Transport in Cancer Cells
Experimental Protocols
Radiolabeled this compound Uptake Assay
This protocol is a standard method for measuring the activity of this compound transporters in cultured cells.
Materials:
-
Cultured cells of interest (e.g., endothelial cells, neurons, cancer cells)
-
Complete cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (or other appropriate physiological salt solution)
-
[³H]-L-arginine or [¹⁴C]-L-arginine
-
Unlabeled this compound
-
Inhibitors of specific transport systems (e.g., L-lysine for system y⁺, L-leucine for system y⁺L)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Plate cells in multi-well plates (e.g., 24-well or 48-well) and grow to the desired confluency.
-
Pre-incubation: Gently aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Initiation of Uptake: Add KRH buffer containing a known concentration of radiolabeled this compound and, if applicable, unlabeled this compound or inhibitors. For kinetic studies, a range of this compound concentrations should be used.
-
Incubation: Incubate the cells at the desired temperature (typically 37°C) for a predetermined time (e.g., 1-5 minutes). The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three to five times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another portion of the cell lysate to determine the protein concentration using a standard protein assay.
-
Data Analysis: Calculate the rate of this compound uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min). For kinetic analysis, plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Western Blot Analysis of Transporter Protein Expression
This protocol allows for the detection and quantification of specific this compound transporter proteins.
Materials:
-
Cultured cells or tissue samples
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
Protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis apparatus and power supply
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the this compound transporter of interest (e.g., anti-CAT-1, anti-y⁺LAT1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., X-ray film or digital imager)
-
Stripping buffer (optional)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. To normalize for loading differences, the membrane can be stripped and re-probed with a loading control antibody.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The transport of this compound is intricately linked to major cellular signaling pathways, most notably the nitric oxide (NO) synthesis pathway and the mTOR (mammalian target of rapamycin) pathway.
This compound is the sole substrate for nitric oxide synthases (NOS), which produce NO, a critical signaling molecule in the cardiovascular, nervous, and immune systems. The availability of intracellular this compound, controlled by its transporters, is a key determinant of NO production.[13]
Caption: this compound transport via CAT transporters is essential for nitric oxide synthesis.
This compound is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Intracellular arginine, sensed by CASTOR1, leads to the activation of mTORC1.[14][15]
Caption: Intracellular this compound activates the mTORC1 signaling pathway.
Experimental Workflows
The following diagram illustrates the key steps involved in determining the kinetic parameters of this compound transport.
Caption: Workflow for determining this compound transport kinetics.
Conclusion
The transport of this compound is a fundamental cellular process with far-reaching implications for health and disease. The diverse families of transporters, each with unique kinetic properties and regulatory mechanisms, provide a sophisticated system for controlling intracellular this compound availability. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the role of this compound transport in their specific areas of interest. Future research will undoubtedly uncover further complexities in the regulation and function of these transporters, opening new avenues for therapeutic intervention.
References
- 1. Arginine transport via cationic amino acid transporter 2 plays a critical regulatory role in classical or alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. L-[3H]nitroarginine and L-[3H]arginine uptake into rat cerebellar synaptosomes: kinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of this compound transport by pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of endothelial cell amino acid transport systems involved in the actions of nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transport of L-[3H]arginine in cultured neurons: characteristics and inhibition by nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Increased this compound transport in a nitric oxide-producing metastatic colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. imrpress.com [imrpress.com]
An In-depth Technical Guide to the Biochemical Properties of L-Arginine and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of L-Arginine and its stereoisomer, D-Arginine. This compound, a semi-essential amino acid, is a crucial substrate for a variety of metabolic pathways, most notably the synthesis of nitric oxide (NO) and the urea (B33335) cycle. D-Arginine, while less biologically ubiquitous, is not metabolically inert and exhibits unique pharmacokinetic and pharmacodynamic characteristics. This document details their respective metabolic fates, interactions with key enzymes, and transport mechanisms. Quantitative data on enzyme kinetics and pharmacokinetics are presented in structured tables. Detailed experimental protocols for the analysis of these enantiomers and their enzymatic activities are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their complex biochemistry.
Introduction
This compound plays a pivotal role in numerous physiological processes, serving as a precursor for the synthesis of proteins, nitric oxide, urea, polyamines, and creatine.[1] Its guanidinium (B1211019) group is central to its function, particularly as the substrate for nitric oxide synthases (NOS), which produce the critical signaling molecule NO.[2] D-Arginine, the D-enantiomer, is not incorporated into proteins and is primarily metabolized by D-amino acid oxidase (DAAO).[3] Historically considered biologically inactive, emerging research indicates that D-Arginine may have distinct physiological roles and a different pharmacokinetic profile compared to its L-counterpart.[3][4] Understanding the stereospecificity of their biochemical interactions is critical for drug development and therapeutic applications.
Stereochemistry and Physicochemical Properties
This compound and D-Arginine are enantiomers, meaning they are non-superimposable mirror images of each other. This difference in stereochemistry dictates their interactions with chiral biological molecules such as enzymes and receptors.
| Property | This compound | D-Arginine |
| Molecular Formula | C₆H₁₄N₄O₂ | C₆H₁₄N₄O₂ |
| Molecular Weight | 174.20 g/mol | 174.20 g/mol |
| Isoelectric Point (pI) | 10.76 | 10.76 |
| pKa (α-carboxyl) | ~2.17 | ~2.17 |
| pKa (α-amino) | ~9.04 | ~9.04 |
| pKa (guanidinium) | ~12.48 | ~12.48 |
Metabolic Pathways
The metabolic fates of this compound and D-Arginine are distinctly different, governed by the stereospecificity of the enzymes involved.
This compound Metabolism
This compound is a central node in several metabolic pathways:
-
Nitric Oxide (NO) Synthesis: this compound is the sole substrate for nitric oxide synthases (NOS), which catalyze its conversion to NO and L-Citrulline.[2] NO is a critical signaling molecule in the cardiovascular, nervous, and immune systems.
-
Urea Cycle: In the liver, arginase catalyzes the hydrolysis of this compound to L-Ornithine and urea, a key step in the detoxification of ammonia.
-
Polyamine Synthesis: L-Ornithine, derived from this compound, is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, spermine), which are essential for cell growth and proliferation.
-
Creatine Synthesis: this compound is a precursor for the synthesis of creatine, an important molecule for energy storage in muscle and nerve cells.
Figure 1: Major metabolic pathways of this compound.
D-Arginine Metabolism
The primary metabolic pathway for D-Arginine is oxidative deamination by D-amino acid oxidase (DAAO).[3]
-
DAAO-mediated Oxidation: DAAO converts D-Arginine to α-keto-δ-guanidinovaleric acid, ammonia, and hydrogen peroxide.[5]
References
L-Arginine as a Precursor for Nitric Oxide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role of L-arginine in the synthesis of nitric oxide (NO), a key signaling molecule involved in a myriad of physiological and pathological processes. We will delve into the core biochemical pathways, enzymatic kinetics, regulatory mechanisms, and essential experimental protocols relevant to research and drug development in this field.
The this compound-Nitric Oxide Pathway: A Fundamental Signaling Cascade
Nitric oxide, a transient and highly reactive gaseous molecule, is synthesized from the semi-essential amino acid this compound by a family of enzymes known as nitric oxide synthases (NOS).[1][2][3] This fundamental pathway is integral to numerous biological functions, including vasodilation, neurotransmission, and immune responses.[4][5]
The synthesis of NO from this compound is a two-step oxidative process.[6] In the first step, this compound is hydroxylated to form the intermediate Nω-hydroxy-L-arginine (NOHA). Subsequently, NOHA is oxidized to yield nitric oxide and L-citrulline.[6] This enzymatic reaction requires several cofactors for optimal activity, including nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[2][3]
// Nodes L_Arginine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NOHA [label="Nω-hydroxy-L-arginine\n(NOHA)", fillcolor="#FBBC05", fontcolor="#202124"]; NO_Citrulline [label="Nitric Oxide (NO) +\nL-Citrulline", fillcolor="#34A853", fontcolor="#FFFFFF"]; NOS [label="Nitric Oxide Synthase\n(NOS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cofactors [label="NADPH, O₂, FAD,\nFMN, BH₄, Calmodulin", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges L_Arginine -> NOHA [label="Step 1:\nHydroxylation", color="#5F6368"]; NOHA -> NO_Citrulline [label="Step 2:\nOxidation", color="#5F6368"]; NOS -> L_Arginine [style=invis]; NOS -> NOHA [style=invis]; Cofactors -> NOS [label="Required for activity", style=dashed, color="#5F6368"];
// Positioning {rank=same; L_Arginine; NOS; Cofactors} {rank=same; NOHA} {rank=same; NO_Citrulline} } Caption: Figure 1: this compound to Nitric Oxide Synthesis Pathway.
Nitric Oxide Synthase (NOS) Isoforms: Diverse Roles and Regulation
Three distinct isoforms of NOS have been identified, each with unique tissue distribution, regulation, and physiological functions:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS is involved in synaptic plasticity, learning, and memory.[7] Its activity is regulated by calcium/calmodulin binding.[3]
-
Endothelial NOS (eNOS or NOS3): Predominantly expressed in endothelial cells, eNOS plays a crucial role in regulating vascular tone, blood pressure, and platelet aggregation.[2][3] Similar to nNOS, its activity is dependent on calcium and calmodulin.[3]
-
Inducible NOS (iNOS or NOS2): Unlike the constitutive isoforms (nNOS and eNOS), iNOS expression is induced by pro-inflammatory cytokines and microbial products.[7] Once expressed, iNOS produces large amounts of NO for prolonged periods and its activity is largely independent of intracellular calcium concentrations.[2]
Quantitative Data: Kinetic Parameters of NOS Isoforms
The efficiency of this compound as a substrate for each NOS isoform can be characterized by its Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). These parameters are crucial for understanding the enzyme's behavior under different physiological and pathological conditions.
| NOS Isoform | Species | Kₘ for this compound (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference(s) |
| nNOS | Human | 1.5 - 6.0 | Not consistently reported | [1] |
| Murine | 1.3 - 1.4 | Not consistently reported | [1] | |
| Rat | 1.5 - 14 | Not consistently reported | [1] | |
| Bovine | 2.0 - 3.3 | Not consistently reported | [1] | |
| eNOS | Human | 0.9 - 4.4 | Not consistently reported | [1] |
| Murine | 1.7 - 3.6 | Not consistently reported | [1] | |
| Bovine | 3.0 - 5.0 | Not consistently reported | [1][8] | |
| iNOS | Human | 2.2 - 22 | Not consistently reported | [1] |
| Murine | 2.3 - 14 | Not consistently reported | [1] | |
| Rat | 19 - 32 | Not consistently reported | [1] |
Note: Vₘₐₓ values are highly dependent on the purity of the enzyme preparation and assay conditions, leading to variability in reported values.
Signaling Pathways Downstream of Nitric Oxide
Once synthesized, nitric oxide diffuses from its site of production and activates downstream signaling cascades, most notably the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. NO binds to the heme moiety of soluble guanylate cyclase (sGC), leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cGMP.[4][5] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to a variety of cellular responses, including smooth muscle relaxation and vasodilation.
// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylate Cyclase\n(sGC)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="Cyclic GMP (cGMP)", fillcolor="#FBBC05", fontcolor="#202124"]; PKG [label="Protein Kinase G (PKG)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular_Response [label="Cellular Responses\n(e.g., Smooth Muscle Relaxation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges NO -> sGC [label="Activates", color="#5F6368"]; GTP -> cGMP [label="Conversion", color="#5F6368"]; sGC -> GTP [style=invis]; cGMP -> PKG [label="Activates", color="#5F6368"]; PKG -> Cellular_Response [label="Leads to", color="#5F6368"];
// Positioning {rank=same; NO} {rank=same; sGC; GTP} {rank=same; cGMP} {rank=same; PKG} {rank=same; Cellular_Response} } Caption: Figure 2: Nitric Oxide-cGMP Signaling Pathway.
Experimental Protocols
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a common colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).
Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, colored azo compound. The intensity of the color, measured spectrophotometrically at ~540 nm, is proportional to the nitrite concentration. To measure total NO production (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase.
Detailed Methodology:
-
Sample Preparation:
-
Collect cell culture supernatants or tissue homogenates.
-
For samples containing high protein concentrations, deproteinization is necessary to avoid interference. This can be achieved by methods such as ultrafiltration or zinc sulfate (B86663) precipitation.
-
-
Nitrate Reduction (for total NO measurement):
-
To a 96-well plate, add your sample.
-
Add nitrate reductase and its cofactor (e.g., NADPH).
-
Incubate at room temperature for a specified time (e.g., 1 hour) to allow for the conversion of nitrate to nitrite.
-
-
Griess Reaction:
-
Add Griess Reagent I (sulfanilamide in an acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent II (NED in an acidic solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Measurement of NOS Activity in Cell Lysates
This protocol outlines a method to determine the enzymatic activity of NOS in cell or tissue lysates by measuring the conversion of radiolabeled this compound to L-citrulline.
Principle: NOS enzymes catalyze the conversion of this compound to L-citrulline and NO. By using radiolabeled this compound (e.g., [³H]this compound), the amount of radiolabeled L-citrulline produced can be quantified, providing a direct measure of NOS activity.
Detailed Methodology:
-
Lysate Preparation:
-
Homogenize cells or tissues in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins, including NOS.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
NOS Assay:
-
Prepare a reaction mixture containing the cell lysate, [³H]this compound, and the necessary cofactors (NADPH, FAD, FMN, BH4, and calmodulin for nNOS/eNOS).
-
Initiate the reaction by adding the lysate to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Ca²⁺).
-
-
Separation of L-Citrulline:
-
Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50W-X8).
-
The positively charged [³H]this compound will bind to the resin, while the neutral [³H]L-citrulline will pass through.
-
Collect the eluate containing the [³H]L-citrulline.
-
-
Quantification:
-
Measure the radioactivity of the eluate using a scintillation counter.
-
Calculate the amount of [³H]L-citrulline produced and normalize it to the protein concentration of the lysate and the incubation time to determine the specific NOS activity.
-
// Nodes Start [label="Start:\nCell/Tissue Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis/\nHomogenization", fillcolor="#FFFFFF", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Supernatant [label="Collect Supernatant\n(Lysate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Protein_Assay [label="Protein Quantification\n(e.g., BCA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Griess_Assay [label="Griess Assay for\nNitrite/Nitrate", fillcolor="#FBBC05", fontcolor="#202124"]; NOS_Activity_Assay [label="NOS Activity Assay\n([³H]this compound to [³H]L-citrulline)", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot for\nNOS Isoform Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Lysis [color="#5F6368"]; Lysis -> Centrifugation [color="#5F6368"]; Centrifugation -> Supernatant [color="#5F6368"]; Supernatant -> Protein_Assay [color="#5F6368"]; Protein_Assay -> Griess_Assay [label="Normalize to\nprotein content", style=dashed, color="#5F6368"]; Protein_Assay -> NOS_Activity_Assay [label="Normalize to\nprotein content", style=dashed, color="#5F6368"]; Protein_Assay -> Western_Blot [label="Equal protein\nloading", style=dashed, color="#5F6368"]; Supernatant -> Griess_Assay [color="#5F6368"]; Supernatant -> NOS_Activity_Assay [color="#5F6368"]; Supernatant -> Western_Blot [color="#5F6368"]; Griess_Assay -> Data_Analysis [color="#5F6368"]; NOS_Activity_Assay -> Data_Analysis [color="#5F6368"]; Western_Blot -> Data_Analysis [color="#5F6368"]; } Caption: Figure 3: Experimental Workflow for NO Measurement.
Logical Relationships: Regulation of NOS Activity
The activity of NOS enzymes is tightly regulated at multiple levels, including substrate and cofactor availability, post-translational modifications, and interactions with inhibitory proteins. Understanding these regulatory mechanisms is crucial for developing targeted therapeutic strategies.
// Nodes NOS_Activity [label="NOS Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Arginine [label="this compound\n(Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cofactors [label="Cofactors\n(BH₄, NADPH, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CaM [label="Ca²⁺/Calmodulin\n(for nNOS/eNOS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphorylation [label="Phosphorylation\n(e.g., Akt, PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADMA [label="ADMA\n(Endogenous Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_NAME [label="L-NAME\n(Exogenous Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caveolin_1 [label="Caveolin-1\n(Inhibitory Protein for eNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges L_Arginine -> NOS_Activity [label="Activates", color="#34A853"]; Cofactors -> NOS_Activity [label="Activates", color="#34A853"]; CaM -> NOS_Activity [label="Activates", color="#34A853"]; Phosphorylation -> NOS_Activity [label="Modulates", color="#FBBC05"]; ADMA -> NOS_Activity [label="Inhibits", color="#EA4335"]; L_NAME -> NOS_Activity [label="Inhibits", color="#EA4335"]; Caveolin_1 -> NOS_Activity [label="Inhibits", color="#EA4335"]; } Caption: Figure 4: Logical Regulation of NOS Activity.
This technical guide provides a foundational understanding of the this compound-nitric oxide pathway, offering valuable insights and practical protocols for researchers and professionals in the field. Further investigation into the intricate regulatory networks and the development of isoform-specific modulators will continue to be a fertile area for scientific discovery and therapeutic innovation.
References
- 1. Purification of nitric oxide synthase from rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning, Expression, and Purification of a Nitric Oxide Synthase-Like Protein from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 8. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
An In-depth Technical Guide to the Endogenous Synthesis and Regulation of L-Arginine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine, a conditionally essential amino acid, is pivotal to a multitude of physiological processes, including protein synthesis, nitric oxide signaling, and immune function. Its endogenous synthesis is a tightly regulated inter-organ process, primarily involving the coordinated actions of the small intestine and the kidneys. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis, detailing the enzymatic pathways, regulatory mechanisms, and key experimental methodologies for its study. Quantitative data on enzyme kinetics and metabolite concentrations are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the complex interplay governing this compound homeostasis.
Endogenous Synthesis of this compound: The Intestinal-Renal Axis
The primary pathway for de novo this compound synthesis in mammals is not confined to a single organ but rather occurs through a collaborative process known as the intestinal-renal axis. The liver, despite containing all the necessary enzymes of the urea (B33335) cycle, does not contribute to net this compound synthesis due to the high activity of arginase, which rapidly hydrolyzes this compound to ornithine and urea.
The synthesis of this compound from its precursors involves two key enzymes: Argininosuccinate (B1211890) Synthase (ASS) and Argininosuccinate Lyase (ASL).
-
Step 1: Citrulline Synthesis in the Small Intestine: The process begins in the enterocytes of the small intestine, where glutamine, glutamate, and proline are converted to citrulline.
-
Step 2: Release and Transport of Citrulline: Citrulline is then released into the portal circulation and, bypassing the liver, is transported to the kidneys.
-
Step 3: Arginine Synthesis in the Kidneys: The proximal tubules of the kidneys take up citrulline from the bloodstream. Here, the final two steps of this compound synthesis occur in the cytoplasm:
-
Argininosuccinate Synthase (ASS): This enzyme catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate. This is the rate-limiting step in the conversion of citrulline to arginine.
-
Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate into this compound and fumarate (B1241708). The fumarate can then enter the Krebs cycle.
-
-
Step 4: Release of this compound: The newly synthesized this compound is released from the kidneys into the systemic circulation, where it becomes available to other tissues.
Visualization of the this compound Synthesis Pathway
Caption: The intestinal-renal axis for endogenous this compound synthesis.
Regulation of this compound Synthesis
The endogenous synthesis of this compound is meticulously regulated at multiple levels to maintain homeostasis and meet physiological demands. The primary point of control is the expression of the rate-limiting enzyme, Argininosuccinate Synthase (ASS).
Transcriptional Regulation of ASS1
The expression of the ASS1 gene is influenced by a variety of hormonal and nutritional signals:
-
Hormonal Control:
-
Glucocorticoids and Glucagon (via cAMP): These hormones are known to upregulate ASS1 transcription, particularly in the liver for urea cycle function, but also play a role in regulating its expression in other tissues.
-
Insulin: Insulin has been shown to transcriptionally regulate ASS1 to maintain vascular endothelial function.
-
-
Nutrient-Level Regulation:
-
This compound: High levels of this compound act as a negative feedback signal, suppressing the expression of ASS1.
-
L-Citrulline: Conversely, an abundance of the substrate L-Citrulline induces the expression of ASS1.
-
-
Inflammatory Mediators:
-
Cytokines: Pro-inflammatory cytokines can modulate the expression of enzymes involved in this compound metabolism, including ASS, as part of the immune response.
-
Visualization of ASS1 Transcriptional Regulation
Caption: Transcriptional regulation of the Argininosuccinate Synthase (ASS1) gene.
Quantitative Data
Table 1: Kinetic Properties of Human this compound Synthesis Enzymes
| Enzyme | Substrate | Apparent K_m_ (mM) | V_max_ (µmol/min/mg protein) | Tissue/Source |
| Argininosuccinate Synthase (ASS1) | Citrulline | 0.04 - 0.2 | Not consistently reported | Purified human liver, Cultured lymphocytes |
| Aspartate | ~0.02 | |||
| Argininosuccinate Lyase (ASL) | Argininosuccinate | 0.1 - 0.2 | 9 - 10.3 | Purified human liver |
| Arginine | 3.0 | 8.0 | Purified human liver | |
| Fumarate | 5.3 | Purified human liver |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the purity of the enzyme preparation.
Table 2: Representative Concentrations of this compound and its Precursors
| Metabolite | Plasma (µM) | Hepatocyte (mM) |
| This compound | 50 - 150 | 0.03 - 0.1 |
| L-Citrulline | 10 - 50 | Low (not a major site of net synthesis) |
| L-Ornithine | 40 - 100 | ~0.2 |
Experimental Protocols
Measurement of Argininosuccinate Synthase (ASS) Activity
This protocol is based on a spectrophotometric assay that measures the production of pyrophosphate (PPi), which is then converted to inorganic phosphate (B84403) (Pi) and quantified.
Materials:
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.8), 2 mM ATP, 2 mM L-Citrulline, 2 mM L-Aspartate, 6 mM MgCl₂, 20 mM KCl.
-
Inorganic pyrophosphatase (0.2 units/reaction).
-
Molybdate (B1676688) Buffer: 10 mM ascorbic acid, 2.5 mM ammonium (B1175870) molybdate, 2% sulfuric acid.
-
Phosphate standard solution.
-
96-well microtiter plate.
-
Spectrophotometer capable of reading at 650 nm.
-
Tissue homogenate or purified enzyme solution.
Procedure:
-
Prepare a standard curve of inorganic phosphate.
-
In a 96-well plate, add 1 µg of tissue homogenate or purified ASS to the reaction buffer containing inorganic pyrophosphatase to a final volume of 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of molybdate buffer.
-
Read the absorbance at 650 nm.
-
Calculate the concentration of phosphate produced from the standard curve.
-
Express ASS activity as nmol of PPi produced per minute per mg of protein.
Measurement of Argininosuccinate Lyase (ASL) Activity
This protocol utilizes a direct spectrophotometric assay that measures the formation of fumarate, which absorbs light at 240 nm.
Materials:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.5).
-
Substrate Solution: 11.7 mM Argininosuccinic Acid (ASA) in deionized water with 1 M Potassium Phosphate.
-
Spectrophotometer with a thermostatted cuvette holder at 37°C.
-
Quartz cuvettes.
-
Tissue homogenate or purified enzyme solution.
Procedure:
-
Set up two quartz cuvettes (Test and Blank).
-
To each cuvette, add 2.0 mL of Assay Buffer.
-
To the Test cuvette, add 0.65 mL of deionized water. To the Blank cuvette, add 0.75 mL of deionized water.
-
Equilibrate both cuvettes to 37°C.
-
To the Test cuvette, add 0.1 mL of the enzyme solution. Mix by inversion.
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction in both cuvettes by adding 0.25 mL of the ASA Substrate Solution.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve for both the Test and Blank.
-
Calculate the ASL activity using the Beer-Lambert law, with the molar extinction coefficient of fumarate at 240 nm being 2.44 mM⁻¹cm⁻¹. One unit of activity is defined as the formation of 1.0 µmole of fumarate per minute.
Quantification of this compound in Plasma by HPLC-MS/MS
This is a generalized protocol; specific parameters will need to be optimized for the instrument used.
Materials:
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-L-Arginine).
-
Acetonitrile (LC-MS grade).
-
Formic acid.
-
Ammonium acetate (B1210297).
-
HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HILIC column.
-
Use an isocratic or gradient elution with a mobile phase typically consisting of ammonium acetate and formic acid in water and acetonitrile.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Quantify the this compound concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualization of Experimental Workflows
Caption: Workflow diagrams for key experimental protocols in this compound research.
Conclusion
The endogenous synthesis of this compound is a vital inter-organ process, with its regulation being critical for maintaining metabolic homeostasis and supporting a wide range of physiological functions. The intricate control of ASS1 gene expression underscores the importance of this pathway. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to investigate the nuances of this compound metabolism, paving the way for a better understanding of its role in health and disease, and for the development of novel therapeutic strategies targeting this essential amino acid.
L-Arginine's Crucial Role in the Urea Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine, a semi-essential amino acid, holds a pivotal position in mammalian nitrogen metabolism as a key intermediate in the urea (B33335) cycle. This cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849), a neurotoxic byproduct of amino acid catabolism, converting it into the less toxic and readily excretable urea. This technical guide provides an in-depth exploration of this compound's function within the urea cycle, detailing the enzymatic reactions, regulatory mechanisms, and its interplay with other metabolic pathways. The document summarizes key quantitative data, provides detailed experimental protocols for the analysis of urea cycle components, and visualizes complex pathways and workflows using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
The urea cycle is a series of five enzymatic reactions that primarily occurs in the periportal hepatocytes of the liver.[1] Its central purpose is the conversion of two molecules of ammonia and one molecule of bicarbonate into one molecule of urea. This compound serves as the immediate precursor to urea and ornithine in the final step of this cycle. Beyond its role in ammonia detoxification, the urea cycle is intrinsically linked to the synthesis of this compound itself, making this amino acid both a product and a participant in the pathway.[2] Understanding the intricate functions of this compound within this cycle is crucial for elucidating the pathophysiology of urea cycle disorders and for the development of therapeutic interventions.
The Urea Cycle: A Step-by-Step Breakdown
The urea cycle is a compartmentalized pathway, with the initial two steps occurring in the mitochondrial matrix and the subsequent three in the cytosol.
Mitochondrial Reactions:
-
Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The cycle is initiated with the condensation of ammonia (NH₃), bicarbonate (HCO₃⁻), and two molecules of ATP to form carbamyl phosphate. This irreversible and rate-limiting step is catalyzed by carbamoyl phosphate synthetase I (CPS I) .[3]
-
Citrulline Synthesis: The carbamoyl group from carbamyl phosphate is transferred to L-ornithine to form L-citrulline , a reaction catalyzed by ornithine transcarbamylase (OTC) . L-citrulline is then transported out of the mitochondria into the cytosol in exchange for L-ornithine.
Cytosolic Reactions:
-
Argininosuccinate (B1211890) Synthesis: In the cytosol, L-citrulline condenses with L-aspartate to form L-argininosuccinate . This ATP-dependent reaction is catalyzed by argininosuccinate synthetase (ASS) .
-
Argininosuccinate Cleavage: Argininosuccinate lyase (ASL) cleaves L-argininosuccinate into This compound and fumarate (B1241708) .[4] The fumarate produced can enter the citric acid cycle, linking the two metabolic pathways.
-
Urea Formation and Ornithine Regeneration: This is the final and defining step where this compound plays its central role. Arginase-1 , a manganese-containing enzyme, hydrolyzes this compound to produce urea and regenerate L-ornithine .[5] The urea is then transported via the bloodstream to the kidneys for excretion, while L-ornithine is transported back into the mitochondria to begin another round of the cycle.
Quantitative Data
Kinetic Parameters of Key Urea Cycle Enzymes
The efficiency of the urea cycle is dictated by the kinetic properties of its constituent enzymes. The following table summarizes the Michaelis-Menten constants (Kₘ) and maximum velocities (Vₘₐₓ) for the cytosolic enzymes involved in this compound metabolism. It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/g liver) | Reference(s) |
| Arginase-1 | This compound | 0.94 - 1.58 | 69.4 - 71.3 | [6] |
| ~2 | Not specified | [5] | ||
| Argininosuccinate Synthetase (ASS) | L-Citrulline | Not specified | Not specified | |
| L-Aspartate | Not specified | Not specified | ||
| ATP | Not specified | Not specified | ||
| Argininosuccinate Lyase (ASL) | L-Argininosuccinate | Not specified | Not specified | [7] |
Intracellular Concentrations of Urea Cycle Intermediates in Hepatocytes
The flux through the urea cycle is also influenced by the availability of its intermediates. The table below presents reported intracellular concentrations of key urea cycle amino acids in rat liver tissue. These concentrations can fluctuate based on dietary protein intake and the fed or fasted state of the animal.
| Intermediate | Concentration in Rat Liver (nmol/g wet weight) | Physiological State | Reference(s) |
| L-Ornithine | Significantly greater than control | Propargylglycine-treated | [9] |
| L-Citrulline | Significantly greater than control | Propargylglycine-treated | [9] |
| This compound | Significantly greater than control | Propargylglycine-treated | [9] |
| L-Argininosuccinate | Not readily available |
Note: Data for argininosuccinate and concentrations under varying physiological states like fed vs. fasted were not explicitly found in a consolidated table.
Regulatory Mechanisms Involving this compound
The urea cycle is tightly regulated to efficiently manage nitrogen load while preventing the toxic accumulation of ammonia. This compound plays a significant role in this regulation, both directly and indirectly.
Allosteric Regulation of Carbamoyl Phosphate Synthetase I (CPS I)
The primary point of regulation in the urea cycle is the allosteric activation of CPS I by N-acetylglutamate (NAG) .[10][11] NAG is synthesized in the mitochondria from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS) .[12] Crucially, This compound acts as a potent allosteric activator of NAGS .[13][14] This creates a feed-forward mechanism: an increase in this compound levels, which can occur with high protein intake and increased amino acid catabolism, signals the need for enhanced ammonia detoxification. The activated NAGS produces more NAG, which in turn activates CPS I, increasing the flux through the urea cycle.
This compound as a Signaling Molecule: The mTORC1 Pathway
Beyond its role as a metabolite, this compound also functions as a signaling molecule, notably in the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. This compound has been shown to activate mTORC1, which can have significant implications in both normal physiology and disease states, such as liver cancer.[6] In the context of hepatocellular carcinoma, elevated intracellular this compound levels have been observed, contributing to tumor growth through metabolic reprogramming.
Experimental Protocols
Quantification of Urea Cycle Intermediates by LC-MS/MS
Objective: To accurately quantify the intracellular concentrations of L-ornithine, L-citrulline, L-argininosuccinate, and this compound in liver tissue samples.
Methodology:
-
Sample Preparation:
-
Flash-freeze liver tissue samples in liquid nitrogen immediately after collection and store at -80°C.
-
For analysis, weigh approximately 50 mg of frozen tissue and homogenize in 500 µL of ice-cold 80% methanol (B129727) containing a mixture of stable isotope-labeled internal standards for each analyte.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute the polar amino acids.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
-
Quantification:
-
Generate a calibration curve for each analyte using known concentrations of standards.
-
Calculate the concentration of each urea cycle intermediate in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Arginase-1 Activity Assay
Objective: To measure the enzymatic activity of arginase-1 in liver tissue homogenates.
Methodology:
-
Tissue Homogenization:
-
Homogenize fresh or frozen liver tissue in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) for the assay.
-
-
Enzyme Activation:
-
Pre-incubate the lysate with a buffer containing MnCl₂ (e.g., 10 mM) at 55-60°C for 10 minutes to activate the arginase enzyme.
-
-
Arginase Reaction:
-
Initiate the reaction by adding this compound (e.g., 0.5 M, pH 9.7) to the activated lysate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Urea Quantification:
-
Stop the reaction by adding an acid solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water).
-
Add α-isonitrosopropiophenone (ISPF) and heat the mixture at 100°C for 45 minutes. This reagent reacts with urea to produce a colored product.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
-
Calculation:
-
Prepare a standard curve with known concentrations of urea.
-
Determine the amount of urea produced in the samples from the standard curve and calculate the arginase activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of urea produced per minute).
-
Visualizations
The Urea Cycle Pathway
Caption: The Urea Cycle Pathway
Regulation of the Urea Cycle by this compound
Caption: this compound's Allosteric Regulation
Experimental Workflow for Arginase Activity Assay
Caption: Arginase Activity Assay Workflow
Conclusion
This compound is an indispensable component of the urea cycle, serving not only as the substrate for urea synthesis but also as a critical regulator of the pathway's flux. Its role extends beyond simple metabolic intermediacy to that of a signaling molecule, influencing cellular growth and proliferation. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals. A deeper understanding of this compound's function in the urea cycle is paramount for advancing our knowledge of nitrogen homeostasis and for developing novel therapeutic strategies for a range of metabolic and proliferative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Accelerated hepatic arginine transport in the tumor-bearing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling the kinetics of interorgan arginine metabolism during bacterial sepsis in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arginine transport in human liver. Characterization and effects of nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of L-Arginine Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-arginine (B1665763), a semi-essential amino acid, serves as a crucial precursor to a diverse array of bioactive molecules that are fundamental to numerous physiological and pathological processes. The metabolic fate of this compound is primarily dictated by the differential activity of two key enzymes: nitric oxide synthase (NOS) and arginase. These enzymes channel this compound into distinct pathways, leading to the production of nitric oxide (NO) and L-ornithine, respectively. L-ornithine is further metabolized to polyamines and proline. Additionally, this compound can be decarboxylated to form agmatine (B1664431) or used in the synthesis of creatine (B1669601). This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, detailing the physiological roles of its principal metabolites: nitric oxide, polyamines, agmatine, and creatine. We present a synthesis of quantitative data, detailed experimental protocols for the analysis of these pathways, and visual representations of the key signaling cascades and experimental workflows to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
The amino acid this compound stands at a critical metabolic crossroads, acting as the substrate for several enzymatic pathways that produce molecules with profound impacts on cardiovascular health, immune function, neurotransmission, and cell proliferation.[1][2][3] The partitioning of this compound between the nitric oxide synthase (NOS) and arginase pathways is a key regulatory point that determines the balance between vasodilation, immune response, and tissue repair and growth.[4][5] Understanding the intricate regulation and physiological consequences of this compound metabolism is paramount for the development of novel therapeutic strategies for a wide range of diseases, including cardiovascular disorders, cancer, and neurological conditions. This guide delves into the core metabolites of this compound, providing in-depth information on their synthesis, function, and methods of study.
The this compound Metabolic Hub
This compound is metabolized through four primary enzymatic pathways, each yielding distinct and vital bioactive compounds.
-
Nitric Oxide Synthase (NOS) Pathway: Produces nitric oxide (NO) and L-citrulline.
-
Arginase (ARG) Pathway: Hydrolyzes this compound to L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine) and proline.[4]
-
Arginine Decarboxylase (ADC) Pathway: Converts this compound to agmatine.[6]
-
Arginine:Glycine Amidinotransferase (AGAT) Pathway: Initiates the synthesis of creatine.
The interplay and competition between these pathways for their common substrate, this compound, are critical for maintaining cellular and physiological homeostasis.
Figure 1: Overview of the major metabolic pathways of this compound.
Nitric Oxide (NO) Pathway
Synthesis and Signaling
Nitric oxide is a gaseous signaling molecule synthesized from this compound by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[7][8] The synthesis of NO is a complex oxidation reaction that also produces L-citrulline.[2][7]
The primary receptor for NO is soluble guanylate cyclase (sGC).[7] Activation of sGC by NO leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). The NO-sGC-cGMP-PKG signaling cascade mediates many of the physiological effects of NO, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[9]
Figure 2: Nitric Oxide (NO) synthesis and signaling pathway.
Physiological Roles
-
Cardiovascular System: NO is a potent vasodilator, playing a critical role in the regulation of blood pressure and blood flow.[10][11][12][13] It also inhibits platelet aggregation and adhesion to the vascular endothelium, preventing thrombosis.[10]
-
Nervous System: In the central nervous system, NO produced by nNOS acts as a neurotransmitter involved in synaptic plasticity, learning, and memory.[8] In the peripheral nervous system, it mediates non-adrenergic, non-cholinergic (NANC) neurotransmission, contributing to functions like gastrointestinal motility and penile erection.
-
Immune System: iNOS is expressed in immune cells like macrophages in response to inflammatory stimuli, producing large amounts of NO that have cytotoxic effects against pathogens and tumor cells.[7][14] However, chronic high levels of NO can contribute to inflammatory tissue damage.[7]
Quantitative Data
| Parameter | Value | Organism/System | Reference |
| Plasma this compound | 77.4 ± 18.2 µmol/L | Human | [12] |
| eNOS Km for this compound | ~3 µmol/L | Endothelial Cells | [11] |
| nNOS Apparent Km for O2 | 23.2 ± 2.8 µM | Bovine Brain | [15] |
| eNOS Apparent Km for O2 | 7.7 ± 1.6 µM | Bovine Aortic Endothelial Cells | [15] |
| iNOS Apparent Km for O2 | 6.3 ± 0.9 µM | Murine Macrophages | [15] |
| Effect of this compound (3g/day for 3 weeks) on Blood Pressure in Preeclampsia | Significant decrease in SBP, DBP, and MAP | Human Clinical Trial | [16] |
| Effect of this compound (6g, oral) on Plasma NOx | No significant increase | Healthy Humans | [11] |
Experimental Protocols
This protocol is based on the Griess reaction, which detects nitrite (B80452) (NO₂⁻), a stable and quantifiable end product of NO oxidation.
Materials:
-
NOS Assay Buffer
-
NOS Substrate (this compound)
-
NOS Cofactors (NADPH, FAD, FMN, BH₄)
-
Nitrate (B79036) Reductase
-
Griess Reagents 1 and 2
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in cold NOS Assay Buffer. Centrifuge to remove debris and collect the supernatant. Determine protein concentration.
-
Reaction Setup: In a 96-well plate, add sample, NOS substrate, and NOS cofactors. For a positive control, use a known amount of purified NOS. For a negative control, omit the this compound substrate or add a NOS inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.
-
Nitrate Reduction: Add nitrate reductase to each well to convert any nitrate (NO₃⁻) to nitrite (NO₂⁻). Incubate as recommended by the supplier.
-
Color Development: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. A purple/magenta color will develop in the presence of nitrite.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Express NOS activity as pmol NO₂⁻/min/mg protein.
Polyamine Pathway
Synthesis and Regulation
The hydrolysis of this compound by arginase yields L-ornithine and urea.[4] L-ornithine is the precursor for the synthesis of polyamines through the action of ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway.[17] ODC converts ornithine to putrescine. Spermidine and spermine (B22157) are subsequently synthesized from putrescine through the addition of aminopropyl groups donated by decarboxylated S-adenosylmethionine (dcSAM).
Figure 3: Polyamine synthesis pathway.
Physiological Roles
Polyamines are essential for cell growth, proliferation, and differentiation.[17][18] They are polycationic molecules that interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing processes like DNA stabilization, gene transcription, and protein synthesis.[19]
-
Cell Proliferation and Cancer: Due to their critical role in cell growth, polyamine metabolism is often upregulated in cancer cells.[14][17] Elevated polyamine levels are found in various tumor tissues compared to normal tissues.[10][20][21]
-
Tissue Repair and Wound Healing: Polyamines are important for tissue regeneration and repair processes.
Quantitative Data
| Parameter | Value | Tissue/Condition | Reference |
| Spermidine Concentration | 0.1-2 µmol/g fresh weight | Most Mammalian Tissues | [4] |
| Spermine Concentration | 0.1-2 µmol/g fresh weight | Most Mammalian Tissues | [4] |
| Putrescine Concentration | < 0.1 nmol/g | Resting Mammalian Cells | [4] |
| Putrescine in Oral Squamous Cell Carcinoma vs. Normal Tissue | 136 ± 42 nmol/g vs. 25-41 nmol/g | Human | [20] |
| Spermidine in Oral Squamous Cell Carcinoma vs. Normal Tissue | 415 ± 41 nmol/g vs. 184-214 nmol/g | Human | [20] |
| Spermine in Oral Squamous Cell Carcinoma vs. Normal Tissue | 461 ± 41 nmol/g vs. 233-269 nmol/g | Human | [20] |
| Effect of Spermidine on Porcine Enterocyte Proliferation | Dose-dependent increase | In vitro | [22] |
Experimental Protocols
This method allows for the sensitive and specific measurement of putrescine, spermidine, and spermine in biological samples.
Materials:
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Acetone
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Extraction: Homogenize tissue or cell pellets in cold PCA. Centrifuge at high speed to precipitate proteins. Collect the supernatant containing the polyamines.
-
Derivatization: To an aliquot of the supernatant, add a saturated sodium carbonate solution and dansyl chloride in acetone. Incubate at 60-70°C in the dark to allow for the derivatization of the amino groups of the polyamines.
-
Extraction of Dansylated Polyamines: Add toluene to the reaction mixture and vortex vigorously. Centrifuge to separate the phases. The upper toluene phase containing the dansylated polyamines is collected and evaporated to dryness.
-
HPLC Analysis: Reconstitute the dried residue in the HPLC mobile phase. Inject an aliquot onto the C18 column. Use a gradient of acetonitrile (B52724) and water to separate the dansylated polyamines.
-
Detection: Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantification: Identify and quantify the polyamines by comparing their retention times and peak areas to those of known standards.
Agmatine Pathway
Synthesis and Function
Agmatine is an amine formed from the decarboxylation of this compound by the enzyme arginine decarboxylase (ADC).[6] It is considered a neurotransmitter and neuromodulator in the central nervous system.[23][24]
Figure 4: Synthesis of Agmatine.
Physiological Roles
Agmatine interacts with multiple receptor systems, including imidazoline (B1206853) receptors, α2-adrenergic receptors, and NMDA receptors.[6][23][24] Its physiological effects are diverse and include:
-
Neuroprotection: Agmatine has been shown to protect neurons from excitotoxicity and ischemic damage.[25]
-
Neuromodulation: It can modulate the activity of various neurotransmitter systems and has been implicated in mood regulation, pain perception, and addiction.[6][23]
-
Cardiovascular Effects: Agmatine can influence blood pressure, although its effects can be complex.[26]
Quantitative Data
| Parameter | Value | Condition/System | Reference |
| Agmatine Concentration in Brain | Significantly lower than in peripheral tissues | Mammalian | [27] |
| Effect of Agmatine on Morphine Dependence | Reduction of cAMP overshoot at 0.01-10 µM | Rat Hippocampal Neurons | [28] |
| Effect of Agmatine on LTP | 100 µM agmatine reduces LTP | Rat Hippocampus | [29] |
| Plasma Half-life of Intravenous Agmatine | 14.9 - 18.9 minutes | Rat | [30] |
| Oral Bioavailability of Agmatine | 29% - 35% | Rat | [30] |
Creatine Synthesis Pathway
Synthesis and Function
Creatine is synthesized in a two-step process that begins with the transfer of a guanidino group from this compound to glycine, catalyzed by arginine:glycine amidinotransferase (AGAT). The product, guanidinoacetate, is then methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine.
Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. It is reversibly phosphorylated by creatine kinase (CK) to form phosphocreatine (B42189), which serves as a rapidly accessible reservoir of high-energy phosphate (B84403) for the regeneration of ATP.[31][32]
Figure 5: Creatine synthesis and the phosphocreatine shuttle.
Physiological Roles
-
Energy Buffering: The phosphocreatine system provides a temporal and spatial buffer for ATP, maintaining ATP levels during periods of high energy demand.[31]
-
Muscle Performance: Creatine supplementation has been shown to increase muscle phosphocreatine stores, leading to improved performance in short-duration, high-intensity exercise.[32][33]
-
Neuroprotection: Creatine may have neuroprotective effects by maintaining energy homeostasis in neurons.
Quantitative Data
| Parameter | Value | Condition/System | Reference |
| Muscle Creatine Pool | ~120-140 g | 70 kg young male | |
| Increase in Muscle Creatine with Supplementation (20 g/day for 5-6 days) | ~20-40% | Human Skeletal Muscle | [31] |
| Increase in Muscle Power Output with Creatine Supplementation | ~5% | Human | |
| Increase in Muscle Strength with Creatine Supplementation | Significant gains | Meta-analysis | [31] |
| Baseline Muscle Phosphocreatine (PCr) | 26.6 ± 6.3 mM/kg wet muscle | Human | [19] |
Experimental Protocols
This assay measures the rate of NADPH formation, which is coupled to the CK-catalyzed reaction.
Materials:
-
CK reagent containing creatine phosphate, ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase, and NADP⁺
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare the CK working reagent according to the manufacturer's instructions.
-
Reaction Setup: Pipette the CK reagent into the wells of a 96-well plate and pre-warm to 37°C.
-
Sample Addition: Add the serum or plasma sample to the reagent and mix.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 5 minutes).
-
Calculation: The rate of increase in absorbance is directly proportional to the CK activity in the sample. Calculate the activity (U/L) using the molar extinction coefficient of NADPH.
Conclusion
The metabolic pathways of this compound are central to a vast range of physiological functions, from the regulation of vascular tone to the control of cell proliferation. The key metabolites—nitric oxide, polyamines, agmatine, and creatine—each possess unique and potent biological activities. The intricate balance between these pathways is crucial for maintaining health, and their dysregulation is implicated in numerous diseases. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of targeting this compound metabolism. A deeper understanding of these pathways will undoubtedly pave the way for novel and effective treatments for a multitude of human disorders.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Project MUSE - Polyamines in Mammalian Biology and Medicine [muse.jhu.edu]
- 4. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine concentrations in pancreatic tissue, serum, and urine of patients with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute this compound supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reference Intervals for Plasma this compound and the this compound:Asymmetric Dimethylarginine Ratio in the Framingham Offspring Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanisms by which polyamines accelerate tumor spread - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of prolonged oral supplementation with this compound on blood pressure and nitric oxide synthesis in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]
- 17. Polyamines in the Regulation of Mucosal Growth - Regulation of Gastrointestinal Mucosal Growth - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Polyamine metabolism in carcinoma of the oral cavity compared with adjacent and normal oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Polyamine levels in healthy and tumor tissues of patients with colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. imrpress.com [imrpress.com]
- 22. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Role of agmatine in the application of neural progenitor cell in central nervous system diseases: therapeutic potentials and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Imidazoline receptor antisera-selected/Nischarin regulates the effect of agmatine on the development of morphine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. kjpp.net [kjpp.net]
- 29. Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of creatine supplementation on muscle strength gains—a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Creatine - Wikipedia [en.wikipedia.org]
- 33. Effect of creatine supplementation on phosphocreatine resynthesis, inorganic phosphate accumulation and pH during intermittent maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of L-Arginine Supplementation In Vitro: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Arginine is a conditionally essential amino acid that serves as a crucial substrate for the synthesis of not only proteins but also a variety of signaling molecules that govern fundamental cellular processes.[1] Its metabolic fate is diverse, leading to the production of nitric oxide (NO), polyamines, proline, glutamate, creatine, and agmatine. In vitro studies are fundamental to elucidating the specific molecular mechanisms initiated by this compound supplementation. This guide provides an in-depth overview of the primary downstream signaling pathways affected by this compound, detailed experimental protocols to investigate these effects, and a summary of quantitative data from relevant studies. The primary metabolic pathways of focus include the this compound-Nitric Oxide (NO) system, the mTOR signaling cascade, and the polyamine synthesis pathway, all of which are critical in regulating cell proliferation, protein synthesis, and cellular stress responses.[2][3][4]
Core Signaling Pathways Modulated by this compound
This compound supplementation in vitro triggers several key signaling cascades. Understanding these pathways is essential for interpreting experimental outcomes.
The this compound - Nitric Oxide (NO) Pathway
The most well-characterized downstream effect of this compound is the production of nitric oxide (NO), a highly reactive free radical that functions as a critical signaling molecule in numerous physiological and pathological processes.[2][4] This conversion is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[5][6]
There are three main isoforms of NOS:
-
Endothelial NOS (eNOS): Primarily found in endothelial cells, it is crucial for regulating vascular tone and blood pressure.[4][6]
-
Neuronal NOS (nNOS): Expressed in neuronal tissue, it plays a role in neurotransmission.
-
Inducible NOS (iNOS): Its expression is induced in various cells, including macrophages, in response to inflammatory stimuli like lipopolysaccharide (LPS).[7]
The canonical pathway involves the five-electron oxidation of a guanidino nitrogen atom of this compound, producing NO and L-Citrulline as a co-product.[5] The generated NO can then diffuse across cell membranes to activate soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates many of NO's downstream effects, such as smooth muscle relaxation and inhibition of platelet aggregation.
The mTOR Signaling Pathway
This compound is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][8] mTOR exists in two distinct complexes, mTORC1 and mTORC2. This compound primarily activates mTORC1.[2] This activation leads to the phosphorylation of key downstream effectors, including ribosomal protein S6 kinase 1 (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] Phosphorylation of p70S6K enhances protein synthesis by increasing the translation of specific mRNAs, while phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, allowing for cap-dependent translation to proceed.[2][8] Studies have shown that this compound can promote protein synthesis and cell growth in various cell types, including myotubes and trophectoderm cells, via this pathway.[2][9][10]
References
- 1. This compound Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Channelling of arginine in NO and polyamine pathways in colonocytes and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of the this compound-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The effect of this compound supplementation on model in vitro cultured cellular metabolism that underpins metabolic disorders - Kent Academic Repository [kar.kent.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of L-Arginine in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine is a conditionally essential amino acid that plays a pivotal role in numerous cellular processes, making its quantification in cell culture media critical for robust and reproducible research. As a key substrate for protein synthesis, cell growth, and the production of signaling molecules like nitric oxide (NO), monitoring this compound levels provides valuable insights into the metabolic state of cultured cells and the impact of experimental conditions. Its depletion can significantly affect cell viability and function.[1] This document provides detailed application notes and protocols for three common methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
This compound Metabolic Pathways
This compound is a central node in cellular metabolism, participating in several key pathways. It is metabolized by Nitric Oxide Synthase (NOS) to produce nitric oxide (NO) and L-Citrulline.[1][2] Alternatively, Arginase converts this compound to L-Ornithine and urea (B33335).[2][3] L-Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation.[1][2] L-Citrulline can be recycled back to this compound, completing the citrulline-NO cycle.[2] Understanding these pathways is crucial for interpreting this compound consumption and its downstream effects in cell culture.
Method Comparison
The choice of method for this compound quantification depends on the specific requirements of the experiment, including sensitivity, specificity, throughput, and available instrumentation.
| Method | Principle | Throughput | Sensitivity | Specificity | Instrumentation |
| HPLC with Pre-column Derivatization | Chromatographic separation of derivatized amino acids followed by fluorescence or UV detection. | Medium | High | Good | HPLC system with fluorescence or UV detector |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection of parent and fragment ions. | High | Very High | Very High | LC-MS/MS system |
| Enzymatic Assay | Enzymatic conversion of this compound to a detectable product (e.g., urea, H₂O₂), often measured colorimetrically or fluorometrically. | High | Good | Good | Microplate reader |
Table 1: Comparison of this compound Quantification Methods
This compound Concentration in Common Cell Culture Media
The basal concentration of this compound can vary significantly between different media formulations. This baseline level is an important consideration when planning experiments and interpreting results.
| Cell Culture Medium | This compound Concentration (mg/L) | This compound Concentration (µM) |
| RPMI-1640 | 200[4] | ~1148 |
| DMEM (High Glucose) | 84 | ~482 |
| IMDM | 84[5] | ~482 |
Table 2: this compound Concentration in Common Media
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Introduction
HPLC with pre-column derivatization is a robust and widely used method for the quantification of amino acids in biological samples, including cell culture media.[6] Derivatization with an agent such as o-phthalaldehyde (B127526) (OPA) renders the amino acids fluorescent, allowing for sensitive detection.[6][7]
Experimental Workflow
Protocol
1. Sample Preparation (Deproteinization)
-
Collect cell culture supernatant.
-
Centrifuge at 10,000 x g for 10 minutes to remove cells and debris.
-
To 100 µL of supernatant, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) or 10% (w/v) sulfosalicylic acid (SSA).
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for derivatization.
2. Reagent Preparation
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust pH to 10.2 with 10 M NaOH and bring the final volume to 100 mL.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Mix well. This reagent should be prepared fresh daily.
3. Derivatization
-
In a microcentrifuge tube, mix 10 µL of the deproteinized sample or standard with 40 µL of OPA reagent.
-
Vortex and incubate at room temperature for 2 minutes.
-
Immediately inject a portion of the mixture into the HPLC system.
4. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1 M Sodium Acetate, pH 7.2 |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-55% B; 15-18 min: 55-100% B; 18-20 min: 100% B; 20-22 min: 100-10% B; 22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | Fluorescence: Excitation 338 nm, Emission 455 nm[7] |
Table 3: HPLC Parameters
5. Quantification
-
Prepare a standard curve using known concentrations of this compound (e.g., 0-500 µM).
-
Process the standards in the same manner as the samples.
-
Plot the peak area of the this compound standard against its concentration to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Application Note 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound, making it the gold standard for many applications.[8] This method requires minimal sample preparation and can distinguish this compound from structurally similar molecules.
Protocol
1. Sample Preparation
-
Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes.
-
To 50 µL of supernatant, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., ¹³C₆-L-Arginine) for protein precipitation.[9]
-
Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[9]
2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the specific column and instrument |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: Q1 175.2 -> Q3 70.1; ¹³C₆-L-Arginine: Q1 181.2 -> Q3 74.1[9] |
Table 4: LC-MS/MS Parameters
3. Quantification
-
Prepare a standard curve of this compound with a constant concentration of the internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples using the standard curve.
Application Note 3: Quantification of this compound by Enzymatic Assay
Introduction
Enzymatic assays provide a simple, high-throughput method for this compound quantification. These assays are based on the specific enzymatic conversion of this compound by arginase to ornithine and urea. The amount of urea produced is then quantified colorimetrically.
Protocol
1. Sample Preparation
-
Collect cell culture supernatant and centrifuge to remove debris.
-
If high levels of endogenous urea are expected, samples can be deproteinized and urea removed using a 10 kDa molecular weight cut-off spin filter.[10]
2. Reagent Preparation
-
Arginase Buffer (pH 9.5): Prepare a buffer containing 50 mM glycine (B1666218) and 10 mM MnCl₂.
-
Urea Reagent A: (e.g., containing diacetyl monoxime)
-
Urea Reagent B: (e.g., containing thiosemicarbazide (B42300) in an acidic solution)
-
Arginase Solution: Reconstitute lyophilized arginase in Arginase Buffer.
3. Assay Procedure
-
Add 10 µL of sample or this compound standard to the wells of a 96-well plate.
-
Add 40 µL of Arginase Buffer to each well.
-
Add 10 µL of Arginase Solution to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Urea Reagent A followed by 100 µL of Urea Reagent B.
-
Incubate at 90-100°C for 5-10 minutes to allow for color development.
-
Cool to room temperature and measure the absorbance at the appropriate wavelength (e.g., 520-540 nm).
4. Quantification
-
Create a standard curve by plotting the absorbance of the this compound standards against their concentrations.
-
Determine the this compound concentration in the samples from the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamopenarchives.com [benthamopenarchives.com]
- 4. researchgate.net [researchgate.net]
- 5. KR20010056451A - Arginine-enriched medium used for mass-producing recombinant protein in animal cell culture - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: L-Arginine Supplementation for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Arginine is a conditionally essential amino acid that serves as a critical component in cell culture media.[1] It is a precursor for the synthesis of not only proteins but also several key biomolecules, including nitric oxide (NO), polyamines (such as putrescine, spermidine (B129725), and spermine), proline, and creatine.[1][2][3] These molecules are fundamental to cellular processes like proliferation, signaling, and growth.[1] Consequently, this compound depletion from culture medium can lead to a significant decrease in cell viability, making its proper supplementation crucial for robust and reproducible in vitro experimental outcomes.[1] In cultured cells, this compound is metabolized by nitric oxide synthase (NOS) to produce the signaling molecule NO, and by arginase to produce ornithine, a precursor for polyamine synthesis, which is vital for cell proliferation.[1][4]
Key Signaling Pathways Involving this compound
This compound is a central node in several critical cellular signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.
1. Nitric Oxide (NO) Synthesis Pathway: this compound is the primary substrate for the nitric oxide synthase (NOS) family of enzymes (eNOS, nNOS, and iNOS), which catalyze its oxidation to produce nitric oxide (NO) and L-Citrulline.[4][5][6] NO is a highly reactive gaseous signaling molecule involved in numerous physiological processes, including vasodilation, immune responses, and neurotransmission.[7][8][9]
2. Polyamine Synthesis Pathway: Via the enzyme arginase, this compound is converted to ornithine and urea.[1][2] Ornithine is the direct precursor for the synthesis of polyamines. The enzyme ornithine decarboxylase (ODC) converts ornithine to putrescine, which is subsequently converted to spermidine and spermine.[2][3][10] Polyamines are essential for cell proliferation and differentiation.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Channelling of arginine in NO and polyamine pathways in colonocytes and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of this compound supplementation on model in vitro cultured cellular metabolism that underpins metabolic disorders - Kent Academic Repository [kar.kent.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. karger.com [karger.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Impact of the this compound-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound through polyamine and nitric oxide synthase pathways in proliferative or differentiated human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
HPLC method for L-Arginine detection and quantification
An In-depth Guide to the High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of L-Arginine
Application Notes
High-Performance Liquid Chromatography (HPLC) stands as a robust and extensively utilized analytical technique for the precise detection and quantification of this compound in a variety of samples, including pharmaceutical formulations, biological fluids, and nutritional supplements. Due to its inherent polarity, this compound often requires specific chromatographic strategies to achieve adequate retention and separation from other sample components. The selection of an appropriate HPLC method is contingent upon the sample matrix, the required sensitivity, and the available instrumentation.
The primary approaches for this compound analysis via HPLC can be broadly categorized into two main strategies: direct analysis and analysis following derivatization.
Direct Analysis: This approach involves the chromatographic separation of this compound in its native form. To overcome the challenge of retaining the highly polar this compound on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. Alternatively, ion-pairing agents can be added to the mobile phase in reversed-phase chromatography to enhance retention. Detection is typically performed using a UV detector at low wavelengths (around 215 nm)[1]. While straightforward, this method may lack the sensitivity required for samples with low this compound concentrations.
Analysis with Derivatization: To significantly enhance the sensitivity and selectivity of this compound detection, a derivatization step is commonly incorporated into the analytical workflow. This process involves a chemical reaction to attach a chromophore or fluorophore to the this compound molecule, thereby improving its detection by UV or fluorescence detectors.
-
Pre-column Derivatization: This is the most common derivatization strategy. The derivatizing agent is reacted with the sample before injection into the HPLC system. Widely used derivatizing agents for amino acids like this compound include:
-
o-Phthalaldehyde (OPA): In the presence of a thiol compound such as 3-mercaptopropionic acid, OPA reacts with the primary amine group of this compound to form a highly fluorescent isoindole derivative. This allows for sensitive detection using a fluorescence detector[2][3].
-
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): This reagent also forms fluorescent derivatives with primary and secondary amines, offering another sensitive detection option[2].
-
Naphthalenedicarboxaldehyde: This agent creates a stable derivative that can be detected by UV[4].
-
The choice of derivatization agent will depend on the desired sensitivity and the presence of interfering substances in the sample matrix.
Experimental Protocols
Below are detailed protocols for two common HPLC methods for this compound quantification: a direct method suitable for pharmaceutical formulations and a pre-column derivatization method for biological samples.
Protocol 1: Direct Quantification of this compound in Pharmaceutical Formulations by RP-HPLC
This protocol is adapted for the analysis of this compound in effervescent powder and is based on the principles of reversed-phase HPLC with UV detection[1].
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic sodium phosphate (B84403) dihydrate
-
Octane (B31449) sulfonic acid
-
Phosphoric acid
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
Inertsil C8 column (250 x 4.6 mm, 5 µm)[1]
-
Sonicator
-
pH meter
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Solution A and Acetonitrile (920:80, v/v). Solution A consists of 500 mg of octane sulphonic acid in 1000 ml of phosphate buffer (pH 3.5)[1].
-
Flow Rate: 1.0 ml/min[1]
-
Detection Wavelength: 215 nm[1]
-
Injection Volume: 20 µl
-
Column Temperature: Ambient
-
Retention Time: Approximately 7.5 minutes[1]
4. Preparation of Solutions:
-
Buffer Solution: Dissolve 13.8 g of monobasic sodium dihydrate in 2000 ml of water and sonicate. Adjust the pH to 3.5 with phosphoric acid[1].
-
Standard Preparation: Accurately weigh about 150 mg of this compound working standard into a 100 ml volumetric flask. Add 70 ml of buffer solution, sonicate to dissolve, and then make up the volume with the buffer solution[1].
-
Sample Preparation (Effervescent Powder): Accurately weigh a quantity of the powder equivalent to 1500 mg of this compound into a 100 ml volumetric flask. Add 70 ml of buffer solution and sonicate for 10 minutes. Make up the volume with the buffer solution. Further dilute 10 ml of this solution to 100 ml with the buffer solution[1].
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
Protocol 2: Quantification of this compound in Plasma by RP-HPLC with Pre-column OPA Derivatization and Fluorescence Detection
This protocol is designed for the sensitive quantification of this compound and its methylated derivatives in plasma samples[3].
1. Materials and Reagents:
-
This compound reference standard
-
Monoethyl-L-arginine (MEA) as an internal standard
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid
-
Potassium tetraborate (B1243019)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mixed-mode cation-exchange columns for sample extraction
2. Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Solid-phase extraction (SPE) manifold
3. Chromatographic Conditions:
-
Mobile Phase A: 50 mM potassium phosphate buffer (pH 6.5)
-
Mobile Phase B: 50% Acetonitrile in water[3]
-
Gradient Elution: Isocratic for the first 20 minutes, followed by a linear gradient to 18% B at 42 minutes. The column is then washed with 100% B and re-equilibrated[3].
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 35 °C[3]
-
Fluorescence Detection: Excitation at 340 nm and Emission at 455 nm[3]
4. Preparation of Solutions:
-
Derivatization Reagent: Prepare a 5-fold concentrated solution by dissolving 50 mg of OPA in 1 ml of methanol. To 444 µl of 200 mM potassium tetraborate (pH 9.4), add 50 µl of the OPA solution and 6 µl of 3-mercaptopropionic acid[3].
-
Standard and Sample Preparation:
-
Spike plasma samples (12 µL) with the internal standard (MEA).
-
Perform solid-phase extraction using mixed-mode cation-exchange columns to isolate arginine and its derivatives[3].
-
Elute the analytes and dry them.
-
Reconstitute the dried extract in water before derivatization.
-
5. On-line Derivatization and Analysis Procedure:
-
The HPLC autosampler is programmed to perform the derivatization immediately before injection.
-
The sample is mixed with the OPA derivatization reagent in the autosampler.
-
After a short incubation period, the derivatized sample is injected onto the column.
-
Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Data Presentation
The quantitative performance of various HPLC methods for this compound analysis is summarized in the tables below.
Table 1: Performance of Direct HPLC Methods for this compound Quantification
| Parameter | Method 1 (Pharmaceutical)[1] | Method 2 (HILIC)[5] |
| Column | Inertsil C8 | Kromasil SIL (HILIC) |
| Mobile Phase | Phosphate buffer (pH 3.5) with octane sulphonic acid:Acetonitrile (920:80) | 50 mM Potassium dihydrogen phosphate:Acetonitrile (70:30) |
| Detection | UV at 215 nm | UV |
| Retention Time | 7.5 min | Not specified |
| Linearity (R²) | > 0.99 | Not specified |
| LOD | Not specified | 0.066 µg/mL |
| LOQ | Not specified | 0.22 µg/mL |
| Precision (%RSD) | < 2.0% | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified |
Table 2: Performance of HPLC Methods with Pre-column Derivatization for this compound Quantification
| Parameter | Method 1 (OPA - Plasma)[3] | Method 2 (Naphthalenedicarboxaldehyde - Plasma)[4] | Method 3 (OPA - Plant Extract)[6] |
| Derivatizing Agent | o-Phthalaldehyde (OPA) | Naphthalenedicarboxaldehyde | o-Phthalaldehyde (OPA) |
| Column | Reversed-phase | Reversed-phase | Zorbax Eclipse C18 |
| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) | UV | UV at 338 nm |
| Linearity (R²) | > 0.9995 | Not specified | > 0.998 |
| LOD | 0.21 µM | Not specified | 1 µg/mL |
| LOQ | Not specified | Not specified | 5 µg/mL |
| Precision (%RSD) | ≤ 5% (Inter-day) | 3.4% (Intra-day), 7% (Inter-assay) | < 2% (Intra- and Inter-day) |
| Accuracy (% Recovery) | Not specified | 103% | 94.94 - 101.95% |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logic for selecting an this compound HPLC method.
References
- 1. ijirt.org [ijirt.org]
- 2. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 3. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay for the quantitation of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Analysis of L-citrulline and this compound in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Determination of L-Arginine Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the enzymatic determination of L-Arginine concentration in various biological samples. The described method is a common colorimetric assay based on the sequential enzymatic activity of arginase and urease.
Introduction
This compound is a semi-essential amino acid that plays a crucial role in numerous physiological processes, including the urea (B33335) cycle, nitric oxide synthesis, and protein synthesis.[1][2][3] Its concentration is a key indicator in studies related to cardiovascular health, immune function, and various metabolic disorders.[4][5][6] Accurate quantification of this compound in biological samples such as serum, plasma, cell culture supernatants, and tissue homogenates is therefore essential for research and drug development. Enzymatic assays offer a specific, sensitive, and high-throughput method for this purpose.[1][7]
Principle of the Assay
This colorimetric assay is based on a two-step enzymatic reaction. First, arginase hydrolyzes this compound to produce urea and L-ornithine.[5][6][8] Subsequently, urease catalyzes the hydrolysis of the generated urea into ammonia (B1221849) and carbon dioxide.[9][10] The ammonia then reacts with a specific probe to produce a stable colorimetric signal. The intensity of the color, measured at a specific wavelength (commonly 450 nm), is directly proportional to the amount of this compound present in the sample.[1][7][8]
Signaling Pathway Diagram
Caption: Enzymatic cascade for this compound detection.
Materials and Reagents
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Incubator set to 37°C
-
Pipettes and pipette tips
-
Ultrapure water
-
This compound Assay Buffer
-
Arginase (lyophilized)
-
Urease (lyophilized)
-
Ammonia Probe
-
Developer Solution
-
This compound Standard (e.g., 100 mM stock solution)
-
(Optional) Sample Cleanup Mix for samples containing interfering substances
-
(Optional) 10 kDa MWCO Spin Columns for sample deproteinization
Experimental Protocols
Reagent Preparation
-
This compound Assay Buffer: Warm to room temperature before use.
-
Enzyme Mix (Arginase/Urease): Reconstitute the lyophilized enzymes in the appropriate volume of Assay Buffer to their working concentration. Aliquot and store at -20°C. Keep on ice during use.
-
This compound Standard: Prepare a 1 mM working solution by diluting the 100 mM stock in ultrapure water. Further dilute the 1 mM solution with Assay Buffer to prepare a series of standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
Sample Preparation
-
Serum and Plasma: Samples can often be used directly. If high levels of interfering substances like urea are expected, a deproteinization step is recommended.[5] Use a 10 kDa spin column to remove proteins.[11]
-
Cell Culture Supernatants: Centrifuge to remove any cells and particulate matter. The supernatant can typically be used directly.
-
Tissue Homogenates: Homogenize tissue in ice-cold Assay Buffer, then centrifuge to pellet insoluble material. The resulting supernatant is used for the assay.
-
Beverages: Centrifuge the sample to remove any precipitate.[1][7] For acidic samples like fruit juices, neutralize with NaOH before the assay.[8]
Note: For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[1][7]
Assay Procedure
-
Standard Curve Preparation: Add the prepared this compound standards to a 96-well plate in duplicate.
-
Sample Addition: Add samples to the wells. For each sample, prepare a "sample background" well that will not receive the enzyme mix. Adjust the final volume in all wells to be the same with Assay Buffer (e.g., 50 µL).
-
Enzyme Reaction:
-
Prepare a master mix of the Enzyme Mix (Arginase/Urease).
-
Add the Enzyme Mix to all standard and sample wells (but not the sample background wells).
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
-
Color Development:
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][7][8]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Analysis
-
Correct for Background: Subtract the absorbance value of the 0 nmol/well standard from all other standard readings. If used, subtract the sample background control reading from the corresponding sample readings.[1][7]
-
Generate Standard Curve: Plot the background-corrected absorbance values for the standards against the known this compound concentrations (nmol/well).
-
Calculate this compound Concentration: Use the equation of the standard curve to determine the amount of this compound (B) in each sample well.
Concentration (C) = B / V
Where:
-
B = Amount of this compound in the sample well from the standard curve (nmol)
-
V = Sample volume added to the well (µL)
The final concentration should be multiplied by the sample dilution factor.
-
Data Presentation
The following table summarizes the performance characteristics of commercially available this compound enzymatic assay kits.
| Parameter | BioAssay Systems (EnzyChrom™) | Abcam (ab241028) | Sigma-Aldrich (MAK370) |
| Assay Type | Colorimetric | Colorimetric | Colorimetric |
| Detection Wavelength | 450 nm[8] | 450 nm[7] | 450 nm[1] |
| Linear Detection Range | 0.066 to 3 mM[8] | 1 nmol/well (lower limit)[7] | 1 nmol/well (lower limit)[1] |
| Detection Limit | 0.066 mM[8] | 25 µM[1] | 25 µM[1] |
| Sample Volume | As little as 10 µL[8] | 2-40 µL[7] | 2-40 µL[1] |
| Assay Time | 90 min[8] | ~90 min | ~90 min |
| Sample Types | Serum, cell lysate, food, beverages[8] | Serum, beverages[7] | Serum, beverages[1] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Sample Turbidity | Precipitation upon adding reagents. | Test several sample dilutions. If turbidity persists, centrifuge the sample at high speed (e.g., 14,000 rpm for 5 min) and use the supernatant.[8] |
| Low Signal | Low this compound concentration in the sample. | Use a larger sample volume or concentrate the sample. Consider spiking a parallel sample with a known amount of this compound standard to verify assay performance.[1][7] |
| High Background | Contamination of reagents or samples. High endogenous ammonia or urea in samples. | Use fresh reagents. For samples with high urea content, use a 10 kDa spin column for cleanup.[5][11] |
| Inconsistent Results | Pipetting errors, temperature fluctuations. | Ensure accurate pipetting and maintain a consistent temperature during incubations. Run replicates for standards and samples. |
| Non-linear Standard Curve | Incorrect standard dilutions or exceeded upper limit of the assay range. | Prepare fresh standards and ensure the highest standard is within the linear range. Dilute samples if their concentration is expected to be high. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Quantification of this compound in various samples made simple! - Immusmol [immusmol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Arginase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 7. This compound Assay Kit (Colorimetric) (ab241028) | Abcam [abcam.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
Application Notes and Protocols for Measuring Nitric Oxide Synthase Activity Using L-Arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO), a critical signaling molecule, is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1][2][3] Accurate measurement of NOS activity is crucial for understanding its role in various physiological and pathological processes and for the development of novel therapeutics. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[4][5] This document provides detailed protocols for three common methods to measure NOS activity: the Griess assay, the L-citrulline exclusion assay, and the NADPH oxidation assay.
Signaling Pathway of Nitric Oxide Synthesis
Nitric oxide synthase catalyzes the five-electron oxidation of a guanidino nitrogen of this compound. This reaction requires molecular oxygen and several cofactors, including NADPH, flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4), to produce nitric oxide and L-citrulline.[4][5][6]
Figure 1: Nitric Oxide Synthesis Pathway.
Comparison of Assay Methods
| Feature | Griess Assay | L-Citrulline Exclusion Assay | NADPH Oxidation Assay |
| Principle | Indirectly measures NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻).[7] | Directly measures NOS activity by quantifying the conversion of radiolabeled this compound to radiolabeled L-citrulline. | Measures the consumption of NADPH, a required cofactor for NOS activity.[8] |
| Sensitivity | Micromolar range (~0.5-2.5 µM detection limit).[9] | Picomole level.[10] | Generally less sensitive than the L-citrulline assay. |
| Complexity | Simple and cost-effective. | More complex, requires handling of radioactive materials. | Moderate complexity, requires a spectrophotometer capable of UV measurements. |
| Specificity | Less specific; can be affected by other sources of nitrite and interfering substances.[9] | Highly specific for NOS activity.[1] | Can be affected by other NADPH-consuming enzymes. |
| Advantages | High-throughput adaptable, does not require radioactivity. | Direct and highly sensitive measurement of enzyme activity. | Continuous, real-time measurement of enzyme kinetics is possible. |
| Disadvantages | Indirect measurement, potential for interference. | Requires radioactive isotopes and specialized equipment for detection. | Lower sensitivity and potential for interference from other cellular enzymes. |
Experimental Protocols
Griess Assay for Nitrite Determination
This colorimetric assay indirectly measures NOS activity by quantifying the concentration of nitrite (NO₂⁻), a stable and water-soluble breakdown product of nitric oxide. The assay is based on a two-step diazotization reaction.[7]
Figure 2: Griess Assay Workflow.
| Reagent | Preparation | Storage |
| Griess Reagent A | 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.[7] | 4°C, protected from light. |
| Griess Reagent B | 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.[7] | 4°C, protected from light. |
| Nitrite Standard | 100 µM stock solution of sodium nitrite in deionized water. Prepare a dilution series (e.g., 0-100 µM) in the same buffer as the samples.[7] | 4°C. |
| Sample | Cell lysates, tissue homogenates, or cell culture supernatants. | On ice for immediate use or -80°C for long-term storage. |
| Microplate Reader | Capable of measuring absorbance at 540 nm. | N/A |
| 96-well Plate | Clear, flat-bottom. | N/A |
-
Sample Preparation :
-
Prepare cell or tissue lysates by homogenization in a suitable buffer (e.g., Tris-HCl) on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[4]
-
Collect the supernatant for the assay.
-
For cell culture experiments, collect the culture supernatant.
-
-
Assay Procedure :
-
Add 50 µL of standards and samples to individual wells of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.[7]
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[7]
-
-
Data Acquisition :
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
-
Data Analysis :
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot a standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Normalize the results to the protein concentration of the lysate or homogenate.
-
L-Citrulline Exclusion Assay
This is a direct and highly sensitive radiometric assay that measures the conversion of radiolabeled this compound to L-citrulline by NOS.[10]
Figure 3: L-Citrulline Exclusion Assay Workflow.
| Reagent | Typical Concentration/Amount |
| Reaction Buffer | 50 mM Tris-HCl, pH 7.4 |
| L-[³H]Arginine or L-[¹⁴C]Arginine | 1 µCi per reaction |
| NADPH | 1 mM |
| CaCl₂ | 2 mM (for eNOS/nNOS) |
| Calmodulin | 10 µg/mL (for eNOS/nNOS) |
| (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | 10 µM |
| FAD | 2 µM |
| FMN | 2 µM |
| Stop Buffer | 20 mM HEPES, pH 5.5, with 2 mM EDTA and 2 mM EGTA |
| Ion-Exchange Resin | Dowex AG50W-X8 (Na⁺ form) |
| Scintillation Counter and Fluid | N/A |
-
Reaction Setup :
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, cofactors (NADPH, CaCl₂, calmodulin, BH4, FAD, FMN), and radiolabeled this compound.
-
-
Enzyme Reaction :
-
Initiate the reaction by adding the sample (purified NOS, cell lysate, or tissue homogenate).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination :
-
Stop the reaction by adding ice-cold stop buffer.
-
-
Separation of L-Citrulline :
-
Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The positively charged this compound will bind to the resin, while the neutral L-citrulline will flow through.
-
Collect the eluate containing the radiolabeled L-citrulline.
-
-
Data Acquisition :
-
Add the eluate to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the amount of L-citrulline produced based on the specific activity of the radiolabeled this compound.
-
Normalize the results to the protein concentration of the sample and the incubation time to determine the specific activity (e.g., in pmol/min/mg protein).
-
NADPH Oxidation Assay
This assay measures the decrease in NADPH concentration, which is consumed during the NOS-catalyzed reaction. The oxidation of NADPH to NADP⁺ can be monitored by the decrease in absorbance at 340 nm.[8]
Figure 4: NADPH Oxidation Assay Workflow.
| Reagent | Typical Concentration |
| Reaction Buffer | 50 mM Tris-HCl, pH 7.4 |
| This compound | 1 mM |
| NADPH | 100 µM |
| CaCl₂ | 2 mM (for eNOS/nNOS) |
| Calmodulin | 10 µg/mL (for eNOS/nNOS) |
| (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | 10 µM |
| FAD | 2 µM |
| FMN | 2 µM |
| UV-Vis Spectrophotometer | Capable of measuring absorbance at 340 nm |
| Cuvettes | Quartz or UV-transparent |
-
Reaction Setup :
-
In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, this compound, and all necessary cofactors except NADPH.
-
-
Enzyme Reaction :
-
Add the sample (purified NOS, cell lysate, or tissue homogenate) to the cuvette.
-
Initiate the reaction by adding NADPH.
-
-
Data Acquisition :
-
Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time. This can be done with single-point measurements at different time intervals or continuously in a spectrophotometer with kinetic capabilities.
-
-
Data Analysis :
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
The rate of NADPH consumption is proportional to the NOS activity.
-
Run appropriate controls, such as a reaction mixture without this compound, to account for any non-specific NADPH oxidation.
-
Quantitative Data Summary
| Parameter | nNOS | iNOS | eNOS | Reference |
| Km for this compound | ~1.6 µM | ~16 µM | ~2.9 µM | [10][11][12] |
| Specific Activity (example) | - | 6.277 ± 0.475 pmol/min/mg protein (in aged rat islets) | 1.082 ± 0.084 pmol/min/mg protein (in adult rat islets) | [13] |
| Cofactor Requirement | Ca²⁺/Calmodulin dependent | Ca²⁺/Calmodulin independent | Ca²⁺/Calmodulin dependent | [5] |
Note: Specific activity values can vary significantly depending on the source of the enzyme, purity, and assay conditions. The values presented are for illustrative purposes.
Conclusion
The choice of assay for measuring nitric oxide synthase activity depends on the specific research question, the available equipment, and the nature of the samples. The Griess assay is a simple, high-throughput method suitable for screening purposes, while the L-citrulline exclusion assay offers high sensitivity and specificity for detailed kinetic studies. The NADPH oxidation assay provides a means for real-time monitoring of enzyme activity. By understanding the principles and protocols of these assays, researchers can accurately quantify NOS activity and further elucidate the role of nitric oxide in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ENDOTHELIAL NITRIC OXIDE (NO) AND ITS PATHOPHYSIOLOGIC REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of inducible nitric oxide synthase activity in pancreatic islets of young and aged rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Arginine Delivery in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine (B1665763) is a conditionally essential amino acid that serves as a critical component in cell culture media. Its significance extends beyond its role as a protein building block, as it is a key precursor for the synthesis of nitric oxide (NO), polyamines, proline, and creatine. These molecules are integral to a multitude of cellular processes, including cell proliferation, signaling, and survival. Consequently, the precise and effective delivery of this compound to cultured cells is paramount for reproducible and meaningful experimental outcomes.
These application notes provide detailed protocols for the delivery of this compound in cell culture experiments, summarize key quantitative data for experimental planning, and illustrate the primary signaling pathways influenced by this compound.
Methods of this compound Delivery
The most common and straightforward method for this compound delivery in cell culture is direct supplementation of the culture medium. This can be achieved by preparing a sterile stock solution of this compound and adding it to the basal medium to achieve the desired final concentration.
Protocol 1: Preparation of a Sterile this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
High-purity water (e.g., WFI, Milli-Q)
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage bottles
-
pH meter
-
Sterile serological pipettes and tubes
Procedure:
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 100 mM). The molecular weight of this compound is 174.2 g/mol .
-
Dissolution: In a sterile beaker with a stir bar, dissolve the calculated amount of this compound powder in approximately 90% of the final volume of high-purity water. This compound is soluble in water at concentrations up to 100 mg/ml.[1]
-
pH Adjustment (Optional but Recommended): Aqueous solutions of this compound can be alkaline.[1] If necessary, adjust the pH of the solution to physiological range (7.2-7.4) using sterile 1N HCl.
-
Final Volume Adjustment: Bring the solution to the final volume with high-purity water.
-
Sterile Filtration: Sterilize the this compound stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the sterile stock solution at 2-8°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
Protocol 2: Supplementation of Cell Culture Medium with this compound
Objective: To supplement cell culture medium with this compound to a final desired concentration.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile this compound stock solution (from Protocol 1)
-
Sterile serological pipettes
-
Cell culture flasks or plates
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells at the desired density in their standard culture medium and allow them to attach and resume growth (typically 24 hours).
-
Medium Preparation: Prepare the experimental medium by adding the appropriate volume of the sterile this compound stock solution to the basal medium to achieve the final target concentration. For example, to make 100 mL of medium with a final this compound concentration of 1 mM from a 100 mM stock, add 1 mL of the stock solution to 99 mL of basal medium.
-
Medium Exchange: Aspirate the seeding medium from the cultured cells and replace it with the prepared experimental medium.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). The duration of the experiment will depend on the specific research question.
Quantitative Data for Experimental Design
The optimal concentration of this compound can vary significantly depending on the cell type and the experimental goals. Below is a summary of relevant quantitative data to aid in the design of cell culture experiments.
| Parameter | Value | Cell Type/Context | Citation |
| Basal Medium Concentration | ~0.4 mM (in DMEM) | Standard cell culture | [2] |
| Km for eNOS (isolated enzyme) | ~3 µM | Endothelial Nitric Oxide Synthase | [2] |
| Effective Km for NO production in intact cells | ~29 µM | Bovine aortic endothelial cells | [3] |
| Km for this compound uptake (System y+) | ~108 µM | Bovine aortic endothelial cells | [3] |
| Typical Intracellular Concentration | 100 µM to 2 mM | Endothelial cells | [4] |
| Concentrations shown to stimulate mTOR pathway | 100 µM to 350 µM | Porcine trophectoderm cells | [5] |
| Concentrations for NO production studies | 400 µM to 800 µM | BNL CL2 (hepatocyte) and 3T3-L1 (adipocyte) cells | [6] |
| Concentration to prevent endothelial senescence (acute) | 0.5 mM | Human endothelial cells | [7] |
| Concentration causing endothelial senescence (chronic) | 0.5 mM | Human endothelial cells | [7] |
Key Signaling Pathways and Experimental Workflows
This compound supplementation can significantly impact cellular signaling, primarily through the nitric oxide synthase (NOS) and arginase pathways, as well as the mTOR pathway.
This compound Metabolic Pathways
This compound is transported into the cell via cationic amino acid transporters (CATs). Inside the cell, it is primarily metabolized by two competing enzymes: nitric oxide synthase (NOS) and arginase.
Caption: this compound uptake and its major metabolic pathways.
mTOR Signaling Pathway Activation
This compound can activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. This activation is mediated by the cellular arginine sensor, CASTOR1.
Caption: this compound-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow for Assessing this compound Effects
A general workflow for investigating the effects of this compound on cultured cells is outlined below.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 3: Quantification of Nitric Oxide Production using the Griess Assay
Objective: To measure the accumulation of nitrite (B80452), a stable product of NO metabolism, in the cell culture supernatant as an indicator of NO production.
Materials:
-
Cell culture supernatant from this compound treated and control cells
-
Griess Reagent System (e.g., from Promega or other suppliers)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Sodium nitrite standard solution
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same basal medium used for the experiment (typically ranging from 1 to 100 µM).
-
Sample Collection: Collect the cell culture supernatant at the desired time points. Centrifuge the supernatant to remove any cellular debris.
-
Assay:
-
Add 50 µL of each standard and sample to a 96-well plate in triplicate.
-
Add 50 µL of the Sulfanilamide solution (Griess Reagent component 1) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution (Griess Reagent component 2) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes of adding the NED solution.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples from the curve.
Protocol 4: Western Blot Analysis of mTOR Pathway Activation
Objective: To assess the activation of the mTOR signaling pathway by measuring the phosphorylation of key downstream targets.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-mTOR) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-mTOR) to normalize for protein loading.
Troubleshooting and Considerations
-
The "Arginine Paradox": In some cell types, particularly endothelial cells, intracellular this compound concentrations can be saturating for NOS, yet NO production remains dependent on extracellular this compound.[2] This is thought to be due to the compartmentalization of this compound and the co-localization of CATs and NOS in specific membrane domains like caveolae.[3] When designing experiments, it is important to consider that the bulk intracellular this compound concentration may not be representative of the substrate pool available to NOS.
-
Chronic Supplementation: Long-term exposure to high concentrations of this compound (e.g., 0.5 mM for 7 days) has been shown to induce endothelial cell senescence, which is associated with the upregulation of arginase-II and activation of S6K1.[7] Researchers should be mindful of the duration of their experiments and the potential for long-term supplementation to have effects that are distinct from acute treatment.
-
Amino Acid Competition: this compound shares transporters with other cationic amino acids, such as lysine (B10760008) and ornithine. High concentrations of these amino acids in the medium can competitively inhibit this compound uptake.
-
Stability in Media: this compound is generally stable in cell culture media. However, repeated freeze-thaw cycles of stock solutions should be avoided. It is recommended to prepare single-use aliquots of the stock solution.
By following these detailed protocols and considering the provided quantitative data and signaling pathway information, researchers can effectively design and execute cell culture experiments to investigate the multifaceted roles of this compound in cellular physiology.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Intracellular this compound concentration does not determine NO production in endothelial cells: Implications on the “this compound paradox” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordinate regulation of this compound uptake and nitric oxide synthase activity in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - An experiment of nature: genetic this compound deficiency and NO insufficiency [jci.org]
- 5. This compound stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound supplementation on model in vitro cultured cellular metabolism that underpins metabolic disorders - Kent Academic Repository [kar.kent.ac.uk]
- 7. Long term exposure to this compound accelerates endothelial cell senescence through arginase-II and S6K1 signaling | Aging [aging-us.com]
Application Notes and Protocols for Isotopic Labeling of L-Arginine in Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing isotopically labeled L-Arginine in metabolic tracing studies. This powerful technique allows for the precise tracking and quantification of this compound's metabolic fate in various biological systems, offering critical insights into cellular metabolism, disease mechanisms, and the efficacy of therapeutic interventions.
Introduction
This compound is a semi-essential amino acid central to numerous physiological processes, including protein synthesis, the urea (B33335) cycle, nitric oxide (NO) production, and the synthesis of creatine, proline, and polyamines. Dysregulation of this compound metabolism is implicated in a range of pathologies such as cardiovascular diseases, cancer, and immunological disorders. Stable isotope labeling of this compound, coupled with sensitive analytical techniques like mass spectrometry, enables researchers to trace its metabolic pathways, quantify metabolic fluxes, and understand how these processes are altered in disease states or in response to drug treatment. Commonly used stable isotopes for labeling this compound include Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).
Key Metabolic Pathways of this compound
The metabolic fate of this compound is diverse, with several key enzymatic pathways determining its downstream products. Understanding these pathways is crucial for designing and interpreting isotopic tracing studies.
Caption: Major metabolic pathways of this compound.
Quantitative Data from this compound Tracing Studies
Metabolic tracing with isotopically labeled this compound allows for the quantification of various metabolic parameters. The following tables summarize key quantitative data from published studies.
Table 1: Whole-Body Nitric Oxide (NO) Synthesis and this compound Flux in Healthy Adults [1][2]
| Parameter | Value (μmol·kg⁻¹·hr⁻¹) | Isotopic Tracer Used | Analytical Method |
| Whole-Body NO Synthesis | 0.96 ± 0.1 | [guanidino-¹⁵N₂]Arginine | LC-MS |
| Plasma Arginine Flux | 83.6 ± 10.5 | [guanidino-¹⁵N₂]Arginine | LC-MS |
| De Novo Arginine Synthesis | 9.2 ± 1.4 | [ureido-¹³C]Citrulline | LC-MS |
| Arginine to Urea Formation | ~12.5 (15% of plasma flux) | [guanidino-¹⁵N₂]Arginine | LC-MS |
| Arginine to NO Formation | ~1.0 (1.2% of plasma flux) | [guanidino-¹⁵N₂]Arginine | LC-MS |
Table 2: this compound and Metabolite Concentrations in Type 2 Diabetes (T2D) vs. Controls [3]
| Metabolite | T2D Plasma Concentration (μM) | Control Plasma Concentration (μM) |
| This compound | 57.7 | 75.8 |
| L-Citrulline | 23.4 | 34.4 |
| L-Glutamine | 463.5 | 561.7 |
Experimental Protocols
Protocol 1: In Vitro this compound Tracing in Cultured Cells (SILAC-based)
This protocol outlines the use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to quantify protein synthesis and this compound metabolism.[4][5][6]
Caption: Experimental workflow for SILAC-based this compound tracing.
Methodology:
-
Cell Culture: Culture two populations of cells. One in standard "light" medium containing unlabeled this compound and another in "heavy" medium where the this compound is replaced with an isotopically labeled version (e.g., ¹³C₆-L-Arginine or ¹⁵N₄-L-Arginine).[4]
-
Metabolic Labeling: Allow the cells to grow for at least five doublings to ensure complete incorporation of the labeled amino acid into the proteome.[5]
-
Sample Pooling and Preparation: Combine equal numbers of cells from both "light" and "heavy" populations. Lyse the cells and extract the proteins.
-
Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label. The ratio of the peak intensities of the "heavy" and "light" peptides corresponds to the relative abundance of the protein in the two cell populations.[4]
Protocol 2: In Vivo this compound Tracing in Animal Models or Human Subjects
This protocol provides a general framework for in vivo metabolic tracing studies using intravenous infusion of labeled this compound.[1][8]
Caption: General workflow for in vivo this compound metabolic tracing.
Methodology:
-
Subject Preparation: Subjects (animal or human) are typically fasted overnight to achieve a metabolic baseline.
-
Tracer Administration: A primed, constant intravenous infusion of an isotopically labeled this compound tracer (e.g., [guanidino-¹⁵N₂]-arginine) is administered.[1]
-
Sample Collection: Blood and urine samples are collected at regular intervals throughout the infusion period.[1][8]
-
Sample Processing: Blood is processed to separate plasma. Both plasma and urine samples may require derivatization to improve the analytical properties of the target metabolites for mass spectrometry analysis.[9]
-
Mass Spectrometry Analysis: The isotopic enrichment of this compound and its metabolites (e.g., citrulline, ornithine, urea) in the collected samples is determined using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
-
Metabolic Modeling: The data on isotopic enrichment over time is used in conjunction with compartmental models to calculate key metabolic parameters such as flux rates, clearance, and the rate of appearance of metabolites.
Analytical Considerations
The choice of analytical platform is critical for the success of this compound tracing studies.
-
LC-MS/MS: Considered the gold standard for its high sensitivity, specificity, and ability to multiplex the analysis of multiple metabolites in a single run.[7][11]
-
GC-MS: A robust technique, particularly for the analysis of derivatized amino acids.[9]
-
Internal Standards: The use of stable isotope-labeled internal standards for the analytes of interest is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.[9][11]
Conclusion
Isotopic labeling of this compound is an indispensable tool for elucidating its complex metabolic roles in health and disease. The protocols and data presented here provide a foundation for researchers to design and execute robust metabolic tracing studies. By carefully selecting the appropriate isotopic tracer, experimental model, and analytical methodology, it is possible to gain deep insights into the dynamics of this compound metabolism, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Whole body nitric oxide synthesis in healthy men determined from [15N] arginine-to-[15N]citrulline labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 8. 24-Hour protein, arginine and citrulline metabolism in fed critically ill children - A stable isotope tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric quantification of this compound and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Arginine Metabolite Analysis using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of L-Arginine and its key metabolites using mass spectrometry. The methodologies outlined are essential for researchers in various fields, including cardiovascular disease, immunology, and oncology, where the this compound metabolic pathways play a critical role.
Introduction to this compound Metabolism and its Significance
This compound is a semi-essential amino acid central to several crucial biochemical pathways, including the urea (B33335) cycle and the synthesis of nitric oxide (NO).[1] The enzymatic conversion of this compound by nitric oxide synthases (NOS) produces NO, a vital signaling molecule in vascular function, neurotransmission, and immune responses.[2][3] Conversely, arginase enzymes metabolize this compound to ornithine and urea, thereby regulating NO production. Dysregulation of this compound metabolism is implicated in numerous pathological conditions, making the accurate quantification of its metabolites a key area of research.[2][4]
Key this compound Metabolites
The analysis of the following key metabolites provides a comprehensive profile of this compound metabolism:
-
This compound (Arg): The primary substrate for NOS and arginase.
-
L-Citrulline (Cit): Co-product of NO synthesis.
-
L-Ornithine (Orn): Product of arginase activity and a precursor for polyamines.
-
Asymmetric Dimethylarginine (ADMA): An endogenous inhibitor of NOS.[2][4]
-
Symmetric Dimethylarginine (SDMA): An isomer of ADMA, primarily considered a marker of renal function.[5]
-
L-Homoarginine (hArg): An analog of this compound that can also serve as a substrate for NOS.[6]
Mass Spectrometry Techniques for Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites.[2][5][7] Gas chromatography-mass spectrometry (GC-MS) is also utilized, often requiring derivatization of the analytes to increase their volatility.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes in complex biological matrices like plasma, serum, and cell extracts.[4][5][6][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed to retain and separate these polar analytes without the need for derivatization.[4] The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification, correcting for matrix effects and variations during sample preparation.[1][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for amino acid analysis, though it typically requires a derivatization step to make the analytes volatile.[8] Common derivatization methods include silylation and acylation.[8] While requiring an extra sample preparation step, GC-MS can offer excellent chromatographic resolution.[8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathways of this compound and a typical experimental workflow for its analysis by LC-MS/MS.
Experimental Protocols
Protocol 1: Simultaneous Determination of this compound and its Metabolites in Plasma/Serum by HILIC-LC-MS/MS
This protocol is adapted from Brown et al. (2011) for the simultaneous measurement of this compound, ADMA, SDMA, L-Citrulline, L-Ornithine, and L-Proline.[4]
1. Materials and Reagents:
-
This compound, ADMA, SDMA, L-Citrulline, L-Ornithine, L-Proline standards
-
Stable isotope-labeled internal standard (e.g., U-13C6 this compound)
-
Bovine Serum Albumin (BSA)
-
Formic acid, Acetonitrile, Methanol, Isopropanol (B130326) (LC-MS grade)
-
Ultrapure water
2. Standard and Calibrator Preparation:
-
Prepare individual stock solutions of each analyte and the internal standard in an appropriate solvent (e.g., water with 0.2% formic acid).
-
Prepare a mixed working standard solution containing all analytes.
-
Prepare a series of calibrators by serial dilution of the working standard in a surrogate matrix (e.g., 19.8 g/L BSA in water). Calibration ranges can be approximately 0.08–6.25 µmol/L for ADMA and SDMA, and 1.625–125 µmol/L for the other analytes.[4]
3. Sample Preparation:
-
To 25 µL of plasma, serum, or calibrator, add a fixed amount of the internal standard solution (e.g., to a final concentration of 2.5 µmol/L).
-
Incubate at room temperature for 10 minutes.
-
Add 10 volumes of ice-cold isopropanol containing 0.1% formic acid for protein precipitation.
-
Vortex for 10 minutes at 1400 rpm.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Atlantis HILIC, 3 µm, 3 x 100 mm)
-
Mobile Phase A: 75% acetonitrile/25% methanol/0.2% formic acid
-
Mobile Phase B: 0.2% formic acid in water
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 80% A to 45% B over 1.25 minutes.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
5. Data Analysis:
-
Quantify the analytes by constructing calibration curves based on the peak area ratios of the analyte to the internal standard.
Protocol 2: Analysis of this compound and Methylated Derivatives in Plasma by LC-MS/MS
This protocol is based on the method described by Pereira et al. (2014) for quantifying Arginine, ADMA, and SDMA.[11][12]
1. Materials and Reagents:
-
This compound, ADMA, SDMA standards
-
Stable isotope-labeled internal standards (e.g., 13C6-Arginine and ADMA-d7)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297), Formic acid
2. Sample Preparation:
-
To 50 µL of plasma, add the internal standards (13C6-Arginine and ADMA-d7).
-
Precipitate proteins by adding LC-MS grade acetonitrile.
-
Centrifuge the samples.
-
Dry the supernatant under a stream of nitrogen gas at 50°C.
-
Reconstitute the dried extract in the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: HPLC system
-
Column: Silica analytical column (3 µm)
-
Mobile Phase: Isocratic mobile phase containing ammonium acetate and formic acid in water.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ESI
-
Detection Mode: MRM
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of this compound and its metabolites.
Table 1: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 175.1 | 70.0, 60.0, 43.0 | [4] |
| U-13C6 this compound (IS) | 181.0 | 74.1, 61.1, 44.0 | [4] |
| L-Citrulline | 176.0 | 113.0, 70.1 | [4] |
| L-Ornithine | 133.1 | 116.1, 70.0 | [4] |
| L-Proline | 116.1 | 70.0, 52.8, 42.0 | [4] |
| ADMA | 203.1 | 46.0 | [4] |
| SDMA | 203.2 | 172.1 | [4][6] |
| L-Homoarginine | 189.2 | 172.0, 144.1, 84.2 | [6] |
| ADMA-d7 (IS) | 210.0 | 77.0 | [11][12] |
Table 2: Method Performance Characteristics
| Analyte | Linearity Range (µmol/L) | Intra-assay Imprecision (%) | Inter-assay Imprecision (%) | Recovery (%) | Reference |
| This compound | 1.625 – 125 | <10 | <10 | 85.1 – 123.6 | [4] |
| L-Citrulline | 1.625 – 125 | <10 | <10 | 85.1 – 123.6 | [4] |
| L-Ornithine | 1.625 – 125 | <10 | <10 | 85.1 – 123.6 | [4] |
| L-Proline | 1.625 – 125 | <10 | <10 | 85.1 – 123.6 | [4] |
| ADMA | 0.078 – 6.25 | <10 | <10 | 85.1 – 123.6 | [4] |
| SDMA | 0.078 – 6.25 | <10 | <10 | 85.1 – 123.6 | [4] |
Derivatization Techniques
For certain applications, particularly with GC-MS, derivatization is necessary to improve the chromatographic properties and sensitivity of the amino acids.[8]
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.[8] However, some derivatives, such as those of arginine, may be unstable.[8]
-
Acylation and Esterification: This can be achieved using reagents like anhydrides (e.g., pentafluoropropionic anhydride) and alcohols, or chloroformates.[8]
-
Pre-column Derivatization for LC: Reagents such as o-phthalaldehyde (B127526) (OPA), dansyl chloride, and phenyl isothiocyanate (PITC) are used to enhance detection by UV or fluorescence detectors, and can also be compatible with MS.[8][13]
Conclusion
The mass spectrometry-based methods detailed in these application notes provide robust, sensitive, and specific tools for the quantitative analysis of this compound and its key metabolites. The choice of method, including the use of derivatization, will depend on the specific analytes of interest, the biological matrix, and the available instrumentation. The provided protocols offer a solid foundation for researchers to develop and validate their own assays for investigating the critical role of this compound metabolism in health and disease.
References
- 1. Mass spectrometric quantification of this compound and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of six this compound metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Bioanalysis of this compound, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 8. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
In Vivo L-Arginine Administration: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo L-Arginine (B1665763) administration protocols commonly used in animal models. This compound, a semi-essential amino acid, is a critical substrate for nitric oxide synthase (NOS) and plays a significant role in various physiological processes, including cardiovascular function, immune response, and metabolic regulation.[1][2][3][4] The following protocols and data are intended to serve as a guide for designing and executing in vivo studies involving this compound supplementation.
Data Presentation: this compound Administration Parameters
The following tables summarize quantitative data from various studies, offering a comparative look at dosages and administration routes across different animal models and research areas.
Table 1: Oral Administration of this compound
| Animal Model | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| Wistar Rats | 5% this compound in food | Dietary Supplementation | 8 weeks | Attenuated cardiovascular, metabolic, and liver complications in diet-induced obesity. | [2] |
| Sprague-Dawley Rats | 1.51% this compound-HCl in drinking water | Dietary Supplementation | 12 weeks | Reduced white fat mass in diet-induced obese rats. | [5] |
| Male Wistar Rats | 16 mmol/kg | Oral Gavage | Single dose | Reduced food intake. | [6] |
| Diet-Induced Obese Mice | 16 mmol/kg | Oral Gavage | Twice daily for 5 days | Reduced cumulative food intake. | [6] |
| IUGR Piglets | 0.2 and 0.4 g/kg BW/day | Oral Gavage | Twice daily for 14 days | Increased weight gain and survival rates. | [7][8] |
| Horses (Mares) | 0.025% of Body Weight | Mixed in concentrate | Single dose | Increased plasma this compound and ornithine concentrations. | [9][10] |
Table 2: Intraperitoneal (i.p.) Injection of this compound
| Animal Model | Dosage | Administration Protocol | Research Area | Key Outcomes | Reference |
| Male Wistar Albino Rats | 500 mg/100g body weight | Single injection | Acute Pancreatitis | Induced acute necrotizing pancreatitis. | [11] |
| Male ICR Mice | 450 mg/100g body weight | Two injections, 1 hour apart | Acute Pancreatitis | Induced acute pancreatitis. | [11] |
| C57BL/6 Mice | 4 g/kg | Two injections, 1 hour apart | Acute Pancreatitis | Induced severe acute pancreatitis. | [12] |
| BALB/c, FVB/n, and C57BL/6 Mice | 2x4 g/kg, 3x3 g/kg, or 4x2.5 g/kg | Hourly intervals | Acute Pancreatitis | Dose- and strain-dependent induction of pancreatitis. | [13] |
| Rats | 4 and 8 mmol/kg | Single injection | Food Intake | Reduced food intake. | [6] |
Table 3: Intravenous (i.v.) Injection of this compound
| Animal Model | Dosage | Administration Protocol | Research Area | Key Outcomes | Reference |
| Diet-Induced Obese Mice | 300 mg/kg BW | Single dose post-sleeve gastrectomy | Metabolic Surgery | Attenuated inflammatory response and improved metabolic profiles. | [14] |
| Endotoxemic Pigs | Infusion | Continuous infusion | Sepsis/Endotoxemia | Increased nitric oxide production in various organs. | [15] |
Signaling Pathway
This compound is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule.[16] This process is catalyzed by nitric oxide synthases (NOS). The pathway is fundamental to many of the physiological effects observed with this compound administration.
Caption: this compound to Nitric Oxide Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound. Researchers should adapt these protocols based on their specific animal model, experimental goals, and institutional guidelines.
Protocol 1: Oral Administration via Gavage
This method is suitable for delivering a precise dose of this compound directly into the stomach.
Materials:
-
This compound hydrochloride (L-Arg HCl)
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Animal scale
-
pH meter and solutions for pH adjustment (e.g., HCl or NaOH)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of L-Arg HCl.
-
Dissolve the L-Arg HCl in the chosen vehicle to the desired concentration. For example, an 8% this compound hydrochloride solution can be prepared in saline.[17]
-
Adjust the pH of the solution to 7.0-7.4 using a pH meter and appropriate acid/base solutions to prevent esophageal or gastric irritation.[11][17]
-
Ensure the solution is well-dissolved and prepared fresh before each use.
-
-
Animal Preparation:
-
For studies on absorption or metabolism, animals may be fasted overnight (e.g., 12-16 hours) with free access to water to ensure an empty stomach and consistent absorption.[18]
-
Weigh each animal immediately before dosing to calculate the precise volume of the solution to be administered.
-
-
Administration:
-
Gently but firmly restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Avoid entering the trachea.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress during and after the procedure.[18]
-
-
Post-Administration:
-
Return the animal to its cage and provide access to food and water as per the experimental design.
-
Monitor the animal for any adverse effects.
-
Protocol 2: Intraperitoneal (i.p.) Injection
This route allows for rapid absorption of this compound into the systemic circulation.
Materials:
-
This compound hydrochloride (L-Arg HCl)
-
Sterile 0.9% saline
-
Syringes with appropriate gauge needles (e.g., 25-30G)
-
Animal scale
-
pH meter and solutions for pH adjustment
Procedure:
-
Preparation of Dosing Solution:
-
Animal Preparation:
-
Weigh each animal to determine the correct injection volume.
-
-
Administration:
-
Restrain the animal appropriately, exposing the lower abdominal area.
-
Lift the animal's hindquarters slightly to allow the abdominal organs to shift forward.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (e.g., urine, blood) is drawn back, then inject the solution.
-
For some pancreatitis models, a second injection is administered one hour after the first.[11][17]
-
-
Post-Administration:
Protocol 3: Intravenous (i.v.) Injection
This method provides immediate and complete bioavailability of this compound.
Materials:
-
This compound hydrochloride (L-Arg HCl)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline)
-
Catheters (for tail vein or other suitable veins)
-
Syringes
-
Infusion pump (optional, for controlled infusion)
-
Animal restrainer
-
Anesthetics (if required by institutional protocol)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve L-Arg HCl in a sterile, pyrogen-free vehicle to the desired concentration.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility.[18]
-
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols, if necessary.
-
Place a catheter into a suitable vein (e.g., tail vein in mice or rats).
-
-
Administration:
-
Administer the this compound solution as a bolus injection or a controlled infusion using a pump.[18]
-
The volume and rate of administration should be carefully controlled.
-
-
Post-Administration:
-
Monitor the animal's vital signs during and after administration.
-
Collect blood samples at predetermined time points for pharmacokinetic and pharmacodynamic analyses.[18]
-
Protocol 4: Dietary Supplementation
This method is suitable for long-term administration studies.
Materials:
-
This compound or this compound hydrochloride
-
Standard or specialized animal chow
-
Drinking water
Procedure:
-
Preparation of Medicated Diet or Water:
-
In Food: this compound can be mixed into the animal chow at a specified percentage (e.g., 5% this compound in the food).[2] Ensure homogenous mixing to provide a consistent dose.
-
In Drinking Water: this compound can be dissolved in the drinking water at a specific concentration (e.g., 1.51% this compound-HCl).[5] Prepare fresh solutions regularly to ensure stability and palatability.
-
-
Administration:
-
Provide the medicated food or water ad libitum.
-
Monitor food and water consumption to estimate the daily dose of this compound ingested by each animal.
-
-
Post-Administration:
-
Monitor the animals for their general health, body weight, and any changes in feeding or drinking behavior throughout the study period.
-
At the end of the study, tissues and blood can be collected for analysis.
-
References
- 1. Investigating the cardio-protective abilities of supplemental this compound on parameters of endothelial function in a hypercholesterolemic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic this compound treatment improves metabolic, cardiovascular and liver complications in diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound supplementation improves aortic vascular relaxation via NO-independent sGC/cGMP signaling in exercised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound supplementation regulates energy-substrate metabolism in skeletal muscle and adipose tissue of diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L‐arginine promotes gut hormone release and reduces food intake in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oral Administration of this compound Improves the Growth and Survival of Sow-Reared Intrauterine Growth-Restricted Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. madbarn.com [madbarn.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. New Insights into the Methodology of this compound-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous Arginine Administration Attenuates the Inflammatory Response and Improves Metabolic Profiles in Diet-Induced Obese Mice after Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound supplementation in hyperdynamic endotoxemic pigs: effect on nitric oxide synthesis by the different organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
Application Notes: Cell-Based Assays for L-Arginine Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine (B1665763) is a conditionally essential amino acid that serves as a crucial substrate for multiple metabolic pathways vital for cell growth, proliferation, and signaling. It is the precursor for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems, as well as polyamines, proline, and creatine.[1] Cellular uptake of this compound is a tightly regulated process mediated by specific membrane transport proteins, primarily from the Solute Carrier (SLC) superfamily.[2]
The availability of intracellular this compound can be a rate-limiting factor for enzymes like nitric oxide synthase (NOS).[3] A phenomenon known as the "this compound paradox" describes how supplemental this compound can increase NO production, even when intracellular this compound concentrations are already theoretically sufficient to saturate the NOS enzyme.[2][4] This suggests that the transport process and subcellular compartmentalization, rather than just the total intracellular concentration, are critical for NO synthesis.[2][4]
Therefore, accurately assessing this compound uptake and transport is essential for understanding its physiological roles and for the development of therapeutics targeting pathways involved in cardiovascular diseases, cancer, and immunological disorders.[2][5] These application notes provide an overview of the primary this compound transport systems and detailed protocols for robust cell-based assays to quantify their activity.
Overview of this compound Transport Systems
This compound, being a cationic amino acid, requires protein-mediated transport to cross cell membranes.[2] Several transport systems with distinct specificities, cation dependencies, and kinetics have been identified.[6]
-
System y+ (CAT Transporters): This is a high-affinity, Na+-independent system highly selective for cationic amino acids like this compound, L-lysine, and L-ornithine.[6][7][8] It is mediated by the Cationic Amino Acid Transporter (CAT) proteins (SLC7A1-4), including CAT-1, CAT-2A, CAT-2B, and CAT-3.[6][9] CAT-1 is ubiquitously expressed and is considered a major transporter of this compound in many cell types, including endothelial cells.[2][10]
-
System y+L: This system exhibits high affinity for this compound but also transports neutral amino acids, typically in exchange for cationic amino acids.[2] Its activity is uniquely dependent on sodium (Na+) for the influx of neutral amino acids, while the transport of cationic amino acids is Na+-independent.[2][7] This system is a heterodimer composed of a heavy chain (like 4F2hc/SLC3A2) and a light chain (like y+LAT1/SLC7A7 or y+LAT2/SLC7A6).[2]
-
System b0,+: This Na+-independent system transports both cationic and neutral amino acids.[7][11]
-
System B0,+: This system is Na+-dependent and transports both cationic and neutral amino acids.[7][11]
The expression and activity of these transporters are cell-type specific and can be regulated by various stimuli, including inflammatory mediators, growth factors, and substrate availability.[12][13]
This compound Cellular Transport and Metabolic Fate
This compound imported into the cell is directed into major metabolic pathways. The primary routes are its conversion to L-citrulline and nitric oxide by nitric oxide synthase (NOS), or its hydrolysis into L-ornithine and urea (B33335) by arginase (ARG). L-ornithine is a precursor for polyamines, which are essential for cell proliferation.
Caption: this compound transport into the cell and its subsequent metabolism.
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This is the most common and robust method for quantifying this compound transport. It measures the initial rate of uptake of radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound) into cells.
A. Materials
-
Cells of interest (e.g., HUVECs, HEK293, NSC-34)
-
24-well or 12-well cell culture plates
-
Radiolabeled this compound (e.g., L-[³H]Arginine)
-
Unlabeled this compound
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar Krebs buffer, pH 7.4.[14][15] For Na+-independent transport studies, sodium salts can be replaced with choline (B1196258) chloride.[15][16]
-
Ice-cold Wash Buffer: Phosphate-Buffered Saline (PBS) or Uptake Buffer.
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
B. Experimental Workflow
Caption: Workflow for a radiolabeled this compound uptake assay.
C. Detailed Procedure
-
Cell Seeding: Seed cells onto 24-well plates at an appropriate density to achieve 90-100% confluence on the day of the experiment.[14]
-
Preparation: On the day of the assay, prepare the Uptake Buffer containing a mixture of radiolabeled [³H]this compound and varying concentrations of unlabeled this compound to achieve the desired final concentrations for kinetic analysis.
-
Washing: Aspirate the culture medium from the wells. Gently wash the cell monolayers twice with 1 mL of pre-warmed (37°C) Uptake Buffer.[15]
-
Initiate Uptake: Aspirate the wash buffer and add 200-500 µL of the prepared [³H]this compound-containing Uptake Buffer to each well to start the transport reaction.[11]
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes). This time should be within the linear range of uptake, which should be determined in preliminary experiments.[16][17]
-
Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.[14]
-
Cell Lysis: Add 500 µL of Lysis Buffer (e.g., 0.1 N NaOH) to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.[14]
-
Quantification:
-
Transfer an aliquot (e.g., 400 µL) of the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
Use the remaining lysate to determine the total protein concentration in each well using a standard protein assay.
-
-
Data Analysis:
-
Calculate the specific activity of the [³H]this compound solution (DPM/pmol).
-
Convert the DPM measured in the cell lysate to pmol of this compound.
-
Normalize the uptake to the protein content (mg) and the incubation time (min). The final result is expressed as pmol/mg protein/min.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[6][11]
-
Protocol 2: Competitive Inhibition Assay
This assay is used to determine the specificity of the transport system and to calculate the inhibitory constant (IC₅₀) of test compounds.
A. Materials
-
Same as for Protocol 1.
-
Test inhibitors (e.g., L-lysine, L-ornithine, ADMA, SDMA, or novel drug candidates).[2][18]
B. Experimental Workflow
Caption: Workflow for a competitive this compound transport inhibition assay.
C. Detailed Procedure
-
Follow steps 1 and 2 from the Radiolabeled this compound Uptake Assay protocol.
-
Pre-incubation (Optional but recommended): Add Uptake Buffer containing the desired concentration of the inhibitor (or vehicle control) and pre-incubate for a short period (e.g., 10-30 minutes).[3]
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add Uptake Buffer containing a fixed, subsaturating concentration of [³H]this compound along with the same varying concentrations of the inhibitor used in the pre-incubation step.
-
Follow steps 5 through 8 from the Radiolabeled this compound Uptake Assay protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).[19]
-
The formula is: Inhibition (%) = 100 – (Uptake_with_inhibitor / Uptake_control) * 100.[19]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a nonlinear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Alternative Method: Fluorescent-Based Assays
While less common than radiolabeled assays, fluorescent methods offer a non-radioactive alternative. These assays may use fluorescent this compound analogs or biosensors that change fluorescence upon binding to this compound.[20][21][22]
-
Principle: Cells are incubated with a fluorescent substrate. After incubation, cells are washed, and the intracellular fluorescence is measured using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[20]
-
Advantages: Avoids radioactivity, allows for high-throughput screening and potential for real-time imaging.
-
Considerations: Fluorescent analogs may not be transported by the same transporters or with the same kinetics as native this compound. Validation against radiolabeled methods is often necessary.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Kinetic Parameters (Km) of this compound Transporters in Various Cell Types
| Transporter System | Cell Type | Km Value (µM) | Reference(s) |
| System y+ (CAT-1) | Human Embryonic Kidney (HEK) Cells | 100 - 519 | [2] |
| Porcine Aortic Endothelial Cells | 140 | [13] | |
| Cardiac Myocytes (High-affinity) | 70 - 250 | [10] | |
| System y+ (CAT-2A) | Cardiac Myocytes (Low-affinity) | 2000 - 15000 | [10] |
| System y+L | Human Umbilical Vein Endothelial Cells (HUVEC) | 42 | [2] |
| High-Affinity System | Human Endothelial Progenitor Cells (hEPC) | 4.8 - 6.1 | [3] |
| Medium-Affinity System | Human Endothelial Progenitor Cells (hEPC) | 85.1 - 95.1 | [3] |
Table 2: IC₅₀ Values of Inhibitors for this compound Transport
| Inhibitor | Transporter System | Cell Type | IC₅₀ Value (µM) | Reference(s) |
| ADMA | System y+ | HEK-CAT1 | ~113 | |
| System y+ | Endothelial Cells | 758 | ||
| SDMA | System y+ | Endothelial Cells | 789 | [2] |
| L-Homoarginine | System y+ | Endothelial Cells | 1320 | [2] |
| Verapamil | System y+ (CAT-1) | HEK-CAT1 | 85.3 | |
| Gabapentin | System y+ | NSC-34 (ALS model) | >50% inhibition at 2000 µM | [18] |
| NOHA | Arginase | Purified Enzyme | 230 | |
| L-NMMA | eNOS | Purified Enzyme | 5 | [23] |
Note: IC₅₀ values for NOS and Arginase inhibitors are included for context as they are key enzymes in this compound metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular this compound concentration does not determine NO production in endothelial cells: Implications on the “this compound paradox” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - ProQuest [proquest.com]
- 8. Identification of a specific transport system for this compound in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and function of cationic amino acid transporters (CATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of this compound transport and metabolism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of this compound transport and nitric oxide release in superfused porcine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Item - this compound transport kinetics. - Public Library of Science - Figshare [plos.figshare.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Screening of commonly prescribed drugs for effects on the CAT1-mediated transport of this compound and arginine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 21. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 22. Novel Fluorescence Arginine Analogue as a Sensor for Direct Identification and Imaging of Nitric Oxide Synthase-like Enzymes in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of this compound Metabolizing Enzymes by this compound-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-Arginine Degradation in Aqueous Solution: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the degradation of L-arginine in aqueous solutions. The following question-and-answer format directly addresses common issues and provides practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
The stability of this compound in aqueous solutions is primarily influenced by several key factors:
-
pH: this compound is more stable in neutral to slightly acidic conditions. Aqueous solutions of this compound are naturally alkaline (a 5% solution can have a pH of 10.5-12.0), which can promote degradation over time.[1]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis, oxidation, and racemization.[1][2]
-
Presence of Oxidizing Agents: this compound is susceptible to oxidation, and its degradation is accelerated in the presence of oxidizing agents like peroxides.[1]
-
Light Exposure: Prolonged exposure to light, especially UV light, can induce photochemical reactions and contribute to the degradation of this compound.
-
Presence of Reducing Sugars: In the presence of reducing sugars such as glucose, this compound can undergo the Maillard reaction, especially upon heating, leading to the formation of a complex mixture of products and a brownish discoloration.[2][3][4][5]
Q2: What are the main non-enzymatic degradation pathways for this compound in solution?
This compound can degrade via several non-enzymatic pathways in an aqueous environment:
-
Hydrolysis: The guanidinium (B1211019) group of this compound can be hydrolyzed to form L-ornithine and urea (B33335). This reaction is generally slow under neutral conditions but can be accelerated by strong acidic or alkaline conditions and higher temperatures.[1][6]
-
Oxidation: This is a significant degradation pathway, particularly in the presence of oxygen or oxidizing agents. Oxidation can lead to the formation of guanidine, urea, and other related compounds.[1]
-
Racemization: this compound can convert to its D-enantiomer, D-arginine. This process is more pronounced at alkaline pH and elevated temperatures.[1]
-
Maillard Reaction: In the presence of reducing sugars, the primary amino group of this compound can react to form a complex mixture of products known as Maillard Reaction Products (MRPs), which often results in a brown color.[2][3][4][5]
Q3: What are the expected degradation products of this compound?
The primary degradation products depend on the degradation pathway:
| Degradation Pathway | Primary Degradation Products |
| Hydrolysis | L-Ornithine, Urea |
| Oxidation | Guanidine, Urea, 4-Guanidinobuteraldehyde |
| Racemization | D-Arginine |
| Maillard Reaction | Amadori products, hydroxymethylfurfural (HMF), acrylamide, and a complex mixture of colored compounds (melanoidins)[2][3] |
Troubleshooting Guide
Problem: My this compound solution has turned yellow/brown.
-
Possible Cause 1: Maillard Reaction. If your solution contains a reducing sugar (e.g., glucose, fructose) and has been heated or stored for an extended period, the browning is likely due to the Maillard reaction.[2][3][4][5]
-
Solution: If possible, avoid the presence of reducing sugars in your this compound formulation. If they are necessary, prepare the solution fresh and store it at low temperatures, protected from light.
-
-
Possible Cause 2: Oxidation. Exposure to air (oxygen) and light over time can lead to oxidative degradation, which may cause a color change.
-
Solution: Prepare solutions using deoxygenated water and store them under an inert gas (e.g., nitrogen or argon) in light-protected containers.
-
-
Possible Cause 3: High Temperature Degradation. Heating this compound, even without reducing sugars, can lead to the formation of colored decomposition products.[7]
-
Solution: Avoid excessive heating during dissolution or sterilization. If sterilization is required, consider sterile filtration instead of autoclaving.
-
Problem: I see unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation Products. The unexpected peaks are likely degradation products such as ornithine, urea, or products of oxidation.
-
Solution: To confirm, run a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks in your sample.
-
-
Possible Cause 2: Contaminants from Vials. Certain types of glass vials can leach contaminants that appear as peaks in HPLC analysis, especially when samples are stored for a week or longer.[8]
-
Solution: Use high-quality polypropylene (B1209903) (PP) vials for sample preparation and storage to minimize the risk of leachable impurities.
-
-
Possible Cause 3: Peak Tailing of this compound. You might observe a broad or tailing peak for this compound itself, which can obscure smaller, nearby peaks. This is common for basic compounds like arginine on silica-based columns due to interactions with residual silanols.
-
Solution: Lower the mobile phase pH (e.g., to <3) to suppress silanol (B1196071) ionization. Use a modern, end-capped HPLC column, or consider adding an ion-pairing reagent to your mobile phase.
-
Problem: My this compound solution is cloudy or has formed a precipitate.
-
Possible Cause 1: Solubility Limit Exceeded. You may be trying to dissolve this compound beyond its solubility limit under your specific conditions (pH, temperature, buffer composition).
-
Solution: The solubility of this compound in water is high, but it is pH-dependent. Ensure you are within the solubility limits for your specific buffer system. Gentle heating and sonication can aid dissolution.[1]
-
-
Possible Cause 2: pH-Dependent Solubility. this compound has its lowest solubility near its isoelectric point (pI ≈ 10.76). If the pH of your solution shifts towards this value, precipitation can occur.
-
Solution: Buffer your solution to a pH where this compound is more soluble (typically neutral to slightly acidic).
-
-
Possible Cause 3: Precipitation upon Cooling. this compound is more soluble at higher temperatures. A solution prepared at a higher temperature may precipitate upon cooling or refrigeration.
-
Solution: Prepare solutions at the temperature at which they will be used. If a concentrated stock is prepared warm, ensure it remains stable upon cooling or re-dissolve the precipitate by gentle warming before use.
-
Quantitative Data on this compound Stability
| Condition | Temperature | Expected Stability | Degradation Products to Monitor |
| Acidic (e.g., 0.1 N HCl) | 60°C | Significant degradation expected over 24 hours.[1] | Ornithine, Urea (from hydrolysis) |
| Neutral (e.g., Water/PBS) | Room Temperature | Relatively stable for short-term storage (up to a day).[1] For longer periods, degradation can occur. | Ornithine, Urea, Oxidation products |
| Neutral (e.g., Water/PBS) | 4°C | Stable for short-term storage (up to a few days).[2] For longer storage, freezing is recommended. | Minimal degradation expected in the short term. |
| Alkaline (e.g., 0.1 N NaOH) | 60°C | Rapid and significant degradation expected over 24 hours.[1] | Ornithine, Urea (from hydrolysis), D-Arginine (from racemization) |
| Oxidative (e.g., 3% H₂O₂) | Room Temperature | Significant degradation expected over 24 hours.[1] | Guanidine, Urea, and other oxidation products. A reduction in the this compound signal can be observed by 1H NMR.[7] |
| Thermal | 80°C | Significant degradation expected over 48 hours.[1] | Ornithine, Urea, and other decomposition products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate that an analytical method is "stability-indicating."
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.[1]
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples and the control sample using a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify the remaining this compound and any formed degradation products.
Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products (Ornithine and Urea)
This protocol provides a general framework for a reversed-phase HPLC method. Method optimization will be required for specific instrumentation and columns.
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
2. Preparation of Standards and Samples:
-
Standard Solutions: Prepare individual stock solutions of this compound, L-ornithine, and urea in the mobile phase. Create a mixed standard solution containing all three compounds at known concentrations.
-
Sample Preparation: Dilute the samples from the forced degradation study or other experiments with the mobile phase to a concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the mixed standard solution to determine the retention times for each compound.
-
Inject the samples and identify the peaks based on their retention times.
-
Quantify the concentration of each compound by comparing the peak area in the sample to a calibration curve generated from a series of standard dilutions.
Diagrams
Caption: Factors influencing this compound degradation and resulting products.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. brainly.com [brainly.com]
- 2. A model system based on glucose–arginine to monitor the properties of Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A model system based on glucose-arginine to monitor the properties of Maillard reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. View of Quantitation of Key Odorants in Arginine/Cysteine-Glucose Maillard Reactions | Journal of Food Bioactives [isnff-jfb.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing L-Arginine for Nitric Oxide Production
Welcome to the technical support center for optimizing L-Arginine concentration for maximal nitric oxide (NO) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at measuring and optimizing this compound-dependent NO production.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable nitric oxide production | 1. Suboptimal this compound Concentration: The concentration of this compound in your media may be too low to elicit a measurable response. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM to 5 mM) to determine the optimal concentration for your specific cell type and experimental conditions.[1] |
| 2. Cell Health and Viability: Poor cell health can lead to reduced enzymatic activity of nitric oxide synthase (NOS). | Ensure cells are healthy, within a low passage number, and not overly confluent. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm cell health. | |
| 3. Presence of NOS Inhibitors: Endogenous inhibitors such as Asymmetric Dimethylarginine (ADMA) can compete with this compound for NOS binding, reducing NO production.[2][3] | Consider measuring ADMA levels in your cell culture supernatant. Supplementing with a higher concentration of this compound may be necessary to overcome competitive inhibition.[3] | |
| 4. Insufficient NOS Cofactors: The activity of NOS enzymes is dependent on the availability of cofactors like tetrahydrobiopterin (B1682763) (BH4).[4][5] Depletion of BH4 can lead to NOS uncoupling, where the enzyme produces superoxide (B77818) instead of NO.[5] | Supplement the culture media with BH4 or its precursor, sepiapterin. Ensure other cofactors like NADPH, FAD, and FMN are not limiting. | |
| 5. High Arginase Activity: The enzyme arginase competes with NOS for the common substrate this compound.[4][6] High arginase activity can deplete the local this compound pool available for NO synthesis.[4] | Measure arginase activity in your cell lysates. Consider using an arginase inhibitor (e.g., nor-NOHA) to increase this compound availability for NOS. | |
| Inconsistent or variable results between experiments | 1. Differences in this compound Transport: The rate of this compound uptake by cells can influence the amount of substrate available for NOS.[7][8][9] This transport can be affected by cell passage number and culture conditions. | Standardize cell seeding density and passage number. Ensure consistent incubation times with this compound. Cationic amino acid transporters (CATs) are key for this compound uptake.[7][8][9] |
| 2. Assay Interference: Components in the cell culture media or lysis buffer may interfere with the NO measurement assay (e.g., Griess assay). | Run appropriate controls, including media-only blanks and samples with known concentrations of nitrite (B80452)/nitrate (B79036). Refer to the detailed experimental protocols for guidance on sample preparation. | |
| 3. Instability of Nitric Oxide: NO is a highly reactive molecule with a short half-life.[10] It is rapidly oxidized to nitrite and nitrate. | When measuring NO, ensure prompt sample processing and measurement. For endpoint assays like the Griess assay, which measures the stable end-products nitrite and nitrate, this is less of a concern.[10] | |
| Unexpected decrease in NO production at high this compound concentrations | 1. Substrate Inhibition: While less common for NOS, some enzymes exhibit reduced activity at very high substrate concentrations. | Carefully evaluate your dose-response curve. If you observe a decrease in NO production at the highest concentrations, it may indicate substrate inhibition or other cellular effects. |
| 2. Cellular Stress: High concentrations of a single amino acid can potentially induce cellular stress or alter osmolarity, indirectly affecting enzyme function. | Monitor cell morphology and viability at high this compound concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the "Arginine Paradox" and how does it affect my experiments?
A1: The "Arginine Paradox" refers to the observation that supplementing with extracellular this compound can increase nitric oxide production, even though the intracellular concentration of this compound is theoretically high enough to saturate the nitric oxide synthase (NOS) enzyme.[6][11] Several theories explain this phenomenon:
-
Endogenous Inhibitors: The presence of endogenous NOS inhibitors like ADMA necessitates higher this compound concentrations to competitively overcome this inhibition.[2][3]
-
This compound Transport and Compartmentation: NO production may be more dependent on the transport of this compound into the cell rather than the total intracellular concentration.[11][12] There might be distinct subcellular pools of this compound, with the pool accessible to NOS being preferentially supplied by extracellular uptake.[5][6]
-
Competition with Arginase: The enzyme arginase competes with NOS for this compound, and increased arginase activity can limit the substrate available for NO synthesis.[3][4]
For your experiments, this means that you may need to test a range of this compound concentrations, potentially in the millimolar range, to achieve maximal NO production, even if the theoretical Km of NOS for this compound is in the low micromolar range.[13][14]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A good starting point for a dose-response experiment is to test this compound concentrations ranging from 10 µM to 5 mM.[1][13] Some studies have shown that half-maximal iNOS activity in cytokine-activated endothelial cells occurs at approximately 60 µmol/L, with maximal activity at or above 200 µmol/L.[15] However, other studies have used millimolar concentrations to observe significant NO production.[13] The optimal concentration will depend on your specific cell type, its this compound transport capacity, and the expression levels of NOS and arginase.
Q3: How can I measure nitric oxide production in my cell culture experiments?
A3: Since nitric oxide is a gas with a very short half-life, its production is typically quantified by measuring its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[10] The most common method for this is the Griess assay.[10][16] This colorimetric assay involves a two-step diazotization reaction where a colored azo compound is formed, and its absorbance can be measured spectrophotometrically.[10] Commercial kits are widely available for performing the Griess assay.[17] More sensitive methods like chemiluminescence and fluorescence probes are also available.[18][19][20]
Q4: Should I measure nitrite, nitrate, or both?
A4: Nitric oxide is oxidized to both nitrite and nitrate. To get a complete picture of total NO production, it is recommended to measure both.[10] Many commercial Griess assay kits include a step to reduce nitrate to nitrite (often using nitrate reductase or cadmium) before the colorimetric reaction, allowing for the measurement of total NOx (nitrite + nitrate).[10][21]
Data Presentation
Table 1: this compound Concentration and Nitric Oxide Production in Endothelial Cells
| This compound Concentration | Nitrite/Nitrate (NOx) Production (µM) | Cell Type | Notes |
| 0 µM | Baseline | Rat Aortic Endothelial Cells (Cytokine-activated) | Minimal iNOS activity in the absence of exogenous arginine.[15] |
| 60 µM | Half-maximal | Rat Aortic Endothelial Cells (Cytokine-activated) | Represents a physiological serum level in rats and humans.[15] |
| ≥ 200 µM | Maximal | Rat Aortic Endothelial Cells (Cytokine-activated) | Saturation of iNOS activity is observed at and above this concentration.[15] |
| 10 µM | No significant effect | Rat Superior Mesenteric Artery | No significant increase in carbachol-induced relaxation or NO formation.[1] |
| 100 µM | 22.8 ± 1.3 nM (NO) | Rat Superior Mesenteric Artery | Increased maximal NO concentration by 45% from baseline.[1] |
| 1 mM | 19.8 ± 1.2 nM (NO) | Rat Superior Mesenteric Artery | Increased luminal NO output but no effect on relaxation.[1] |
| 5 mM | Significant increase | Human Umbilical Vein Endothelial Cells (HUVECs) | Used to demonstrate receptor-mediated activation of eNOS.[13] |
Experimental Protocols
Protocol 1: Dose-Response of this compound on Nitric Oxide Production
Objective: To determine the optimal concentration of this compound for maximal nitric oxide production in a specific cell line.
Materials:
-
Cultured cells (e.g., endothelial cells, macrophages) in 96-well plates
-
Cell culture medium (phenol red-free, as it can interfere with colorimetric assays)
-
This compound stock solution (sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Griess Reagent Kit (containing sulfanilamide (B372717), N-(1-naphthyl)ethylenediamine dihydrochloride, and nitrite standards)[17]
-
Nitrate reductase (if measuring total NOx)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation (Optional): To deplete endogenous this compound, you can incubate the cells in an this compound-free medium for a few hours before the experiment.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in your cell culture medium (e.g., 0, 10, 50, 100, 200, 500, 1000, 2000, 5000 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add 100 µL of the prepared this compound-containing medium to each well. Include a "no cells" control with medium only.
-
Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Assay:
-
Standard Curve: Prepare a nitrite standard curve by diluting the provided nitrite standard in the cell culture medium (the same medium used for the experiment).
-
Nitrate Reduction (for total NOx): If your kit includes nitrate reductase, follow the manufacturer's instructions to convert nitrate to nitrite in your samples and standards.
-
Colorimetric Reaction: Add the Griess reagents to each well containing the samples and standards according to the kit's protocol.[17] Typically, this involves adding sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Incubate at room temperature for 10-15 minutes, protected from light.[20]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium-only control) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite/NOx concentration in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: this compound transport and metabolism for nitric oxide production.
Caption: Workflow for measuring nitric oxide production using the Griess assay.
References
- 1. Extracellular this compound is required for optimal NO synthesis by eNOS and iNOS in the rat mesenteric artery wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous nitric oxide synthase inhibitors are responsible for the this compound paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arginine de novo and nitric oxide production in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the arginine paradox: evidence against the importance of subcellular location of arginase and eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound transport and nitric oxide synthesis in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The arginine paradox [jstage.jst.go.jp]
- 12. Intracellular this compound concentration does not determine NO production in endothelial cells: Implications on the “this compound paradox” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Protocol Griess Test [protocols.io]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
L-Arginine stability issues in cell culture incubator conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting L-Arginine stability issues in cell culture under standard incubator conditions (37°C, 5% CO₂).
Frequently Asked Questions (FAQs)
Q1: Why is this compound stability a concern in cell culture?
A1: this compound is a conditionally essential amino acid critical for various cellular functions, including protein synthesis, cell proliferation, and as a precursor for key signaling molecules like nitric oxide (NO) and polyamines.[1][2] Its depletion or degradation in cell culture media can lead to inconsistent experimental results, reduced cell viability, and altered cellular signaling pathways.[1]
Q2: What are the main causes of this compound degradation in cell culture?
A2: this compound degradation in cell culture can be attributed to two primary factors:
-
Enzymatic Degradation: Cells, particularly certain cancer cell lines and myeloid-derived suppressor cells (MDSCs), can express and secrete the enzyme arginase.[3] Arginase rapidly metabolizes this compound into ornithine and urea, depleting it from the culture medium.[3] This enzymatic degradation can reduce this compound to negligible levels within hours.[3][4][5]
-
Chemical Instability: this compound in aqueous solutions, such as cell culture media, can be susceptible to non-enzymatic degradation over time, influenced by factors like pH, temperature, and exposure to light. Aqueous solutions of this compound are alkaline and can absorb atmospheric CO₂, leading to pH shifts that may affect its stability.[5]
Q3: What are the observable signs of this compound instability in my cell cultures?
A3: Issues with this compound stability can manifest in several ways:
-
Inconsistent Cell Growth: You may observe variable proliferation rates between experiments or even between different wells of the same experiment.
-
Reduced Cell Viability: An unexpected increase in cell death or a decrease in overall culture health could indicate this compound depletion.
-
Altered Cell Morphology or Function: Changes in cellular morphology, differentiation patterns, or specific functional readouts (e.g., nitric oxide production) may be linked to insufficient this compound.
-
pH Shifts in the Medium: A significant increase in the pH of the culture medium, not attributable to normal cell metabolism, could be a sign of this compound degradation, as its breakdown can produce alkaline byproducts.[6]
Q4: How can I monitor this compound levels in my cell culture medium?
A4: Several analytical methods can be used to quantify this compound concentrations in cell culture supernatants:
-
High-Performance Liquid Chromatography (HPLC): A common and reliable method for amino acid analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for quantifying this compound and its metabolites.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits provide a convenient method for this compound quantification.[7]
-
Enzymatic Assays: These assays measure this compound based on the activity of specific enzymes that utilize it as a substrate.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent or poor cell growth despite using fresh media. | Rapid enzymatic degradation of this compound by cells. | 1. Cell Line Characterization: Determine if your cell line is known to have high arginase activity. 2. Arginase Inhibitors: Consider adding a specific arginase inhibitor, such as Nω-hydroxy-nor-L-arginine (nor-NOHA), to the culture medium to prevent enzymatic degradation.[8] 3. Frequent Media Changes: Increase the frequency of media changes to replenish this compound levels. 4. Supplementation: Add a sterile-filtered this compound solution to the culture medium at regular intervals. |
| Gradual decline in cell performance over the duration of a long-term experiment. | Non-enzymatic (chemical) degradation of this compound in the incubator. | 1. Fresh Media Preparation: Prepare fresh this compound-containing media from powder or concentrated stocks more frequently, rather than storing large volumes for extended periods. 2. Storage of Media: Store prepared media at 2-8°C and protected from light. Avoid repeated warming and cooling cycles. For long-term storage, consider aliquoting and freezing at -20°C. 3. pH Monitoring: Regularly monitor the pH of your culture medium. If a significant alkaline shift is observed, consider using a buffered medium or adjusting the CO₂ concentration in the incubator. |
| Unexpected changes in cellular signaling pathways (e.g., mTOR, nitric oxide). | This compound depletion is affecting key signaling cascades. | 1. Confirm this compound Levels: Quantify this compound in your culture supernatant at different time points to correlate its concentration with the observed signaling changes. 2. Rescue Experiments: Perform experiments where you supplement the culture with this compound to see if the normal signaling phenotype can be restored. 3. Alternative Precursors: In some cases, L-Citrulline can be used as a precursor for intracellular this compound synthesis, bypassing the effects of extracellular arginase. However, the ability to utilize L-Citrulline is cell-type dependent. |
| Variability in results when using different batches of media or supplements. | Inconsistent this compound concentration in starting materials. | 1. Quality Control: Use high-quality, cell culture-tested this compound from a reputable supplier. 2. Batch Testing: If possible, test new batches of media or supplements for their this compound concentration before use in critical experiments. 3. Standardized Preparation: Follow a standardized protocol for media preparation to minimize variability. |
Quantitative Data on this compound Stability
Estimated Non-Enzymatic this compound Degradation in Cell Culture Medium (without cells) at 37°C
| Time (hours) | Estimated this compound Remaining (%) |
| 0 | 100% |
| 24 | 95 - 99% |
| 48 | 90 - 98% |
| 72 | 85 - 95% |
Factors Influencing Non-Enzymatic Degradation:
| Factor | Impact on Stability |
| Temperature | Higher temperatures accelerate degradation. |
| pH | Alkaline pH (above 7.4) can increase the rate of degradation. |
| Light Exposure | Prolonged exposure to light can contribute to degradation. |
| Presence of Oxidizing Agents | Can lead to oxidative degradation of this compound. |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Supernatant using HPLC
Objective: To determine the concentration of this compound in cell culture media over time.
Materials:
-
Cell culture supernatant samples
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
-
C18 reverse-phase column
-
Derivatization agent (e.g., o-phthalaldehyde, OPA)
-
This compound standard solution
-
Mobile phase (e.g., acetonitrile (B52724) and phosphate (B84403) buffer gradient)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Collection: Collect cell culture supernatant at desired time points (e.g., 0, 24, 48, 72 hours). Centrifuge to remove cells and debris.
-
Sample Preparation: If necessary, deproteinize the supernatant by adding an equal volume of methanol (B129727) or acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Derivatization: Mix the supernatant (or deproteinized sample) with the OPA derivatizing reagent according to the manufacturer's instructions. This step is necessary to make the amino acid detectable by UV or fluorescence.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same cell culture medium used for the experiment and derivatize them in the same manner as the samples.
-
HPLC Analysis:
-
Inject the derivatized standards and samples onto the HPLC system.
-
Run the appropriate gradient method to separate this compound from other components in the medium.
-
Detect the derivatized this compound at the appropriate wavelength (e.g., 340 nm for OPA).
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Signaling Pathways and Experimental Workflows
This compound Metabolism and Associated Signaling Pathways
The degradation of this compound can significantly impact major cellular signaling pathways. Below are diagrams illustrating the key metabolic routes of this compound and the downstream signaling cascades that are affected by its availability.
Impact of this compound Depletion on mTOR Signaling
This compound is an important activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation. Depletion of this compound can lead to the inhibition of mTORC1 activity.
Experimental Workflow for Investigating this compound Stability
This workflow outlines the steps to assess the impact of potential this compound instability on your cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Arginine deprivation, growth inhibition and tumour cell death: 2. Enzymatic degradation of arginine in normal and malignant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Relationships between arginine degradation, pH and survival in Lactobacillus sakei - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming interference in L-Arginine colorimetric assays
Welcome to the technical support center for L-Arginine colorimetric assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common interference issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound colorimetric assays?
A1: Interference can arise from several sources depending on the assay method and sample type. Key sources include:
-
Structurally similar molecules: Compounds like L-citrulline, L-ornithine, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA) can cross-react with assay reagents or compete in enzymatic reactions.[1]
-
High Urea (B33335) Concentrations: In arginase-based assays that measure this compound by quantifying its conversion to urea, high endogenous urea levels in the sample will lead to falsely elevated results.[1][2]
-
Other Amino Acids: High concentrations of other amino acids, such as proline and ornithine, can inhibit or compete with the enzymes used in the assay.[1][3]
-
Ammonia (B1221849): Samples with high ammonia content, such as fermentation broths, can interfere with assays that involve the arginase-urease coupled reaction where ammonia is a final product.[4][5]
-
Sample Matrix Components: Biological fluids like plasma and serum contain numerous proteins and small molecules that can cause matrix effects, leading to signal suppression or enhancement.[1]
-
Sample pH: Enzymatic assays are sensitive to pH. Samples with a pH outside the optimal range for the assay's enzymes (e.g., arginase optimum is pH 9.0-10.0) can result in inaccurate measurements.[1][6]
-
Reducing Agents: Substances like glutathione (B108866) (GSH) can interfere with colorimetric reactions.
-
Sample Color and Turbidity: Pre-existing color or turbidity in a sample can interfere with absorbance readings.[6]
Q2: My sample readings are out of the linear range of the standard curve. What should I do?
A2: If your sample absorbance is higher than the highest standard, you should dilute your sample with the assay buffer and re-run the assay.[1] If the readings are very low or undetectable, you may need to concentrate your sample or use a more sensitive assay method. For samples with expected this compound concentrations near the lower limit of detection, spiking a parallel sample with a known amount of this compound standard is recommended to confirm assay performance and ensure accurate quantification.
Q3: I am observing high background noise in my "sample blank" wells. What is the cause and how can I fix it?
A3: High background can be caused by the sample matrix itself. Many biological fluids have endogenous compounds that absorb light at the assay wavelength. To correct for this, it is crucial to run a "sample background" control for each sample, which contains the sample but not the enzyme mix.[7] The absorbance of this control is then subtracted from the sample's absorbance. If the background remains high, consider implementing a sample cleanup procedure.[7]
Q4: Can I use plasma or serum samples directly in the assay?
A4: It is not recommended. Plasma and serum contain high concentrations of proteins and other substances that can interfere with the assay. A sample preparation step, such as protein precipitation or ultrafiltration, is necessary to remove these interfering components before running the assay.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound colorimetric assay.
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure enzymes are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh enzyme solutions as per the protocol.[1] |
| Incorrect pH | Verify that the pH of the final reaction mixture is within the optimal range for the enzyme (typically pH 9.0-10.0 for arginase).[6] Acidic samples (e.g., fruit juices) must be neutralized before the assay.[6] |
| Presence of Inhibitors | The sample may contain enzyme inhibitors. Try diluting the sample or using a sample cleanup method like solid-phase extraction (SPE) or ultrafiltration to remove inhibitors.[1] |
| Incorrect Wavelength | Ensure the microplate reader is set to the correct absorbance wavelength as specified in your assay protocol (e.g., 450 nm).[7] |
Issue 2: High Signal Variation Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and fresh tips for each sample and reagent. |
| Incomplete Mixing | Mix the contents of each well thoroughly after adding reagents by gently pipetting up and down or using a plate shaker. |
| Temperature Fluctuation | Avoid temperature gradients across the plate. Ensure the plate is incubated at a stable, uniform temperature as specified in the protocol. |
| Sample Evaporation | During incubation, seal the plate with an adhesive strip to prevent evaporation, which can concentrate the reactants.[3] |
Issue 3: Sample Becomes Turbid
| Possible Cause | Recommended Solution |
| Precipitation of Sample Components | The addition of assay reagents may cause some components in the sample to precipitate, leading to turbidity that interferes with absorbance readings.[6] |
| Solution | If turbidity occurs, test several sample dilutions to find a concentration where precipitation does not happen.[6] Alternatively, after the reaction, centrifuge the plate or transfer the turbid samples to microcentrifuge tubes, spin at high speed (e.g., 14,000 rpm) for 5 minutes, and then transfer the clear supernatant back to a new plate for reading.[6] |
Visual Troubleshooting and Workflow Diagrams
A systematic approach can help identify and resolve sources of interference.
Caption: A decision tree for troubleshooting common this compound assay issues.
Caption: Recommended sample preparation workflow for biological fluids.
Data on Interference Mitigation
Proper sample preparation is critical for accurate results. The table below summarizes the effectiveness of various techniques.
| Interfering Substance | Mitigation Method | Expected Outcome | Reference |
| Proteins | Ultrafiltration (10 kDa MWCO Spin Column) | Removes >99% of high MW proteins, reducing matrix effects. | [1][7] |
| Proteins | Protein Precipitation (Acetonitrile or TCA) | Efficiently removes most proteins, but may co-precipitate some analytes. | [1][8] |
| Structurally Similar Analogs | Solid-Phase Extraction (SPE) | Separates this compound from interfering analogs like ADMA/SDMA. | [8][9] |
| High Endogenous Urea | Ultrafiltration | Can help reduce urea concentration if it is protein-bound, but less effective for free urea. | [1] |
| Ammonia | Chromatographic Methods (HPLC, LC-MS/MS) | Provides separation of this compound from ammonia, which is not retained on reverse-phase columns. | [5] |
| Low pH | Neutralization with NaOH | Adjusts sample pH to the optimal range for the enzymatic assay. | [6] |
Key Experimental Protocols
Protocol 1: Sample Preparation for Biological Fluids
This protocol is a generalized procedure based on commercially available kits for removing protein-based interference.[7]
Materials:
-
Biological fluid sample (e.g., serum, plasma)
-
Sample Cleanup Mix (if provided with kit)
-
10 kDa Molecular Weight Cut-Off (MWCO) Spin Columns
-
Microcentrifuge
Procedure:
-
Thaw Samples: Thaw frozen samples on ice.
-
(Optional) Sample Cleanup: For every 100 µL of sample, add 2 µL of the Sample Cleanup Mix.
-
Incubate: Incubate the mixture at 37°C for 1 hour.
-
Transfer to Spin Column: Transfer the treated sample to a 10 kDa MWCO spin column.
-
Centrifuge: Centrifuge at 13,000 x g for 10 minutes at 4°C.[7]
-
Collect Filtrate: The collected filtrate contains this compound and is now ready for use in the colorimetric assay. Discard the spin column containing the precipitated proteins.
-
Proceed to Assay: Use 2-40 µL of the filtrate per well in your assay, as recommended by the kit protocol.
Protocol 2: Assay Procedure with Background Correction
This protocol outlines the steps for running the assay with appropriate controls to correct for sample matrix interference.
Procedure:
-
Standard Curve: Prepare a standard curve according to the assay kit instructions in a 96-well plate.
-
Sample Wells:
-
For each sample, prepare two parallel wells: "Sample" and "Sample Background".
-
Add 2-40 µL of your pre-treated, filtered sample to both wells.
-
Adjust the total volume in all wells to 40 µL with the provided Arginine Assay Buffer.
-
-
Enzyme/Background Mix Addition:
-
To the "Sample" wells and standard wells, add 10 µL of the Enzyme Mix .
-
To the "Sample Background" wells, add 10 µL of Arginine Assay Buffer (or a "Background Mix" if provided by the kit) instead of the Enzyme Mix.
-
-
First Incubation: Mix gently and incubate the plate for 30 minutes at 37°C.[7]
-
Reaction Mix: Prepare and add the colorimetric Reaction Mix (typically 100-200 µL) to all wells (standards, samples, and sample backgrounds).
-
Second Incubation: Mix well and incubate for 60 minutes at 37°C, protected from light.[7]
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) in a microplate reader.
-
Calculation:
-
Calculate the average absorbance for your blank and subtract it from all standard and sample readings.
-
For each sample, subtract the absorbance of its "Sample Background" well from the absorbance of the corresponding "Sample" well to get the corrected absorbance.
-
Use the corrected absorbance to determine the this compound concentration from the standard curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound biosensors: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous Quantification of this compound and Monosaccharides during Fermentation: An Advanced Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comparison of Three Sample Preparation Procedures for the Quantification of this compound, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
L-Arginine Stability in Experimental Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of L-Arginine (B1665763) in common experimental buffers. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidizing agents. This compound is generally more stable in neutral to slightly acidic conditions at room temperature for short-term storage.[1][2] However, its stability can be compromised under alkaline (high pH) conditions and at elevated temperatures.[1][2] Aqueous solutions of this compound free base are naturally alkaline, which can promote degradation over time.[2]
Q2: What are the main degradation pathways for this compound in experimental buffers?
A2: this compound can degrade through several pathways in solution. The most common are:
-
Hydrolysis: The guanidinium (B1211019) group of this compound can be hydrolyzed to form ornithine and urea, a reaction that is accelerated at higher temperatures.[3]
-
Oxidation: this compound is susceptible to oxidation, which can be catalyzed by metal ions or exposure to oxidizing agents.[2][4]
-
Racemization: this compound can convert to its D-enantiomer, D-Arginine, a process that is more rapid at alkaline pH and elevated temperatures.[2]
Q3: Should I use this compound free base or this compound hydrochloride for my experiments?
A3: For most applications requiring a buffered solution, this compound hydrochloride (HCl) is recommended. The HCl salt form is significantly more water-soluble and stable in solution compared to the free base, especially at or near neutral pH.[5] The free base form can create alkaline conditions in unbuffered water, which may accelerate its degradation.[2]
Q4: How does pH affect the stability of this compound?
A4: this compound is most stable in a slightly acidic to neutral pH range (approximately pH 5-7).[1] Alkaline conditions (pH > 7) can significantly accelerate its degradation.[2][4] Therefore, it is crucial to use a buffered system to maintain a stable pH for your this compound solutions.
Q5: How should I prepare and store this compound stock solutions?
A5: For optimal stability, prepare this compound solutions in a suitable buffer (e.g., citrate (B86180) or phosphate) at a slightly acidic to neutral pH.[1] For short-term use (up to one week), store the solution at 4°C.[3] For long-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] It is always best practice to prepare fresh solutions when possible.
Data Presentation: this compound Stability and Solubility
Table 1: Qualitative Stability of this compound under Different pH Conditions
| pH Range | Condition | Relative Stability | Primary Degradation Concerns |
| Acidic (pH < 6) | Buffered Solution | High | Generally stable |
| Neutral (pH 6-7.5) | Buffered Solution | High | Optimal for most applications |
| Alkaline (pH > 7.5) | Buffered Solution | Low | Increased rate of hydrolysis and racemization[2] |
| Unbuffered Water | N/A | Variable (tends to be alkaline) | Can reach pH 10.5-12, promoting degradation[2] |
Table 2: Estimated Solubility of this compound in Common Buffers
| Buffer System | pH | Temperature (°C) | Estimated Solubility (mg/mL) | Remarks |
| Deionized Water | ~7.0 | 25 | 15 - 25 | Moderate solubility in unbuffered water. |
| Acidified Water | 4-5 | 25 | > 100 | High solubility due to the protonated arginine residue. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 10 - 20 | Physiological pH can limit solubility at high concentrations. |
| Tris-HCl | 7.0 | 25 | 10 - 20 | Moderate solubility at neutral pH.[5] |
| Tris-HCl | 8.0 | 25 | 5 - 15 | Higher pH may slightly decrease solubility.[5] |
| MES | 6.5 | 25 | > 50 | Acidic pH significantly increases solubility.[5] |
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| This compound Degradation: The this compound in your buffer may have degraded over time, especially if the solution was stored improperly (e.g., at room temperature, alkaline pH). | 1. Prepare a fresh this compound solution for each experiment. 2. Buffer your this compound solution to a pH between 6.0 and 7.4. 3. If you suspect degradation, perform a stability analysis using the HPLC protocol provided below. |
| Incorrect this compound Concentration: Degradation can lead to a lower effective concentration of this compound than intended. | 1. Quantify the this compound concentration in your stock solution using HPLC before use. 2. Consider the use of this compound HCl for better stability and solubility. |
Issue 2: Low Signal or Activity in Nitric Oxide Synthase (NOS) Assays
| Possible Cause | Troubleshooting Steps |
| This compound Depletion: The availability of this compound is critical for NOS activity.[6] If the this compound in your cell culture medium has been consumed or degraded, NOS activity will be diminished. | 1. Ensure your cell culture medium contains a sufficient concentration of this compound. Physiological levels are around 0.6 mM.[7] 2. Supplement the medium with fresh this compound shortly before the assay. 3. Be aware that some cells express arginase, which degrades this compound.[8] |
| Presence of NOS Inhibitors: Degradation products of this compound or other components in your solution could potentially inhibit NOS. | 1. Use high-purity this compound and reagents. 2. Prepare fresh solutions to minimize the accumulation of degradation products. |
Issue 3: Precipitation or Cloudiness in this compound Solution
| Possible Cause | Troubleshooting Steps |
| Solubility Limit Exceeded: The concentration of this compound may be too high for the specific buffer, pH, and temperature. | 1. Gently warm the solution to aid dissolution, but avoid excessive heat. 2. If using the free base, consider switching to the more soluble this compound HCl form. 3. Lower the pH of the solution, as this compound is more soluble in acidic conditions.[5] |
| Temperature-Dependent Solubility: this compound can precipitate out of solution at lower temperatures (e.g., during refrigeration). | 1. If precipitation occurs upon cooling, gently warm the solution to redissolve the this compound before use. 2. For long-term storage, consider preparing a more concentrated, acidic stock solution and diluting it into your experimental buffer just before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions. The resulting samples can be analyzed by HPLC (see Protocol 2) to identify degradation products and determine the rate of degradation.
Materials:
-
This compound solution in the experimental buffer of interest.
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
pH meter
-
HPLC system
Methodology:
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the this compound solution. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the this compound solution. Incubate at 60°C for 24 hours.[2]
-
Oxidation: Add an equal volume of 3% H₂O₂ to the this compound solution. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.[2]
-
Control Sample: Keep the this compound solution at 4°C, protected from light.
-
-
Neutralization (for acid and base hydrolysis samples): After incubation, neutralize the acid and base-stressed samples to the pH of the mobile phase to be used for HPLC analysis.
-
Sample Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for the analysis of this compound and its potential degradation products. Method optimization may be required for specific applications.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 2.5-3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A low pH mobile phase can help to improve peak shape.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 210 nm. For higher sensitivity, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection can be used.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) or other experimental samples with the mobile phase to fall within the concentration range of the standard curve.
-
Analysis:
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the experimental samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound remaining in each sample.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: pH-dependent Arginine Deiminase Pathway.
References
- 1. How to quickly solve the stability defects of natural L - arginine? [plantextractwholesale.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of storage conditions for this compound [yffoodingredients.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential impact of this compound deprivation on the activation and effector functions of T cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preventing L-Arginine precipitation in concentrated stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of L-Arginine in concentrated stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my concentrated this compound solution precipitating?
A1: this compound precipitation in aqueous solutions is most commonly caused by three factors:
-
Temperature: The solubility of this compound is highly dependent on temperature. A solution prepared at room temperature or with gentle heating may precipitate when cooled, for example during refrigerated storage.[1][2]
-
pH: this compound is a zwitterionic amino acid with an isoelectric point (pI) of approximately 10.76.[3] Its solubility is lowest near its pI. Aqueous solutions of this compound free base are alkaline, which can approach the pI and reduce solubility.[3][4] Solubility is generally higher under acidic conditions (pH < 7).[1]
-
Concentration: The prepared concentration may have exceeded the solubility limit of this compound under the specific storage conditions (temperature and pH).
Q2: What is the difference between this compound free base and this compound hydrochloride (HCl), and which should I use?
A2: The primary difference is that this compound HCl is a salt form that significantly enhances solubility and stability in aqueous solutions compared to the this compound free base.[5][6]
-
This compound Free Base: This is the pure amino acid. It is less soluble, particularly at neutral pH ranges, and dissolving it in water results in an alkaline solution.[3][5]
-
This compound HCl: This salt form is more readily soluble in water and creates a slightly acidic solution, which further improves stability against precipitation.[1][5] For preparing high-concentration stock solutions, this compound HCl is generally the recommended choice unless your experiment is sensitive to chloride ions or requires a specific pH that makes the free base more suitable.[3]
Q3: My this compound solution was clear, but a precipitate formed after storing it in the refrigerator. What happened?
A3: This is a classic case of temperature-dependent solubility. The concentration of your this compound solution likely exceeded its solubility limit at the lower temperature of the refrigerator (e.g., 4°C).[1] For instance, the solubility of this compound in water decreases dramatically from 400 g/L at 50°C to only 83 g/L at 0°C.[7] To resolve this, you can gently warm the solution to redissolve the precipitate before use.[1] For future preparations, consider storing the stock at room temperature (if stability allows) or preparing a more dilute stock.
Q4: How can I redissolve precipitated this compound in my stock solution?
A4: Precipitated this compound can often be redissolved. Here are a few methods:
-
Gentle Heating: Warm the solution in a water bath (e.g., to 37-50°C) while stirring or vortexing.[1] This is often the simplest and most effective method.
-
pH Adjustment: If heating is not an option or is ineffective, you can lower the pH. Carefully add a small amount of dilute HCl (e.g., 1 M HCl) dropwise while stirring until the precipitate dissolves.[1] Be sure to monitor the pH to ensure it remains within a range compatible with your experiment.
-
Sonication: Using a sonicator can provide the mechanical energy needed to break up the precipitate and facilitate its dissolution into the solvent.[1][8]
Data Presentation
Table 1: Temperature-Dependent Solubility of this compound in Water
| Temperature (°C) | Temperature (°F) | Solubility (g/L) |
| 0 | 32 | 83[2][7] |
| 20 | 68 | 148.7[9] |
| 50 | 122 | 400[2][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄N₄O₂[10] |
| Molar Mass | 174.20 g/mol [11] |
| Isoelectric Point (pI) | ~10.76[3] |
| pKa (Carboxyl Group) | ~2.18[9] |
| pKa (α-Amino Group) | ~9.09[9] |
| pKa (Guanidinium Group) | ~13.8[9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound HCl Stock Solution
This protocol describes the preparation of a stable 1 M this compound HCl stock solution.
Materials:
-
This compound HCl (M.W. 210.66 g/mol )
-
Nuclease-free water
-
Sterile container
-
Stir plate and magnetic stir bar
-
pH meter (optional)
Methodology:
-
Weigh out 21.07 g of this compound HCl for every 100 mL of final solution volume desired.
-
Add approximately 80% of the final volume of nuclease-free water to the sterile container.
-
Place the container on a stir plate with a magnetic stir bar and begin stirring.
-
Slowly add the weighed this compound HCl powder to the water.
-
Allow the solution to stir at room temperature until the this compound HCl is completely dissolved. Gentle warming (up to 37°C) can be applied to expedite dissolution if necessary.
-
Once dissolved, add nuclease-free water to reach the final desired volume.
-
For sterile applications, filter the solution through a 0.22 µm filter.
-
Store the solution in a tightly sealed container at room temperature. Avoid refrigeration to prevent precipitation.
Troubleshooting Guides
Issue: A precipitate has formed in my this compound stock solution.
This guide provides a logical workflow to diagnose and resolve this compound precipitation.
Understanding the Role of pH in this compound Solubility
The solubility of this compound is intrinsically linked to its charge state, which is determined by the pH of the solution. This compound has three ionizable groups: a carboxyl group, an α-amino group, and a guanidinium (B1211019) group. At low pH, all groups are protonated, giving the molecule a net positive charge and promoting high solubility. As the pH increases towards the isoelectric point (pI ≈ 10.76), the molecule's net charge approaches zero, minimizing its interaction with water and causing solubility to decrease significantly. Above the pI, the molecule carries a net negative charge and solubility increases again. For stock solutions, maintaining a pH below 8 is generally advisable to ensure maximum solubility and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scigroundbio.com [scigroundbio.com]
- 6. gneechem.com [gneechem.com]
- 7. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Arginine - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound - American Chemical Society [acs.org]
Technical Support Center: D-Arginine Interference in L-Arginine Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to D-Arginine interference in experiments involving L-Arginine.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common problems encountered during experimentation.
Issue 1: Unexpected or Inconsistent Results in Nitric Oxide Synthase (NOS) Activity Assays
Symptoms:
-
Lower than expected nitric oxide (NO) production.
-
High variability between replicate experiments.
-
Non-linear reaction kinetics.
Possible Cause: The presence of D-Arginine in the this compound substrate stock can competitively inhibit Nitric Oxide Synthase (NOS), which is stereospecific for this compound.[1][2] While D-Arginine is not a substrate for NOS, it can bind to the active site, reducing the enzyme's efficiency.
Troubleshooting Steps:
-
Verify this compound Purity: The first and most critical step is to determine the enantiomeric purity of your this compound stock.
-
Recommended Method: Use chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound and D-Arginine.[3][4][5]
-
Alternative (less definitive): If chiral HPLC is unavailable, consider using a high-quality, certified this compound source with a specified enantiomeric purity of >99.5%.
-
-
Use a Specific this compound Assay Kit: Some commercially available this compound assay kits have been validated for specificity against D-Arginine.[6] Running your sample through such a kit can indicate if the this compound concentration is what you expect.
-
Perform a Spike-in Experiment: To confirm interference, add a known amount of pure D-Arginine to a reliable NOS assay and observe if it inhibits NO production in a dose-dependent manner.
-
Source a New Batch of this compound: If D-Arginine contamination is confirmed or suspected, obtain a new, high-purity batch of this compound from a reputable supplier.
Issue 2: Discrepancies in Cell Culture Experiments Involving this compound Supplementation
Symptoms:
-
Altered cell proliferation rates.
-
Unexpected changes in cellular metabolism.
-
Contradictory results compared to published literature.
Possible Causes:
-
D-Arginine Contamination: The this compound used to supplement cell culture media may be contaminated with D-Arginine. Mammalian cells primarily utilize this compound, and D-Arginine can have distinct biological effects or interfere with this compound transport.[7][8]
-
Metabolism of D-Arginine: If present, D-Arginine can be metabolized by D-amino acid oxidase (DAAO), an enzyme present in some tissues and cell types, producing hydrogen peroxide (H₂O₂), which can induce oxidative stress.[7][9]
Troubleshooting Steps:
-
Analyze this compound Stock: As with the NOS assay issue, the first step is to verify the enantiomeric purity of the this compound used for media preparation using chiral HPLC.[3][4]
-
Check for D-Amino Acid Oxidase (DAAO) Activity: If your cell line is known to express DAAO (common in kidney and brain-derived cells), the presence of D-Arginine could lead to the production of H₂O₂.[7] This can be tested using commercially available H₂O₂ assays.
-
Review Media Preparation and Storage:
-
Ensure that the correct formulation of this compound was used.
-
Improper storage of media can lead to the degradation of components.
-
-
General Contamination Check: Rule out other common sources of cell culture contamination, such as bacteria, yeast, or mycoplasma, which can also affect cell health and experimental outcomes.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: How can I separate and quantify D-Arginine and this compound in my sample?
A1: The gold standard for separating and quantifying arginine enantiomers is chiral High-Performance Liquid Chromatography (HPLC) .[4] A highly effective method utilizes a teicoplanin-based chiral stationary phase (CSP), which allows for the direct separation of the underivatized amino acids.[3][5]
Q2: Is D-Arginine a substrate for Nitric Oxide Synthase (NOS)?
A2: No, Nitric Oxide Synthase (NOS) is stereospecific for this compound.[1][13] D-Arginine is not a substrate for NOS and therefore does not lead to the production of nitric oxide. However, it can act as a competitive inhibitor by binding to the enzyme's active site.[1]
Q3: How is D-Arginine metabolized in mammalian systems?
A3: The primary metabolic pathway for D-Arginine in mammals is through oxidative deamination by the enzyme D-amino acid oxidase (DAAO) .[7][9] This reaction converts D-Arginine into α-keto-δ-guanidinovaleric acid, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[7] DAAO is most abundant in the kidney and brain.[7]
Q4: Can D-Arginine interfere with this compound transport into cells?
A4: Yes, D-Arginine may interfere with this compound transport. While this compound is primarily transported by the cationic amino acid transporter (CAT) system y+, some evidence suggests that D-Arginine may use different transporters.[8][14] Competition for transporters or the use of different transport systems can lead to altered intracellular concentrations of this compound and potentially impact downstream processes.[15]
Q5: What are the potential biological effects of D-Arginine contamination?
A5: D-Arginine is not inert and can have its own biological effects, which may differ from those of this compound. These can include neuroprotective effects and distinct pharmacokinetic properties.[7][8] Furthermore, its metabolism by DAAO can produce hydrogen peroxide, which can lead to oxidative stress in cells.[7][16]
Data Presentation
Table 1: Comparison of Analytical Methods for Arginine Enantiomer Analysis
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC with Teicoplanin CSP | Direct separation of enantiomers on a chiral stationary phase.[3][5] | High accuracy and resolution; no derivatization required.[4] | Requires specialized chiral columns and HPLC system. |
| HPLC with Pre-column Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard reverse-phase column.[17] | Can be performed on standard HPLC systems. | Derivatization adds an extra step, which can introduce errors and potential impurities.[5] |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection.[17] | High sensitivity and specificity; suitable for complex biological matrices. | Higher instrument cost and complexity. |
| Enzymatic Assays (this compound specific) | Utilizes an enzyme that specifically acts on this compound to produce a detectable signal.[6][18] | High throughput and relatively simple. | May not provide information on D-Arginine concentration; potential for interference from other substances in the sample. |
Experimental Protocols
Protocol 1: Chiral HPLC for the Determination of D-Arginine Impurity in this compound
Objective: To separate and quantify D-Arginine and this compound enantiomers using a chiral HPLC method.[4]
Materials:
-
Chiral stationary phase column (e.g., Chirobiotic T, teicoplanin-based)[3][5]
-
HPLC system with UV detector
-
Mobile Phase: Methanol:50 mM sodium dihydrogen phosphate (B84403) buffer, pH 4.6 (2:8, v/v)[3]
-
This compound sample
-
Dthis compound standard
-
D-Arginine standard
Procedure:
-
Sample Preparation: Dissolve the this compound sample and standards in the mobile phase to a known concentration (e.g., 1 mg/mL).[4]
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Injection: Inject a standard solution of Dthis compound to determine the retention times for both this compound and D-Arginine.
-
Sample Injection: Inject the this compound sample solution.
-
Detection: Monitor the eluent at 214 nm.[3]
-
Quantification: The amount of D-Arginine impurity can be determined by comparing the peak area of D-Arginine in the sample to the peak area in the standard of known concentration.
Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
Objective: To measure NOS activity by quantifying the conversion of this compound to L-Citrulline and nitric oxide (NO), which is subsequently converted to nitrite (B80452)/nitrate (B79036).[19]
Materials:
-
NOS Assay Kit (containing assay buffer, NOS cofactors, nitrate reductase, Griess reagents)[19]
-
Tissue or cell lysate containing NOS
-
This compound substrate solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates according to the kit's instructions, and determine the protein concentration.[20]
-
Reaction Setup: In a microplate, add the assay buffer, NOS cofactors, and the sample (lysate).
-
Initiate Reaction: Add the this compound substrate to start the reaction. For a negative control, a NOS inhibitor (like L-NAME) can be added.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Nitrate to Nitrite Conversion: Add nitrate reductase to convert all nitrate in the sample to nitrite.
-
Color Development: Add Griess reagents 1 and 2 to all wells. This will react with nitrite to form a colored azo dye.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the amount of nitrite/nitrate produced by comparing the sample absorbance to a nitrite standard curve. NOS activity is then expressed as the amount of product formed per unit of time per amount of protein.
Visualizations
Caption: Metabolic pathways of this compound and D-Arginine, highlighting D-Arginine's competitive inhibition of NOS.
Caption: Experimental workflow for analyzing arginine enantiomeric purity using chiral HPLC.
Caption: Troubleshooting decision tree for unexpected results in this compound experiments.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. benchchem.com [benchchem.com]
- 8. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than this compound in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. corning.com [corning.com]
- 13. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Nitric Oxide Synthase Assay Kit, Colorimetric | 482702 [merckmillipore.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Cell Viability Issues with High Concentrations of L-Arginine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues associated with high concentrations of L-Arginine in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is high concentration of this compound causing cytotoxicity in my cell culture?
High concentrations of this compound can lead to cytotoxicity through several mechanisms, primarily related to the metabolism of this compound itself. The most common reasons include:
-
Nitric Oxide Synthase (NOS) Uncoupling: At excessively high concentrations, the enzyme NOS, which converts this compound to nitric oxide (NO), can become "uncoupled." Instead of producing NO, it produces superoxide (B77818) anions (O₂⁻), a type of reactive oxygen species (ROS). This leads to increased oxidative stress and subsequent cellular damage and apoptosis.[1][2][3]
-
Inhibition of NOS by L-Citrulline: The conversion of this compound by NOS also produces L-Citrulline. High intracellular levels of L-Citrulline can act as a competitive inhibitor of NOS, further contributing to a decrease in NO production and an increase in ROS.[4][5]
-
Activation of Arginase: Chronic exposure to high this compound levels can upregulate the enzyme Arginase II.[6] Arginase competes with NOS for this compound, converting it to urea (B33335) and L-ornithine. This depletion of this compound available for NOS can also lead to uncoupling and oxidative stress.[7][8]
-
mTORC1-S6K1 Pathway Activation: Long-term exposure to high this compound concentrations has been shown to activate the mTORC1-S6K1 signaling pathway, which can promote endothelial cell senescence.[6]
Q2: What are the typical signs of this compound induced cytotoxicity?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation, often observed as a decrease in cell number or confluence.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Increased number of apoptotic cells, which can be identified by techniques like Annexin V/Propidium Iodide staining.
-
Increased levels of intracellular reactive oxygen species (ROS).
-
Release of lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating compromised cell membrane integrity.
Q3: Are certain cell types more sensitive to high this compound concentrations?
Yes, the cytotoxic effects of high this compound concentrations can be highly cell-type specific. For example, neuronal cells expressing neuronal NOS (nNOS) have been shown to be susceptible to ROS production at high this compound levels.[4] Endothelial cells are also sensitive, with chronic exposure leading to senescence.[6] In contrast, some cancer cell lines may exhibit different dependencies on this compound for growth and survival.[9] It is crucial to determine the optimal this compound concentration for your specific cell line.
Q4: What is the difference between cytotoxicity from high this compound and cell death from this compound deprivation?
These are two distinct mechanisms. High this compound concentration, as discussed, often leads to toxicity through an overstimulation of metabolic pathways, leading to oxidative stress. Conversely, this compound deprivation induces cell death, particularly in cancer cells that are auxotrophic for arginine (i.e., they cannot synthesize their own).[10][11][12][13] This deprivation leads to the shutdown of essential cellular processes like protein synthesis and can induce apoptosis or autophagy.[10][12]
Troubleshooting Guides
Problem 1: Decreased Cell Viability After this compound Supplementation
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | 1. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal and toxic levels for your specific cell line. Start from the physiological concentration (around 100-200 µM) and increase incrementally. 2. Review literature: Check for published studies using the same cell line to find recommended this compound concentrations. |
| Cell-type sensitivity. | 1. Characterize your cell line's response: If not already known, perform baseline experiments to understand how your cells metabolize this compound. 2. Consider a different cell model: If your experimental goals allow, you might need to use a cell line that is less sensitive to high this compound levels. |
| Contamination of this compound stock. | 1. Use fresh, high-quality this compound: Ensure your this compound is from a reputable supplier and has been stored correctly. 2. Prepare fresh stock solutions: Avoid using old stock solutions that may have degraded. |
| Incorrect preparation of culture medium. | 1. Verify calculations: Double-check all calculations for the final concentration of this compound in your medium. 2. Ensure proper mixing: Make sure the this compound is completely dissolved and evenly distributed in the medium. |
Problem 2: Increased Oxidative Stress and Apoptosis
| Possible Cause | Troubleshooting Step |
| NOS uncoupling. | 1. Measure ROS levels: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS. 2. Measure NO production: Use the Griess assay to determine if NO production is decreased. 3. Co-supplement with antioxidants: Consider adding an antioxidant like N-acetylcysteine (NAC) to your culture medium to mitigate oxidative stress. 4. Supplement with NOS cofactors: A deficiency in cofactors like tetrahydrobiopterin (B1682763) (BH4) can lead to NOS uncoupling.[3] Ensure your medium has sufficient levels of necessary cofactors. |
| Apoptosis induction. | 1. Perform an apoptosis assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells. 2. Analyze apoptotic markers: Use Western blotting to check for the expression of key apoptosis-related proteins like cleaved Caspase-3, Bax, and Bcl-2. |
| High arginase activity. | 1. Measure arginase activity: Use a commercially available kit to determine the level of arginase activity in your cell lysates. 2. Use an arginase inhibitor: If arginase activity is high, consider using a specific inhibitor to see if it rescues the phenotype. |
Data Presentation
Table 1: Effects of this compound Concentration on Cell Viability and Metabolism
| Cell Type | This compound Concentration | Incubation Time | Effect | Reference |
| NB9 Human Neuroblastoma | 2 mM (vs. 50 µM) | 48 hours | ~71% decrease in NOS activity, increased ROS production. | [4][5] |
| Cardiac Myocytes | < 100 µM | Acute | Progressive increase in ONOO⁻/O₂˙⁻ production. | [2] |
| Human Endothelial Cells | 0.5 mM (vs. 0.1 mM) | 7 days | Increased endothelial senescence, eNOS-uncoupling, and arginase-II up-regulation. | [6] |
| Ovine Intestinal Epithelial Cells | Not specified | 24 hours | Reduced H₂O₂-induced ROS production. | [14][15] |
| Human Dental Pulp Stem Cells | 400 µmol/L | 24 hours | Highest cell viability compared to lower concentrations. | [16] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without supplemental this compound).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Protocol 2: DCFH-DA Assay for Intracellular ROS
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control.
Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Signaling pathway of high this compound induced cytotoxicity.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
References
- 1. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation [mdpi.com]
- 4. High concentration of this compound suppresses nitric oxide synthase activity and produces reactive oxygen species in NB9 human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long term exposure to this compound accelerates endothelial cell senescence through arginase-II and S6K1 signaling | Aging [aging-us.com]
- 7. benthamopenarchives.com [benthamopenarchives.com]
- 8. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential arginine dependence and the selective cytotoxic effects of activated macrophages for malignant cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of cell death induced by arginase and asparaginase in precursor B-cell lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. curesarcoma.org [curesarcoma.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Viability of human dental pulp stem cells: The potential of this compound-based culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Arginine Supplementation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in L-Arginine (B1665763) supplementation studies.
Frequently Asked Questions (FAQs)
Q1: Why are the results of this compound supplementation studies so inconsistent?
A1: The inconsistent findings in this compound supplementation studies can be attributed to a variety of factors. Key reasons include significant differences in study design, the health status of the participants, and the dosage and duration of the supplementation.[1][2][3][4][5] A review of clinical trials has highlighted heterogeneity in participant inclusion criteria, the formulation and timing of this compound administration, and the primary outcomes being measured.[2][5]
Q2: What are the main metabolic pathways for this compound and how do they influence experimental outcomes?
A2: this compound is a substrate for two primary enzymatic pathways with distinct physiological roles:
-
Nitric Oxide Synthase (NOS) Pathway: This pathway produces nitric oxide (NO), a critical signaling molecule involved in vasodilation, and L-Citrulline.[6][7]
-
Arginase Pathway: This pathway converts this compound to L-Ornithine and urea (B33335). L-Ornithine is a precursor for the synthesis of polyamines and proline, which are important for cell proliferation and collagen synthesis.[8][9]
The competition between NOS and arginase for this compound is a crucial factor that can lead to variable results.[8] For instance, in conditions where arginase activity is high, less this compound may be available for NO production, potentially diminishing the vasodilatory effects of supplementation.[10]
Q3: How does the bioavailability of oral this compound affect study results?
A3: Oral this compound has a relatively low and variable bioavailability, with estimates suggesting that only about 40-60% of an oral dose reaches systemic circulation.[11][12] This is primarily due to extensive first-pass metabolism in the intestines and liver by the enzyme arginase.[11][13] This "first-pass effect" means that a significant portion of ingested this compound is degraded before it can be utilized for systemic nitric oxide production, which can lead to a lack of efficacy and inconsistent results between studies using oral supplementation.[13]
Q4: What is the "this compound paradox" and how does it relate to inconsistent findings?
A4: The "this compound paradox" refers to the observation that supplemental this compound can enhance nitric oxide production and improve vascular function in some individuals, despite the fact that the NOS enzyme should theoretically be saturated at normal physiological this compound concentrations.[14][15] This suggests that simply increasing the substrate concentration may not be the only mechanism at play. Potential explanations for this paradox that contribute to result variability include the compartmentalization of this compound within cells, the presence of endogenous NOS inhibitors like asymmetric dimethylarginine (ADMA), and the regulation of this compound transporters.[14][15]
Troubleshooting Guides
Issue: Lack of significant effect on nitric oxide (NO) production.
Possible Causes and Troubleshooting Steps:
-
Insufficient Dosage: The administered dose of this compound may be too low to overcome first-pass metabolism and significantly increase plasma levels.
-
Recommendation: Review existing literature for effective dose ranges in similar study populations. Consider a dose-escalation study to determine an effective dose. Oral doses ranging from 3 to 6 grams have been used in many studies.[16]
-
-
High Arginase Activity: The patient population may have elevated arginase activity, leading to increased this compound degradation.
-
Recommendation: Measure baseline and post-supplementation plasma levels of L-Ornithine and urea as markers of arginase activity. Consider co-administration of an arginase inhibitor in preclinical models to investigate this possibility.
-
-
Elevated ADMA Levels: High levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS, can block the effects of this compound.
-
Recommendation: Quantify plasma ADMA levels. A high this compound/ADMA ratio is often more indicative of NO production capacity than this compound levels alone.[13]
-
-
Healthy Subjects: In healthy individuals with optimal endothelial function, the NOS enzyme may already be functioning at its maximal capacity, making it difficult to observe a significant effect from supplemental this compound.[14]
-
Recommendation: Consider studying populations with endothelial dysfunction or conditions associated with reduced NO bioavailability where the potential for improvement is greater.[15]
-
Issue: High variability in participant response to this compound supplementation.
Possible Causes and Troubleshooting Steps:
-
Genetic Polymorphisms: Variations in genes encoding for NOS, arginase, or this compound transporters could influence individual responses.
-
Recommendation: Incorporate genetic analysis into your study design to identify potential polymorphisms that may correlate with responsiveness.
-
-
Dietary and Medication Interactions: The diet and concomitant medications of participants can significantly impact this compound metabolism and study outcomes.
-
Heterogeneity of the Study Population: Differences in age, sex, and underlying health conditions can contribute to varied responses.[2][3]
-
Recommendation: Implement stricter inclusion and exclusion criteria to create a more homogenous study population. Stratify data analysis based on these demographic and clinical characteristics.
-
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic data from various studies to provide a reference for expected plasma concentrations and clearance rates.
Table 1: Pharmacokinetic Parameters of Intravenous and Oral this compound in Healthy Subjects.
| Administration Route | Dose | Cmax (μmol/L) | Tmax (min) | Elimination Half-Life (min) |
| Intravenous | 30 g | 6223 ± 407 | 30 | 42 ± 2 |
| Intravenous | 6 g | 822 ± 59 | 22 | 60 ± 9 |
| Oral | 6 g | 310 ± 152 | 90 | 76 ± 9 |
| Oral | 10 g | 285 ± 76.5 | 60 | - |
Data compiled from multiple sources.[20][21] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Bioavailability and Clearance of Oral this compound.
| Parameter | Value |
| Absolute Bioavailability (10 g oral dose) | ~20% |
| First-Pass Metabolism | ~40-60% of oral dose |
| Renal Clearance (after 10 g oral dose) | Not significant |
Data compiled from multiple sources.[11][12][21]
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Plasma using LC-MS/MS
This protocol provides a general framework for the simultaneous measurement of this compound, L-Citrulline, L-Ornithine, ADMA, and SDMA.
1. Sample Preparation:
- Thaw plasma samples on ice.
- To 25 µL of plasma, add a known concentration of stable isotope-labeled internal standards (e.g., U-13C6 this compound).
- Precipitate proteins by adding 10 volumes of ice-cold isopropanol (B130326) containing 0.1% formic acid.
- Vortex vigorously for 10 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube for analysis.[22]
2. LC-MS/MS Analysis:
- Chromatography: Use a hydrophilic interaction chromatography (HILIC) column for separation.[22]
- Mobile Phase: Employ a gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[23]
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[23][24]
- Parent and Fragment Ions (Example):
- This compound: m/z 175.2 -> 70.1
- ADMA: m/z 203.2 -> 46.1
- SDMA: m/z 203.2 -> 172.2
- L-Citrulline: m/z 176.2 -> 113.1
- L-Ornithine: m/z 133.1 -> 70.1
3. Data Analysis:
- Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
Protocol 2: Enzymatic End-Point Analysis for this compound Quantification
This method offers a simpler, colorimetric alternative to LC-MS/MS for measuring this compound.
1. Principle:
- This compound is hydrolyzed by arginase to L-Ornithine and urea.
- Urea is then hydrolyzed by urease to ammonia (B1221849) and carbon dioxide.
- Ammonia is used in a reaction catalyzed by glutamate (B1630785) dehydrogenase, which involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the initial this compound concentration.[25]
2. Reagents:
- Buffer solution (e.g., triethanolamine (B1662121) buffer)
- NADH solution
- α-ketoglutarate solution
- Glutamate dehydrogenase
- Urease
- Arginase
3. Procedure:
- In a cuvette, mix the sample, buffer, NADH, α-ketoglutarate, and glutamate dehydrogenase.
- Read the initial absorbance (A1) at 340 nm after the reaction stabilizes.
- Add urease and arginase to initiate the reactions.
- Read the final absorbance (A2) at 340 nm once the reaction is complete (typically within 10-15 minutes).[25]
4. Calculation:
- The change in absorbance (ΔA = A1 - A2) is used to calculate the this compound concentration based on a standard curve.
Visualizations
Caption: Competing metabolic pathways of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. The effects of acute and chronic oral this compound supplementation on exercise-induced ammonia accumulation and exercise performance in healthy young men: A randomised, double-blind, cross-over, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Registered Clinical Trial Designs: Comparison of this compound and/or L-Citrulline Interventions for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Benefits of this compound: An Umbrella Review of Meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term high-dose this compound supplementation in patients with vasculogenic erectile dysfunction: a multicentre, double-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reviveactive.com [reviveactive.com]
- 7. healthyhey.com [healthyhey.com]
- 8. benthamopenarchives.com [benthamopenarchives.com]
- 9. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diminished Global Arginine Bioavailability and Increased Arginine Catabolism as Metabolic Profile of Increased Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Potential of this compound in Prevention and Treatment of Disturbed Carbohydrate and Lipid Metabolism—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and this compound: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute this compound supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effectiveness of this compound in Clinical Conditions Associated with Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound - Mayo Clinic [mayoclinic.org]
- 18. This compound: Benefits, Dosage, Side Effects, and More [healthline.com]
- 19. This compound [mymlc.com]
- 20. This compound-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of intravenous and oral this compound in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of six this compound metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 25. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Validating Nitric Oxide Synthase Activity Using L-Arginine
For researchers and drug development professionals, accurately quantifying the activity of nitric oxide synthase (NOS) is critical for understanding its role in a myriad of physiological and pathological processes. L-Arginine (B1665763), the endogenous substrate for all NOS isoforms, is central to these investigations. This guide provides a comprehensive comparison of key methods for validating NOS activity, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate assay for your research needs.
Comparison of Nitric Oxide Synthase Activity Assays
The selection of an appropriate NOS activity assay depends on various factors, including the biological matrix, the required sensitivity, and the available equipment. Below is a comparison of the most common methods used to measure the conversion of this compound to L-Citrulline and nitric oxide (NO).
| Assay Method | Principle | Advantages | Disadvantages |
| Radiochemical (L-Citrulline) Assay | Measures the conversion of radiolabeled this compound (e.g., [3H] or [14C]) to radiolabeled L-Citrulline. The positively charged this compound is separated from the neutral L-Citrulline by ion-exchange chromatography, and the radioactivity of L-Citrulline is quantified.[1][2] | High sensitivity and specificity for the direct enzymatic conversion of this compound to L-Citrulline.[2] Considered a standard method for NOS activity measurement.[2] | Requires handling of radioactive materials, which involves regulatory compliance and specialized disposal.[1] Can be expensive due to the cost of radiolabeled substrates and scintillation cocktails.[1] |
| Colorimetric (Griess) Assay | Indirectly measures NOS activity by quantifying the stable end products of NO, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).[1][3] Nitrate is first enzymatically converted to nitrite by nitrate reductase. Nitrite then reacts with a Griess reagent to form a colored azo dye, which is measured spectrophotometrically.[1][4] | Low cost, simple, and adaptable to high-throughput screening.[1][4] Does not require the use of radioactive materials.[1] | Indirect measurement can be influenced by other sources of nitrite and nitrate in the biological sample. The ratio of nitrite to nitrate can vary significantly.[1] Lower sensitivity compared to the radiochemical assay.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Measures the NO metabolites, nitrite and nitrate, with high accuracy and specificity.[3] Stable-isotope-labeled this compound (e.g., L-[guanidino-15N2]-arginine) can be used to specifically trace the production of [15N]nitrite and [15N]nitrate from NOS activity.[3] | High reliability, precision, and specificity.[3] Allows for simultaneous measurement of labeled and unlabeled nitrite and nitrate.[3] | Requires expensive and specialized equipment. The derivatization process can be complex. |
| Chemiluminescence | Directly detects NO gas.[6] The reaction between NO and ozone (O3) produces an excited state of nitrogen dioxide (NO2*), which emits light upon returning to its ground state. The emitted light is proportional to the NO concentration.[6][7] | High sensitivity and real-time measurement of NO production.[6] | Requires a dedicated chemiluminescence analyzer. The short half-life of NO can make sample collection and measurement challenging.[6] |
| Oxyhemoglobin Assay | Measures the conversion of oxyhemoglobin to methemoglobin by NO, which can be monitored spectrophotometrically.[5][6] | High sensitivity in the nanomolar range.[5][6] | Restricted to hemoglobin solutions and can be interfered with by other substances that affect the oxidation state of hemoglobin.[5] |
Quantitative Performance of NOS Activity Assays
The following table summarizes key quantitative parameters for the different assay methods, providing a basis for comparison of their performance.
| Parameter | Radiochemical (L-Citrulline) Assay | Colorimetric (Griess) Assay | GC-MS | Chemiluminescence | Oxyhemoglobin Assay |
| Sensitivity | Picomole level[2] | Can detect as low as 5 µU of NOS activity[4] or ~1 µM NO[1] | High, allows for accurate quantification of nitrite and nitrate[3] | High, detection sensitivity of 0.03 parts per billion[6] | High, in the nanomolar range[5][6] |
| Detection Limit | Not explicitly stated, but implied to be very low. | ~0.5 µM[5] | Not explicitly stated, but offers high reliability.[3] | Not explicitly stated, but very low. | Not explicitly stated, but very sensitive. |
| Dynamic Range | Dependent on the specific activity of the radiolabeled substrate. | Dependent on the standard curve generated. | Wide, allows for measurement of a broad range of concentrations. | Wide, can measure a broad range of NO concentrations. | Dependent on the concentration of oxyhemoglobin. |
| Specificity | High for the direct enzymatic reaction.[2] | Can be affected by other sources of nitrite and nitrate. | High, especially with the use of stable isotopes.[3] | High for gaseous NO. | Can be affected by other reducing or oxidizing agents. |
Experimental Protocols
Radiochemical L-Citrulline Assay
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
NOS source (purified enzyme, cell lysate, or tissue homogenate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled this compound (e.g., [3H]this compound)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, and CaCl2[8]
-
Stop Buffer (e.g., 100 mM HEPES, 10 mM EDTA, pH 5.5)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and vials
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, cofactors, and the NOS source.
-
Initiate the reaction by adding radiolabeled this compound.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to bind the unreacted [3H]this compound.
-
Elute the [3H]L-Citrulline with water.
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Quantify the amount of [3H]L-Citrulline using a scintillation counter.
-
Calculate the NOS activity based on the amount of [3H]L-Citrulline formed per unit time per amount of protein.
Colorimetric Griess Assay
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
NOS source (purified enzyme, cell lysate, or tissue homogenate)
-
NOS Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound
-
Cofactors: NADPH, FAD, FMN, BH4, Calmodulin, and CaCl2
-
Nitrate Reductase
-
Griess Reagent 1 (e.g., sulfanilamide (B372717) in HCl)[4]
-
Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in water)[4]
-
Nitrite Standard solution
Procedure:
-
Prepare the reaction mixture containing the NOS assay buffer, cofactors, this compound, and the NOS source in a 96-well plate.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
To measure total NO production (nitrite + nitrate), add nitrate reductase and incubate to convert nitrate to nitrite.
-
Add Griess Reagent 1 to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent 2 to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the amount of nitrite in the samples by comparing their absorbance to the standard curve.
-
Determine the NOS activity based on the amount of nitrite produced per unit time per amount of protein.
Visualizing the Pathway and Workflow
To further clarify the processes involved in NOS activity, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The enzymatic reaction catalyzed by Nitric Oxide Synthase (NOS).
Caption: A generalized experimental workflow for measuring NOS activity.
References
- 1. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 7. Formation of free nitric oxide from this compound by nitric oxide synthase: direct enhancement of generation by superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
L-Arginine vs. L-Citrulline: An In Vitro Comparison for Nitric Oxide Synthesis
A comprehensive guide for researchers and drug development professionals on the differential efficacy of L-Arginine and L-Citrulline in enhancing nitric oxide (NO) synthesis in vitro. This document provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, most notably in the regulation of vascular tone and blood flow. The synthesis of NO is catalyzed by nitric oxide synthase (NOS) enzymes, which convert this compound to L-Citrulline and NO. Consequently, both this compound and its precursor, L-Citrulline, have been extensively investigated as potential therapeutic agents to enhance NO production in conditions associated with endothelial dysfunction. While this compound is the direct substrate for NOS, in-vivo studies suggest that L-Citrulline supplementation may be more effective at increasing plasma this compound levels and subsequently NO synthesis, as it bypasses hepatic metabolism. This guide focuses on the direct in-vitro evidence comparing the efficacy of this compound and L-Citrulline in promoting NO synthesis in cultured endothelial cells.
Comparative Analysis of In Vitro NO Production
The following table summarizes quantitative data from an in-vitro study by Warden & Brantley (2022) on human retinal microvascular endothelial cells (HRMECs), comparing the effects of this compound, L-Citrulline, and their combination on nitric oxide production.
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) of DAF-FM (arbitrary units) | Fold Change vs. Control | p-value vs. Control |
| Control | - | 1.00 | 1.00 | - |
| This compound | 70 µM | 1.58 | 1.58 | 0.0029 |
| L-Citrulline | 30 µM | 1.45 | 1.45 | 0.012 |
| This compound + L-Citrulline | 70 µM + 30 µM | 1.52 | 1.52 | 0.025 |
Data adapted from Warden & Brantley, Invest. Ophthalmol. Vis. Sci. 2022;63(7):3609 – A0064.[1]
In this particular in-vitro model, both this compound and L-Citrulline, as well as their combination, significantly increased intracellular nitric oxide production compared to the control group.[1] this compound at a concentration of 70 µM resulted in the highest fold increase in NO production.
Signaling Pathway for NO Synthesis
The synthesis of nitric oxide from this compound is a well-established pathway. L-Citrulline contributes to this pathway by being recycled back to this compound. The following diagram illustrates this process.
Experimental Protocols
Measurement of Intracellular Nitric Oxide (DAF-FM Diacetate Assay)
This protocol describes the measurement of intracellular NO using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate.
Materials:
-
Cultured endothelial cells (e.g., HUVECs, HRMECs)
-
DAF-FM diacetate (stock solution in DMSO)
-
Cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
This compound, L-Citrulline
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a suitable format (e.g., 96-well black-walled plates for plate reader analysis, or on coverslips in multi-well plates for microscopy) and culture until they reach the desired confluency.
-
Cell Loading:
-
Prepare a working solution of DAF-FM diacetate in phenol (B47542) red-free medium at a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DAF-FM diacetate working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DAF-FM diacetate solution and wash the cells twice with PBS to remove any extracellular probe.
-
Add fresh phenol red-free medium to the cells.
-
-
Treatment:
-
Prepare solutions of this compound, L-Citrulline, or their combination at the desired concentrations in phenol red-free medium.
-
Add the treatment solutions to the respective wells and incubate for the desired time period (e.g., 30 minutes to 24 hours).
-
-
Fluorescence Measurement:
-
For microscopy, visualize the cells using a fluorescence microscope with appropriate filters for FITC/GFP (excitation ~495 nm, emission ~515 nm).
-
For plate reader analysis, measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to a control group (untreated cells) to determine the fold change in NO production.
Measurement of Nitrite (B80452) in Culture Supernatant (Griess Assay)
This protocol outlines the determination of nitrite, a stable oxidation product of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
Cell culture supernatant
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from the treated and control wells.
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same cell culture medium used for the experiment.
-
-
Griess Reaction:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Measurement of Nitric Oxide Synthase (NOS) Activity (Citrulline Assay)
This protocol describes the measurement of NOS activity by quantifying the conversion of radiolabeled this compound to L-Citrulline.
Materials:
-
Cell lysates or purified NOS enzyme
-
L-[¹⁴C]Arginine or L-[³H]Arginine
-
Reaction buffer (e.g., Tris-HCl) containing cofactors (NADPH, CaCl₂, calmodulin, tetrahydrobiopterin)
-
Stop buffer (e.g., HEPES buffer, pH 5.5, containing EDTA)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell lysate or purified enzyme with the reaction buffer containing L-[¹⁴C]Arginine and the necessary cofactors.
-
Initiate the reaction by incubating at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-Citrulline from this compound:
-
Add a slurry of Dowex AG 50WX-8 resin to each tube. The positively charged this compound will bind to the resin, while the neutral L-Citrulline will remain in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer the supernatant containing the L-[¹⁴C]Citrulline to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the amount of L-[¹⁴C]Citrulline produced, which is directly proportional to the NOS activity.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of this compound and L-Citrulline on NO synthesis in vitro.
References
A Comparative Analysis of L-Arginine and Asymmetric Dimethylarginine (ADMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of L-Arginine and asymmetric dimethylarginine (ADMA), focusing on their biochemical properties, physiological roles, and the experimental methodologies used for their study. The content is intended to support research and development efforts in cardiovascular disease, endothelial dysfunction, and related therapeutic areas.
Introduction: The Yin and Yang of Nitric Oxide Regulation
This compound, a semi-essential amino acid, and its methylated derivative, asymmetric dimethylarginine (ADMA), represent a critical axis in the regulation of nitric oxide (NO) synthesis.[1] Nitric oxide, a potent signaling molecule, is essential for maintaining vascular homeostasis. This compound serves as the substrate for nitric oxide synthase (eNOS) to produce NO, which promotes vasodilation and inhibits platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation.[1] In stark contrast, ADMA acts as an endogenous competitive inhibitor of eNOS, thereby reducing NO bioavailability and contributing to endothelial dysfunction, a key event in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2] Understanding the interplay between these two molecules is paramount for developing novel therapeutic strategies targeting the this compound/NO pathway.
Biochemical and Physiological Properties: A Head-to-Head Comparison
The distinct roles of this compound and ADMA stem from their structural differences and their resulting interactions with eNOS.
| Property | This compound | Asymmetric Dimethylarginine (ADMA) |
| Chemical Structure | (2S)-2-amino-5-guanidinopentanoic acid | NG,NG-dimethyl-L-arginine |
| Molecular Formula | C₆H₁₄N₄O₂ | C₈H₁₈N₄O₂ |
| Role in NO Synthesis | Substrate for Nitric Oxide Synthase (NOS) | Competitive inhibitor of Nitric Oxide Synthase (NOS) |
| Primary Source | Diet, endogenous synthesis from L-citrulline | Proteolysis of methylated proteins |
| Metabolism | Metabolized by arginase to ornithine and urea | Primarily metabolized by dimethylarginine dimethylaminohydrolase (DDAH) to L-citrulline and dimethylamine |
| Physiological Effect on Vasculature | Promotes vasodilation via NO production | Promotes vasoconstriction by inhibiting NO production |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and ADMA, providing a basis for experimental design and data interpretation.
Table 1: Kinetic Parameters for Endothelial Nitric Oxide Synthase (eNOS)
| Molecule | Parameter | Value |
| This compound | Michaelis-Menten Constant (Km) | ~3-4 µM[3] |
| ADMA | Inhibition Constant (Ki) | Not definitively established as a single value, but acts as a competitive inhibitor at physiological concentrations. |
Table 2: Plasma Concentrations in Human Subjects
| Molecule | Condition | Concentration Range |
| This compound | Physiological | 75.7 - 78.0 µmol/L[4] |
| ADMA | Physiological | 0.51 - 0.54 µmol/L[4] |
| ADMA | Pathophysiological (e.g., renal failure, hypercholesterolemia) | Can increase 2- to 8-fold above physiological levels[5] |
Table 3: The this compound/ADMA Ratio as a Biomarker
The ratio of this compound to ADMA is considered a more robust indicator of NO bioavailability than the concentration of either molecule alone. A lower ratio is associated with endothelial dysfunction and increased cardiovascular risk.
| Condition | Typical this compound/ADMA Ratio |
| Healthy Individuals | ~144-146[4] |
| Individuals with Cardiovascular Risk Factors | Significantly lower than in healthy individuals |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a deeper understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: this compound/NO signaling pathway and ADMA-mediated inhibition.
Caption: A typical experimental workflow for comparing this compound and ADMA.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Quantification of this compound and ADMA in Plasma by HPLC
This method allows for the simultaneous measurement of this compound and ADMA concentrations in biological samples.[6][7]
A. Sample Preparation (Solid Phase Extraction - SPE) [7]
-
Condition a cation exchange SPE column with methanol (B129727) followed by deionized water.
-
To 100 µL of plasma, add an internal standard (e.g., monomethylarginine).
-
Apply the plasma sample to the conditioned SPE column.
-
Wash the column with a suitable buffer to remove interfering substances.
-
Elute this compound and ADMA with a high pH buffer.
-
Evaporate the eluate to dryness under a stream of nitrogen.
B. Derivatization [6]
-
Reconstitute the dried sample in a borate (B1201080) buffer.
-
Add o-phthaldialdehyde (OPA) reagent to the sample.
-
Incubate for a short period (e.g., 1-2 minutes) at room temperature to allow for the derivatization reaction to complete.
C. HPLC Analysis [6]
-
Inject the derivatized sample into a reverse-phase HPLC system.
-
Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate (B84403) buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantify the concentrations of this compound and ADMA by comparing their peak areas to those of known standards.
Endothelial Nitric Oxide Synthase (eNOS) Activity Assay (Griess Reagent Method)
This colorimetric assay measures the production of nitrite (B80452), a stable breakdown product of NO, as an indicator of eNOS activity.
A. Cell Culture and Treatment
-
Culture endothelial cells (e.g., HUVECs) to confluence in appropriate culture plates.
-
Wash the cells with a buffer (e.g., Krebs-Ringer buffer).
-
Treat the cells with different concentrations of this compound, ADMA, or a combination of both for a specified duration. Include a control group with no treatment.
B. Sample Collection
-
After the treatment period, collect the cell culture supernatant.
C. Nitrite Measurement
-
To 50 µL of the supernatant in a 96-well plate, add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound and ADMA on the metabolic activity of endothelial cells, which is an indicator of cell viability.[8]
A. Cell Seeding and Treatment
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1-1 mM) and ADMA (e.g., 1-100 µM) for 24-48 hours.[6]
B. MTT Incubation
-
After treatment, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]
C. Solubilization and Measurement
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control cells.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the impact of this compound and ADMA on the migratory capacity of endothelial cells.
A. Cell Culture and Wound Creation
-
Grow endothelial cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
B. Treatment and Imaging
-
Add fresh culture medium containing different concentrations of this compound and/or ADMA to the wells.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope.
C. Data Analysis
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each treatment group.
-
Compare the migration rates of the treated groups to the control group to determine the effect of this compound and ADMA on cell migration.
Conclusion
The dynamic balance between this compound and ADMA is a critical determinant of endothelial health and vascular function. While this compound promotes the production of vasoprotective nitric oxide, ADMA acts as a potent endogenous inhibitor, contributing to the pathogenesis of cardiovascular disease. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this crucial biological axis and to explore novel therapeutic interventions aimed at restoring the balance and improving cardiovascular outcomes. The this compound/ADMA ratio, in particular, stands out as a valuable biomarker for assessing endothelial function and cardiovascular risk.[4]
References
- 1. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular this compound concentration does not determine NO production in endothelial cells: Implications on the “this compound paradox” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Long term exposure to this compound accelerates endothelial cell senescence through arginase-II and S6K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine and Endothelial Function [mdpi.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial wound healing (cell migration) assay-丁香实验 [biomart.cn]
A Comparative Guide to the Biological Activities of L-Arginine and D-Arginine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of L-Arginine and D-Arginine, the two stereoisomers of the amino acid arginine. While this compound is a well-established component of numerous physiological processes, the biological role of D-Arginine is increasingly being recognized as distinct and significant. This document summarizes key differences in their enzymatic interactions, metabolic pathways, and cellular effects, supported by experimental data and detailed protocols to aid in research and development.
Core Biological Functions and Stereospecificity
This compound is a semi-essential amino acid that serves as a crucial substrate for two major enzymes: Nitric Oxide Synthase (NOS) and Arginase.[1][2] Its role in nitric oxide (NO) production is fundamental to vasodilation, neurotransmission, and immune responses.[1][2] In contrast, D-Arginine is not a substrate for NOS and is often utilized as a negative control in studies focusing on NO synthesis.[2] The primary metabolic route for D-Arginine in mammals is through the action of D-amino acid oxidase (DAAO).[3][4]
Comparative Enzyme Kinetics
The interaction of L- and D-Arginine with key enzymes demonstrates clear stereoselectivity.
| Enzyme | Enantiomer | Km (μM) | Vmax | Role | Citation(s) |
| Nitric Oxide Synthase (NOS) | This compound | 1.5 - 32 (varies by isoform) | Substrate-dependent | Substrate | [5] |
| D-Arginine | Not a substrate | - | Not a substrate/Weak inhibitor | [2][6] | |
| Arginase | This compound | ~1000-2000 | Substrate-dependent | Substrate | [7] |
| D-Arginine | Not a substrate | - | Not a substrate | [8] | |
| D-amino acid oxidase (DAAO) | This compound | Inactive | - | Not a substrate | [3] |
| D-Arginine | Substrate-dependent | Substrate-dependent | Substrate | [3][4][9] |
Note: The Km values for NOS can vary depending on the specific isoform (nNOS, eNOS, iNOS) and the experimental conditions. D-Arginine's inhibitory effect on NOS is generally considered negligible.
Metabolic Pathways and Signaling
The distinct metabolic fates of L- and D-Arginine lead to different downstream signaling events.
This compound Metabolic and Signaling Pathways
This compound is primarily metabolized by NOS to produce nitric oxide and L-citrulline, or by arginase to produce urea (B33335) and L-ornithine. L-ornithine is a precursor for the synthesis of polyamines and proline, which are crucial for cell proliferation and collagen production.[10]
Furthermore, this compound is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[11] This activation is mediated by the cytosolic arginine sensor, CASTOR1.[12][13]
D-Arginine Metabolic Pathway
D-Arginine is metabolized by D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme.[3][4] This reaction produces α-keto-δ-guanidinovaleric acid, ammonia, and hydrogen peroxide.[3][9] The generation of hydrogen peroxide suggests a potential role for D-Arginine metabolism in cellular redox signaling.
Cellular Uptake and Bioavailability
Studies in animal models suggest that D-Arginine may have a higher oral bioavailability and greater enrichment in the brain compared to this compound.[8][14] This is attributed to this compound's extensive first-pass metabolism by arginase in the liver.[8] D-Arginine, not being a substrate for arginase, has a slower metabolic clearance.[8]
| Parameter | This compound | D-Arginine | Citation(s) |
| Oral Bioavailability | Lower, due to first-pass metabolism | Potentially higher (based on animal studies) | [8] |
| Tissue Enrichment (Brain) | Lower | Higher (in mice) | [14] |
| Primary Uptake Transporters | Cationic Amino Acid Transporters (CATs) | Likely shared with this compound | [15] |
| Uptake Kinetics (Km) | Varies by cell type (e.g., ~130 µM in NSC-34 cells) | Data not readily available | [15] |
| Uptake Kinetics (Vmax) | Varies by cell type (e.g., ~1.9 nmol/mg protein/min in NSC-34 cells) | Data not readily available | [15] |
Receptor-Mediated Effects
Interestingly, some evidence suggests that both L- and D-Arginine can stimulate nitric oxide production through a non-enzymatic, receptor-mediated pathway. This action is proposed to be mediated by alpha-2 adrenoceptors and involves a G-protein coupled second messenger system.[16] This finding indicates that D-Arginine is not entirely biologically inert and can elicit cellular responses independent of NOS.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the biological activities of arginine enantiomers.
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the conversion of this compound to L-citrulline by NOS.
Protocol:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer to prepare a lysate.
-
Reaction Setup: In a microcentrifuge tube, combine the lysate with a reaction buffer containing L-[3H]Arginine, NADPH, and necessary cofactors (FAD, FMN, BH4, calmodulin).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic stop buffer.
-
Separation: Apply the reaction mixture to a cation exchange resin column to separate the uncharged L-[3H]Citrulline from the positively charged L-[3H]Arginine.
-
Quantification: Collect the eluate containing L-[3H]Citrulline and quantify the radioactivity using a scintillation counter.
-
Calculation: Calculate NOS activity based on the amount of L-[3H]Citrulline produced over time.
Arginase Activity Assay
This assay measures the production of urea from the hydrolysis of this compound by arginase.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates as described for the NOS assay.
-
Enzyme Activation: Activate arginase in the lysate by heating with MnCl2.
-
Reaction Initiation: Add this compound to the activated lysate and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding an acid solution.
-
Urea Detection: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts with urea to produce a colored product.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 550 nm).
-
Quantification: Determine the urea concentration from a standard curve and calculate arginase activity.[16]
Nitric Oxide (NO) Production (Griess Assay)
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with L- or D-Arginine and any other experimental compounds.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Cellular Uptake Assay
This assay quantifies the transport of radiolabeled arginine into cells.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluence.
-
Incubation: Wash the cells and incubate with a buffer containing radiolabeled L- or D-Arginine (e.g., [3H]Arginine) for various time points.
-
Termination and Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the protein concentration of the lysate and determine uptake kinetics (Km and Vmax) by performing the assay with varying concentrations of arginine.
Conclusion
The biological activities of this compound and D-Arginine are distinct and stereospecific. This compound is the established substrate for nitric oxide synthase and arginase, playing a central role in nitric oxide signaling and the urea cycle. It also activates the mTOR pathway, a key regulator of cell growth. D-Arginine, while not a substrate for these key enzymes, is metabolized by D-amino acid oxidase and may exert biological effects through receptor-mediated pathways and by influencing cellular redox status. Emerging evidence of its potentially higher bioavailability warrants further investigation into its therapeutic potential. The choice of enantiomer in experimental design is critical and should be based on a clear understanding of their differential metabolic fates and biological actions. This guide provides a foundational comparison to aid researchers in designing and interpreting studies involving these two important amino acid enantiomers.
References
- 1. Role of this compound in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of L- and D-arginine on the basal tone of human diseased coronary arteries and their responses to substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. imrpress.com [imrpress.com]
- 13. Scientists identify sensor that modulates key metabolic pathway | Whitehead Institute [wi.mit.edu]
- 14. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than this compound in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Arginine Quantification: Cross-Validation of HPLC and Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate quantification of L-Arginine is crucial for a wide range of applications, from monitoring its role in physiological and pathological processes to ensuring the quality of pharmaceutical formulations.[1] High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and a summary of performance data to aid in the selection of the most appropriate technique for specific research needs.
Introduction to Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to move a sample through a column packed with a stationary phase.[] For this compound analysis, Reverse-Phase HPLC (RP-HPLC) is a common approach, often requiring derivatization of the amino acid to enhance its detection by UV-Vis or fluorescence detectors.[3][4] This method is known for its high resolution, sensitivity, and reproducibility, making it a staple in many analytical laboratories.[]
Enzymatic assays for this compound offer a more direct and often simpler approach. These assays typically rely on the specific enzymatic conversion of this compound into a product that can be easily quantified, often through a colorimetric or fluorometric signal.[5][6][7] For instance, this compound can be hydrolyzed by arginase to ornithine and urea (B33335); the urea produced is then measured.[8] These assays can be highly specific and are often amenable to high-throughput screening.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a typical RP-HPLC method for the quantification of this compound in a sample, such as a pharmaceutical formulation.
1. Sample Preparation:
-
Accurately weigh a sample equivalent to approximately 150 mg of this compound.
-
Dissolve the sample in a 100 ml volumetric flask with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 3.5) and sonicate for 10 minutes to ensure complete dissolution.[1]
-
Make up the volume with the buffer solution.
-
Perform a further dilution by taking 10 ml of this solution and diluting it to 100 ml with the buffer solution.[1]
2. Standard Preparation:
-
Accurately weigh about 150 mg of this compound working standard into a 100 ml volumetric flask.
-
Add 70 ml of the buffer solution and sonicate for 10 minutes.
-
Make up the volume with the buffer solution.[1]
3. Chromatographic Conditions:
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of a solution containing 500 mg of octane (B31449) sulfonic acid in 1000 ml of phosphate buffer (pH 3.5) and acetonitrile (B52724) in a ratio of 920:80.[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Detection: UV at 215 nm.[1]
-
Injection Volume: 20 µl.
-
Column Temperature: 35 °C.[9]
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
The retention time for this compound is expected to be around 7.5 minutes under these conditions.[1]
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
Enzymatic Assay Method
This protocol is based on the principle of this compound conversion to intermediates that produce a colorimetric signal, a common feature of commercially available kits.[6][7]
1. Reagent Preparation:
-
Arginine Assay Buffer: Warm to room temperature before use.
-
Arginine Enzyme Mix: Reconstitute with Arginine Assay Buffer. Keep on ice during use.
-
Arginine Probe Mix A and B: Ready to use. Warm to room temperature, protected from light.
-
Arginine Standard: Reconstitute with ultrapure water to create a stock solution (e.g., 100 mM).[7]
2. Standard Curve Preparation:
-
Prepare a series of this compound standards by diluting the stock solution with ultrapure water to cover the desired concentration range (e.g., 0 to 10 nmol/well).
3. Sample Preparation:
-
For biological fluids, a sample cleanup step may be required.[7] Add a sample cleanup mix, incubate, and then centrifuge through a 10kDa MWCO spin column to collect the filtrate.[6]
-
For beverages, centrifuge to remove precipitates and then process through a 10kDa MWCO spin column.[6]
-
Add 2-40 µL of the pretreated sample to wells of a 96-well plate. Adjust the volume to 40 µL with Arginine Assay Buffer. Prepare a sample background control for each sample.[6]
4. Assay Procedure:
-
Add 10 µL of the Enzyme Mix to each well containing standards and samples.
-
Add 10 µL of a Background Mix to the sample background wells.
-
Mix and incubate the plate for 30 minutes at 37 °C.[7]
-
Prepare a Reaction Mix by combining Arginine Probe Mix A and B.
-
Add 200 µL of the Reaction Mix to all wells.
-
Mix and incubate for 60 minutes at 37 °C, protected from light.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[6][7]
5. Calculation:
-
Subtract the background control reading from the sample reading.
-
Determine the this compound concentration in the samples from the standard curve.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of HPLC and enzymatic assays for this compound quantification, based on data from various studies.
| Parameter | HPLC Method | Enzymatic Assay | References |
| Principle | Chromatographic separation followed by detection (e.g., UV, Fluorescence) | Specific enzymatic conversion leading to a detectable signal (e.g., colorimetric) | [1][8] |
| Specificity | High, can separate this compound from structurally similar compounds | Generally high due to enzyme specificity, but potential for interference from other sample components | [9][10] |
| Sensitivity (LOD) | 0.21 µM (with fluorescence detection) | As low as 1 nmol/well (colorimetric) | [6][9] |
| Linearity (R²) | >0.9995 | Typically >0.99 | [9] |
| Precision (% CV) | 0.4 - 1.47% | 0.6% | [8] |
| Accuracy (Recovery) | 98.3 - 104.4% | 100 - 101.3% | [8] |
| Sample Throughput | Lower, sequential analysis | High, can be readily automated for 96-well plates | [5] |
| Cost per Sample | Higher (instrumentation, solvents, columns) | Lower (reagents, consumables) | [8] |
| Ease of Use | Requires skilled operator and instrument maintenance | Simpler, often in kit format | [5][6] |
Visualizations
Caption: Experimental workflow for the cross-validation of HPLC and enzymatic assays for this compound.
Caption: Logical relationship comparing the advantages and disadvantages of HPLC and enzymatic assays.
Discussion and Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability of quantitative data. Both HPLC and enzymatic assays are valid and robust methods for the determination of this compound, each with its own set of advantages and disadvantages.
HPLC stands out for its high specificity and precision, providing the ability to separate this compound from other amino acids and potential interferents. This makes it an excellent choice for complex matrices and for studies where the absolute quantification with high accuracy is paramount. However, the lower throughput, higher operational cost, and the need for skilled personnel can be limiting factors.
Enzymatic assays , on the other hand, offer simplicity, high throughput, and lower cost per sample.[8] Their ease of use, often facilitated by commercially available kits, makes them attractive for screening large numbers of samples. While generally specific, the potential for interference from other components in the sample matrix that may affect enzyme activity should be carefully evaluated.
Recommendation: For routine quality control and high-throughput screening where speed and cost are major considerations, enzymatic assays are a highly suitable option. For method validation, reference measurements, and research applications requiring the highest level of specificity and accuracy, particularly in complex biological samples, HPLC is the preferred method. Ultimately, the choice of method depends on the specific requirements of the analysis, including the nature of the sample, the number of samples, and the desired level of data quality. Employing both methods orthogonally can provide the highest level of confidence in the analytical results.
References
- 1. ijirt.org [ijirt.org]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. bevital.no [bevital.no]
- 5. bioassaysys.com [bioassaysys.com]
- 6. This compound Assay Kit (Colorimetric) (ab241028) | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jst.go.jp [jst.go.jp]
The Differential Impact of L-Arginine Salts on Cellular Functions in Vitro: A Comparative Guide
For researchers, scientists, and professionals in drug development, selecting the optimal L-Arginine salt for cell culture applications is crucial for obtaining reliable and reproducible results. This guide provides a comparative analysis of the efficacy of various this compound salts, supported by experimental data on key cellular parameters such as viability, proliferation, and nitric oxide production.
This compound, a semi-essential amino acid, is a critical component of cell culture media, playing a pivotal role in numerous cellular processes, including protein synthesis, cell division, and as a precursor for nitric oxide (NO), a key signaling molecule. The choice of the salt form of this compound can significantly influence its solubility, bioavailability, and ultimately, its effect on cells in culture. This guide explores the nuances of commonly used this compound salts to aid in the selection of the most appropriate formulation for specific research needs.
Comparative Efficacy of this compound Salts
The selection of an this compound salt can have a significant impact on cellular behavior. The following table summarizes the available quantitative data from studies comparing different this compound salts and the base amino acid.
| This compound Form | Cell Line(s) | Key Findings | Reference(s) |
| This compound Hydrochloride (Arg-HCl) | THP-1 (human monocytic cell line), Human Primary Fibroblasts | At equivalent osmolalities, Arg-HCl showed comparable effects on cell viability to NaCl. At higher concentrations, it induced apoptosis in THP-1 cells. In fibroblasts, significant toxicity was observed at ~400 mOsm/kg.[1] | [1] |
| This compound Glutamate (B1630785) (Arg-Glu) | THP-1, Human Primary Fibroblasts | Demonstrated no more detrimental effects on THP-1 viability compared to NaCl at equivalent osmolalities. Both salts caused apoptosis at higher concentrations. In fibroblasts, Arg-Glu led to a more rapid decline in viability than NaCl at ~400 mOsm/kg.[1] | [1] |
| This compound (Base) | EA.hy926 (human endothelial cell line), IPEC-1 (intestinal porcine epithelial cells) | Increased cellular this compound concentration and significantly enhanced nitric oxide (nitrite) production in endothelial cells.[2] Promoted proliferation and protein synthesis in intestinal epithelial cells.[3] | [2][3] |
| This compound Ethyl Ester (ARG-EE) | EA.hy926 | Increased cellular this compound concentration but did not lead to a corresponding increase in nitric oxide production, suggesting that extracellular this compound is a more critical determinant for eNOS activation.[2] | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound salts.
Cell Viability Assay
This protocol is based on the methodology used to compare this compound salts in THP-1 cells and human primary fibroblasts.[1]
-
Cell Culture:
-
THP-1 cells are seeded at a density of 1 x 10⁶ cells/mL in 24-well plates with serum-free RPMI media.
-
Human primary fibroblasts are seeded at 2 x 10⁵ cells/mL in 24-well plates with complete DMEM medium and allowed to adhere for 6 hours.
-
-
Treatment:
-
The culture medium is replaced with serum-free medium containing varying concentrations of the different this compound salts (e.g., Arg-HCl, Arg-Glu) or a control salt like NaCl. Concentrations are chosen to span a range of osmolalities.
-
-
Incubation:
-
Cells are cultured for 24 hours at 37°C.
-
-
Viability Assessment:
-
Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using trypan blue exclusion and counting with a hemocytometer.
-
Nitric Oxide Production Assay (Griess Assay)
This protocol is adapted from studies measuring nitric oxide production in endothelial cells.[4]
-
Cell Culture:
-
Endothelial cells (e.g., EA.hy926) are cultured in appropriate media until they reach a desired confluency.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing different this compound salts or this compound base at various concentrations.
-
-
Sample Collection:
-
After a specified incubation period (e.g., 2, 24, 48, 72, 96, and 120 hours), the cell culture supernatant is collected.
-
-
Nitrite (B80452) Quantification:
-
The concentration of nitrite, a stable product of NO metabolism, is measured using the Griess reagent system.
-
Briefly, 50 µL of culture supernatant is mixed with 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubated for 10 minutes at room temperature, protected from light.
-
Then, 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water is added, and the mixture is incubated for another 10 minutes at room temperature.
-
The absorbance is measured at 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Signaling Pathways and Experimental Workflow
The biological effects of this compound are mediated through various signaling pathways, with the nitric oxide pathway being one of the most prominent.
Caption: The Nitric Oxide signaling pathway initiated by this compound.
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different this compound salts in cell culture.
Caption: Workflow for comparing this compound salt efficacy in cell culture.
Discussion and Conclusion
The available data suggests that the choice of this compound salt can have a tangible impact on in vitro cellular models. While this compound hydrochloride and this compound glutamate show comparable effects on the viability of certain cell lines to standard salts like NaCl, subtle differences in their impact on fibroblast viability warrant consideration.[1] Furthermore, the distinction between this compound base and its ethyl ester form highlights the importance of the specific chemical structure on downstream functional outputs like nitric oxide production.[2]
It is important to note that the existing body of literature does not provide a comprehensive head-to-head comparison of all available this compound salts across a wide range of cell types and functional assays. Therefore, researchers should carefully consider the specific requirements of their experimental system when selecting an this compound salt. For studies focused on nitric oxide signaling, ensuring the chosen salt readily makes this compound available to nitric oxide synthase is paramount. Conversely, for applications where osmolality is a critical factor, the choice of salt will require careful calibration.
Future studies systematically comparing a broader array of this compound salts (e.g., alpha-ketoglutarate, aspartate) on various cell lines are needed to provide a more complete picture of their differential effects. Such research will be invaluable for optimizing cell culture conditions and enhancing the reliability of in vitro experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular this compound concentration does not determine NO production in endothelial cells: Implications on the “this compound paradox” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates proliferation and prevents endotoxin-induced death of intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]
L-Arginine's Impact on Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
L-Arginine, a conditionally essential amino acid, plays a pivotal role in numerous physiological processes beyond its basic function as a protein building block. Its influence extends to the intricate regulation of gene expression, making it a subject of intense research for therapeutic applications. This guide provides a comparative overview of this compound's effects on gene expression, contrasting its activity with other relevant molecules and conditions, supported by experimental data and detailed methodologies.
Comparative Analysis of Gene Expression Changes
This compound supplementation has been shown to modulate the expression of a wide array of genes involved in critical cellular processes. The following tables summarize the quantitative changes in gene expression observed in various experimental settings, comparing the effects of this compound to controls and other relevant compounds like L-Citrulline and NOS inhibitors.
Table 1: this compound vs. Control/Deprivation - Effects on Gene Expression
| Gene/Protein | Experimental System | This compound Treatment | Fold Change/Effect | Supporting Evidence |
| iNOS (NOS2) | Cytokine-stimulated astrocytes | This compound depletion | Inhibition of iNOS protein expression (translational inhibition) | [1] |
| NF-κB | Murine keratinocytes | Low this compound availability | Increased DNA-binding activity and iNOS mRNA induction | [2] |
| Myogenic Regulatory Factors (MyoG, Myf5, MRF4) | Slow-growing chickens (in ovo feeding) | 1% this compound | Upregulation of MyoG, Myf5, and MRF4 mRNA | [3] |
| mTOR Signaling (p-mTOR, p-p70S6K) | C2C12 myotubes | This compound supplementation | Increased phosphorylation of mTOR and p70S6K | [4] |
| Antioxidant Response Genes (GCLC, GCLM, HO-1, etc.) | Wistar rats | Oral this compound (25-100 mg/100g) | Upregulation of ARE-dependent genes via Nrf2 activation | |
| Coagulation Factor VIII | Human umbilical vein endothelial cells (HUVECs) | This compound co-culture | Significantly enhanced transcription and expression via A2 domain | [5] |
| Ethanol Degradation Enzymes (ADH1C, ALDH1A1, ALDH2) | HepG2 cells | This compound supplementation vs. deprivation | Upregulation of all 21 identified differentially expressed proteins, including these key enzymes |
Table 2: this compound vs. L-Citrulline - Comparative Effects on Immune Gene Expression in Infantile Rats
| Gene/Cytokine | This compound (200 mg/kg/day) | L-Citrulline (200 mg/kg/day) | Supporting Evidence |
| IFN-γ | Increased production (Enhanced Th1 response) | No significant change | [6] |
| IL-10 | Increased level | Increased level | [6] |
| TGF-β1 | No significant change | Increased level | [6] |
| FOXP3 | No significant change | Modulated expression | [6] |
| SMAD7 | Decreased expression | Decreased expression | [6] |
| SIRT-1 | Enhanced abundance | Enhanced abundance | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression through the modulation of several key intracellular signaling pathways. The two most prominent pathways identified in the literature are the mTOR and Nrf2 pathways.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and protein synthesis. This compound has been shown to activate the mTOR pathway, leading to the expression of genes involved in muscle development and mitochondrial biogenesis.
References
- 1. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 2. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 3. Expression of Inducible Nitric Oxide Synthase (iNOS) in Microglia of the Developing Quail Retina | PLOS One [journals.plos.org]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. RNA-Seq differential expression analysis: An extended review and a software tool | PLOS One [journals.plos.org]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
In Vitro Comparison of L-Arginine and Other Nitric Oxide Donors: A Guide for Researchers
This guide provides a comparative overview of L-Arginine and other common classes of nitric oxide (NO) donors used in in vitro research. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the performance and characteristics of these compounds, supported by experimental data. We will delve into their mechanisms of NO release, stability, and provide detailed experimental protocols for their assessment.
Introduction to Nitric Oxide Donors
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Its transient and reactive nature makes direct administration challenging in experimental settings.[3] Consequently, a variety of NO donor compounds, which release NO under specific conditions, have been developed to study its biological effects.[2][3] These donors can be broadly categorized into two groups: biological precursors like this compound, and chemical donors that spontaneously or enzymatically release NO.
This compound is the natural substrate for nitric oxide synthases (NOS), a family of enzymes that produce NO endogenously.[4][5][6] In contrast, chemical NO donors provide an exogenous source of NO and include classes such as N-diazeniumdiolates (NONOates), S-nitrosothiols (RSNOs), and sodium nitroprusside (SNP).[3][7] The choice of an NO donor for in vitro studies is critical, as they differ significantly in their kinetics of NO release, potency, and potential for generating confounding by-products.[2][7][8]
Comparative Data on NO Donor Performance
The selection of an appropriate NO donor depends heavily on the desired concentration, duration, and profile of NO release for a specific experiment. The following tables summarize key quantitative data for this compound and various chemical NO donors based on in vitro studies.
Table 1: Kinetic Parameters of Nitric Oxide Synthase (NOS) with this compound
| Substrate | Enzyme Source | K_m_ (µM) | V_max_ (nmol/min/mg) | Citation |
| This compound | Macrophage NOS | 2.3 | 54 | [4] |
| Nω-Hydroxy-L-arginine | Macrophage NOS | 6.6 | 99 | [4] |
This table highlights the enzymatic kinetics of endogenous NO production from this compound.
Table 2: Characteristics of Common Chemical NO Donors
| NO Donor Class | Compound Example | Half-life (t_½_) | Conditions | Key Features | Citations |
| N-Diazeniumdiolates (NONOates) | PROLI NONOate | ~2 seconds | 37°C, pH 7.4 | Very rapid NO release. | [1][9] |
| DPTA NONOate | ~3 hours | 37°C, pH 7.4 | Moderate-to-long duration NO release. | [9] | |
| DETA NONOate | ~20 hours | 37°C, pH 7.4 | Very long-lasting, slow NO release. | [1][9] | |
| PAPA NONOate | ~15 minutes | 37°C, pH 7.4 | Rapid but sustained release compared to PROLI. | [8] | |
| Spermine NONOate | ~73 minutes | 37°C, pH 7.3 | Sustained release profile. | [10] | |
| MAHMA NONOate | ~1.3 minutes | 37°C, pH 7.3 | Rapid release, more potent in short-term studies. | [10] | |
| S-Nitrosothiols (RSNOs) | S-nitrosoglutathione (GSNO) | Stable | Varies | Endogenous NO carrier; release often requires light or enzymatic action. | [3][8] |
| S-nitroso-N-acetylpenicillamine (SNAP) | Stable in dark | Varies | Releases NO upon exposure to light or in the presence of thiols. | [8] | |
| Metal-Nitrosyl Complexes | Sodium Nitroprusside (SNP) | Stable | Light-dependent | Releases NO upon exposure to light; can release cyanide ions. | [8][11] |
Table 3: Comparative NO Release Profiles from Donor Stock Solutions
| Donor (Concentration) | Stock Condition | Plateau NO Concentration (nM) on Day 1 | Plateau NO Concentration (nM) on Day 2 | Plateau NO Concentration (nM) on Day 3 | Citation |
| PAPA NONOate (20 µM) | Fresh | 657 ± 84 | 352 ± 68 | 230 ± 76 | [8] |
| PAPA NONOate (20 µM) | Frozen | 290 ± 20 | - | - | [8] |
| GSNO (200 µM) | Fresh | 283 ± 29 | 279 ± 26 | 262 ± 28 | [8] |
| GSNO (200 µM) | Frozen | 193 ± 6 | - | - | [8] |
This table illustrates the importance of storage conditions and stock solution age on the amount of NO released, emphasizing the greater stability of GSNO compared to the rapid decay of PAPA NONOate.[8]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the application of these donors.
This compound and Endogenous NO Synthesis
The primary pathway for endogenous NO production involves the conversion of this compound to L-Citrulline by nitric oxide synthase (NOS) enzymes.[6] This process is tightly regulated by factors such as intracellular calcium levels and protein-protein interactions.[12]
Caption: The this compound-eNOS signaling pathway for endogenous nitric oxide production.
General Workflow for Comparing NO Donors In Vitro
A typical experimental workflow to compare the effects of different NO donors involves cell culture, treatment with the respective donors, and subsequent measurement of NO production or a specific biological response.
Caption: A generalized workflow for the in vitro comparison of various nitric oxide donors.
Experimental Protocols
Accurate and reproducible measurement of NO is fundamental to comparing donor compounds. The following are detailed methodologies for key experiments.
Quantification of Nitric Oxide Production using the Griess Assay
The Griess assay is a common colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[13][14][15]
Principle: The assay involves a two-step process. First, nitrate is reduced to nitrite using nitrate reductase.[16] Second, nitrite reacts with a diazotizing reagent (sulfanilamide) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound.[13][15] The intensity of the color, measured spectrophotometrically at ~540 nm, is proportional to the total nitrite concentration in the sample.[15][17]
Materials:
-
Griess Reagent I (Sulfanilamide in acidic solution)[14]
-
Griess Reagent II (N-(1-naphthyl)ethylenediamine in solution)[14]
-
Nitrate Reductase
-
NADH (Cofactor for Nitrate Reductase)[16]
-
Sodium Nitrite or Potassium Nitrate standard solutions[14]
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants or other aqueous samples. If samples contain protein, deproteinate them (e.g., using zinc sulfate) and centrifuge to collect the supernatant.[14]
-
Nitrate Reduction (for total NO measurement):
-
Color Development:
-
Measurement:
-
Quantification:
-
Generate a standard curve using serial dilutions of the sodium nitrite/nitrate standard.
-
Calculate the concentration of nitrite/nitrate in the samples by interpolating their absorbance values from the standard curve.
-
Measurement of eNOS Activity
Endothelial NOS (eNOS) activity can be assessed by measuring the conversion of radiolabeled this compound to L-Citrulline.
Principle: This assay quantifies the activity of eNOS by tracking the formation of [³H]L-Citrulline from [³H]this compound. The positively charged [³H]this compound is separated from the neutral [³H]L-Citrulline using a cation-exchange resin.
Materials:
-
Cell or tissue homogenates containing eNOS
-
[³H]this compound
-
Assay buffer containing cofactors (NADPH, FAD, FMN, tetrahydrobiopterin)
-
L-Valine (to inhibit arginase activity)
-
Dowex AG50W-X8 cation-exchange resin (Na⁺ form)
-
Scintillation counter and fluid
Procedure:
-
Reaction Initiation: In a microcentrifuge tube, combine the cell/tissue homogenate with the assay buffer containing [³H]this compound and cofactors.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled this compound.
-
Separation: Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The unreacted [³H]this compound will bind to the resin, while the [³H]L-Citrulline will flow through.
-
Quantification: Collect the eluate containing [³H]L-Citrulline and measure its radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of [³H]L-Citrulline produced, which is directly proportional to the eNOS activity in the sample.
Conclusion
The choice between this compound and chemical NO donors for in vitro studies is dictated by the specific research question. This compound is essential for studying the regulation and function of endogenous NO synthesis pathways.[5] However, its effect can be complex and cell-type dependent, with some studies showing no increase in NO production upon exogenous administration in certain conditions.[18][19]
Chemical NO donors offer a more direct and often more controllable method of delivering NO to a system.[2] The diverse family of NONOates, for example, provides a wide range of half-lives, allowing researchers to select for rapid, short-term NO exposure or prolonged, steady-state release.[1][9] However, it is crucial to consider the stability of the donor in solution and the potential biological effects of its by-products.[2][8] By carefully considering the comparative data and employing rigorous experimental protocols, researchers can effectively utilize these compounds to further unravel the multifaceted roles of nitric oxide in biology and medicine.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
- 15. mdpi.com [mdpi.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. EXOGENOUS this compound DOES NOT STIMULATE PRODUCTION OF NO OR cGMP WITHIN THE RAT CORPORAL SMOOTH MUSCLE CELLS IN CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute this compound supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of L-Arginine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-arginine (B1665763), a semi-essential amino acid, is a critical substrate for numerous physiological processes, including nitric oxide synthesis, protein production, and cell proliferation. Its transport across cellular membranes is tightly regulated by a diverse group of transporter proteins, primarily belonging to the Solute Carrier (SLC) superfamily. Understanding the specificity of these transporters is paramount for elucidating their physiological roles and for the development of targeted therapeutics. This guide provides a comparative overview of the key this compound transporters, supported by experimental data and detailed protocols to aid in the validation of their specificity.
Comparative Analysis of this compound Transporter Kinetics and Inhibition
The specificity of this compound transporters is characterized by their substrate affinity (Km), maximum transport velocity (Vmax), and their susceptibility to inhibition by various compounds (IC50/Ki). Below is a summary of reported kinetic parameters and inhibitor constants for major this compound transporters. It is important to note that these values can vary depending on the experimental system and conditions.
| Transporter (Gene) | System | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Inhibitor | IC50/Ki (µM) | Cell Type/System |
| CAT1 (SLC7A1) | y+ | This compound | 100 - 519[1] | - | L-Lysine | Competitive[2] | Various |
| This compound | ~150[2] | - | L-Homoarginine | - | HUVECs | ||
| This compound | - | - | ADMA | 758[1] | HEK293 | ||
| This compound | - | - | SDMA | 789[1] | HEK293 | ||
| This compound | - | - | N-ethylmaleimide (NEM) | Inhibitory[3] | CLL cells | ||
| This compound | - | - | Verapamil | 85.3[4] | HEK-CAT1 | ||
| CAT2 (SLC7A2) | y+ | This compound | - | - | L-Lysine | Competitive[2] | Macrophages |
| This compound | - | - | L-Ornithine | Competitive | Macrophages | ||
| y+LAT1 (SLC7A7) | y+L | This compound | 182[5] | - | L-Leucine (Na+-dependent) | Inhibitory[6][7] | Monocyte-derived macrophages |
| This compound | Comparable to y+LAT2[6][7] | - | L-Lysine | Inhibitory[8] | Various | ||
| y+LAT2 (SLC7A6) | y+L | This compound | Comparable to y+LAT1[6][7] | - | L-Leucine (Na+-dependent) | Inhibitory[6][7][9] | Fibroblasts |
| This compound | - | - | L-Lysine | Inhibitory[9] | Various | ||
| This compound | - | - | L-Glutamine | Inhibitory[9] | Various | ||
| This compound | - | - | L-Histidine | Inhibitory[9] | Various |
Experimental Protocols
Radiolabeled this compound Uptake Assay in Adherent Mammalian Cells
This protocol describes a common method for measuring the uptake of this compound into cultured adherent cells using a radiolabeled substrate.
Materials:
-
Adherent cells cultured in 24-well plates
-
Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, pH 7.4)
-
Ice-cold Wash Buffer (e.g., phosphate-buffered saline (PBS))
-
Cell Lysis Buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Seed adherent cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Gently aspirate the culture medium from each well. Wash the cells twice with pre-warmed (37°C) Uptake Buffer. After the final wash, add 500 µL of pre-warmed Uptake Buffer to each well and incubate at 37°C for 10-15 minutes to equilibrate the cells.
-
Initiate Uptake: Aspirate the pre-incubation buffer. To start the uptake, add 200 µL of Uptake Buffer containing a known concentration of radiolabeled this compound (and unlabeled this compound to achieve the desired final concentration) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes). The incubation time should be within the linear range of uptake for the specific cell type.
-
Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer per well.
-
Cell Lysis: After the final wash, aspirate all remaining buffer and add 250 µL of Cell Lysis Buffer to each well. Incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail to each vial and mix thoroughly. Measure the radioactivity in a scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate from each well to determine the protein concentration using a standard protein assay.
-
Data Analysis: Calculate the rate of this compound uptake as picomoles or nanomoles of this compound per milligram of protein per minute.
Competitive Inhibition Assay for this compound Transporters
This protocol is used to determine the specificity of this compound transport by assessing the ability of other compounds (inhibitors) to compete with this compound for uptake.
Materials:
-
Same materials as for the Radiolabeled this compound Uptake Assay
-
Unlabeled potential inhibitors (e.g., L-lysine, L-ornithine, N-ethylmaleimide (NEM), other amino acids, or test compounds)
Procedure:
-
Follow steps 1 and 2 of the Radiolabeled this compound Uptake Assay protocol.
-
Pre-incubation with Inhibitor: After the pre-incubation step, aspirate the buffer. Add 200 µL of Uptake Buffer containing the desired concentration of the unlabeled inhibitor to each well. For control wells, add Uptake Buffer without any inhibitor. Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Initiate Uptake: To start the uptake, add 50 µL of a solution containing radiolabeled this compound to each well, resulting in the final desired concentration of both the radiolabeled substrate and the inhibitor.
-
Follow steps 4 through 9 of the Radiolabeled this compound Uptake Assay protocol.
-
Data Analysis: Compare the rate of this compound uptake in the presence of the inhibitor to the control (no inhibitor). Calculate the percentage of inhibition. To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of this compound uptake), perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: this compound transport via CAT1 activates the mTORC1 signaling pathway.
Experimental Workflow
Caption: Workflow for validating this compound transporter specificity.
References
- 1. Transport of this compound Related Cardiovascular Risk Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Frontiers | Cationic Amino Acid Transporter-1-Mediated Arginine Uptake Is Essential for Chronic Lymphocytic Leukemia Cell Proliferation and Viability [frontiersin.org]
- 4. Screening of commonly prescribed drugs for effects on the CAT1-mediated transport of this compound and arginine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. y+LAT1 and y+LAT2 contribution to arginine uptake in different human cell models: Implications in the pathophysiology of Lysinuric Protein Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Comparative metabolomics of L-Arginine supplemented versus deficient cells
For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts governed by L-arginine availability is paramount. This guide provides an objective comparison of cellular metabolomes under this compound supplemented and deficient conditions, supported by experimental data and detailed protocols. The metabolic reprogramming induced by this compound deprivation presents a promising therapeutic avenue, particularly in oncology, where many tumors exhibit an auxotrophy for this semi-essential amino acid.
This compound is a key signaling metabolite that plays a critical role in numerous cellular processes, including protein synthesis, nitric oxide production, and the urea (B33335) cycle.[1] Its availability dictates the activation of major nutrient-sensing pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[1] Many cancer cells have a defect in the endogenous synthesis of this compound due to the silencing of argininosuccinate (B1211890) synthetase (ASS1), making them dependent on extracellular arginine for survival.[2] This dependency, known as arginine auxotrophy, is a vulnerability that can be exploited by arginine deprivation therapies.
Quantitative Metabolomic Profile: Supplemented vs. Deficient Cells
The metabolic landscape of a cell is profoundly altered by the availability of this compound. Arginine deprivation triggers a cascade of changes, shifting the cell from anabolic to catabolic states and impacting central carbon metabolism. Below is a summary of key metabolite changes observed in cancer cells cultured in this compound-deficient versus this compound-supplemented media.
| Metabolic Pathway | Metabolite | Change in this compound Deficient Cells | Reference |
| Urea Cycle | This compound | Significantly Decreased | [3][4] |
| Ornithine | Increased | [5] | |
| Argininosuccinate | Elevated | [4] | |
| Amino Acid Metabolism | Glutamine | Decreased | [6] |
| Proline | Altered | [7] | |
| Serine | Increased | [6] | |
| Leucine | Decreased | [8] | |
| Valine | Decreased | [8] | |
| Lysine | Increased | [5] | |
| Tyrosine | Increased | [5] | |
| Central Carbon Metabolism | Pyruvate | Accumulated | [6] |
| α-ketoglutarate | Reduced | [9] | |
| Tricarboxylic Acid (TCA) Cycle Metabolites | Increased | [5] | |
| Other | Trimethylamine N-oxide (TMAO) | Decreased | [8] |
| Creatinine | Increased | [5] |
Experimental Protocols
Reproducible and rigorous experimental design is critical for metabolomic studies. The following protocols provide a detailed methodology for the key experiments involved in a comparative metabolomics analysis of this compound supplemented versus deficient cells.
Cell Culture and this compound Deprivation
-
Cell Line Selection: Choose a cell line relevant to the research question. Many cancer cell lines, such as MDA-MB-231 (breast cancer) and various sarcoma cell lines, are known to be sensitive to arginine deprivation.[9][10]
-
Culture Media: Culture cells in standard RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 μg/mL streptomycin, and 100 U/mL penicillin.
-
This compound Conditions:
-
Supplemented: Use the standard RPMI 1640 medium, which contains this compound.
-
Deficient: Use a custom-made RPMI 1640 medium that lacks this compound. The dialyzed FBS should be used to minimize the introduction of exogenous arginine.
-
-
Experimental Setup: Plate cells at a desired density (e.g., 1x10^6 cells in a 6-well plate) and allow them to adhere overnight in the supplemented medium. The following day, wash the cells with phosphate-buffered saline (PBS) and switch to either the supplemented or deficient medium.
-
Time Course: Harvest cells at various time points (e.g., 24, 48, 72 hours) for metabolomic analysis.
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly wash the cells with ice-cold 0.9% NaCl solution.
-
Lysis and Extraction: Add a pre-chilled extraction solution of 80% methanol (B129727) and 20% water to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 30 minutes at 4°C to pellet proteins and cell debris.[1]
-
Sample Collection: Collect the supernatant containing the polar metabolites. The pellet can be saved for protein quantification to normalize the data.
-
Drying: Dry the supernatant using a centrifugal evaporator or nitrogen stream. Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as a mixture of water and acetonitrile, compatible with the liquid chromatography (LC) method.
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate the polar metabolites.[11]
-
Mass Spectrometry: Analyze the separated metabolites using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to the LC system.[12] Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: Process the raw data using specialized software to identify and quantify the metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a library of known standards.
Visualizing the Impact of this compound
To better understand the processes affected by this compound availability, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Caption: Experimental workflow for comparative metabolomics.
Caption: this compound's regulation of the mTORC1 signaling pathway.
Conclusion
The comparative metabolomic analysis of this compound supplemented versus deficient cells reveals a profound metabolic rewiring with significant implications for cell fate. Arginine deprivation not only impacts the urea cycle and amino acid pools but also central energy metabolism. These metabolic shifts are, in part, mediated by key signaling pathways like mTOR. The data and protocols presented in this guide offer a foundational resource for researchers investigating the roles of this compound in health and disease, and for those developing novel therapeutic strategies that target amino acid metabolism.
References
- 1. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 2. Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine reprograms metabolism in liver cancer via RBM39 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute arginine supplementation on neuroendocrine, metabolic, cardiovascular, and mood outcomes in younger men: A double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic analysis of the response of growing pigs to dietary this compound supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine Deprivation Inhibits the Warburg Effect and Upregulates Glutamine Anaplerosis and Serine Biosynthesis in ASS1-Deficient Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untargeted Metabolomics Profiling Reveals Perturbations in Arginine-NO Metabolism in Middle Eastern Patients with Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Metabolome Analysis Suggests That this compound Supplementation Affects Microbial Activity Resulting in a Decrease in Trimethylamine N-oxide—A Randomized Controlled Trial in Healthy Overweight Adults with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of L-Arginine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe and responsible disposal of L-Arginine, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the substance's Safety Data Sheet (SDS) for comprehensive safety information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Skin and Body Protection: A lab coat is essential to prevent skin contact.[3]
-
Respiratory Protection: In situations where dust formation is likely, respiratory protection may be necessary.[2][3]
Ensure that eyewash stations and safety showers are easily accessible in the handling area.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₄N₄O₂ |
| Molecular Weight | 174.20 g/mol |
| Melting Point | 222 °C (decomposes) |
| Solubility in Water | Soluble |
| log Pow (Octanol/Water) | -4.20 at 20 °C |
Source: BenchChem, 2025[3]
Step-by-Step Disposal Protocol
While this compound is generally not classified as a hazardous substance, it is crucial to follow all applicable federal, state, and local regulations for chemical waste disposal.[3]
Step 1: Waste Characterization
The first step in proper disposal is to determine if the this compound waste is classified as hazardous according to your institutional and local regulations.[3] Although many Safety Data Sheets state that this compound is not a hazardous substance, the waste generator is ultimately responsible for making this determination.[2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect unused or waste this compound in its original container or a suitable, clearly labeled, and sealed container.[2][3]
-
Do not mix this compound waste with other chemical waste.
-
Contaminated disposables, such as weigh boats, gloves, and wipes, should also be collected in a designated solid waste container.[4]
-
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated and appropriately labeled waste container.[4]
-
Due to its potential toxicity to aquatic life, do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][4]
-
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and plastic tubes that have been in contact with this compound should be placed in the solid chemical waste container.[4]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected and disposed of as chemical waste.[4]
-
Step 3: Final Disposal
-
Non-Hazardous Waste: If your institution and local regulations classify this compound waste as non-hazardous, it may be disposed of as regular chemical waste.[3]
-
Licensed Disposal Company: For surplus and non-recyclable solutions, engaging a licensed disposal company is a recommended option.[2] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][5]
-
Regulatory Compliance: Always ensure that the final disposal method complies with all local, state, and federal regulations.[6]
Experimental Protocols
The disposal of this compound is guided by regulatory and safety protocols rather than specific experimental procedures for its breakdown or neutralization in a standard laboratory setting. The recommended procedure is to adhere to the guidance provided in the product's SDS and comply with institutional and governmental waste disposal regulations.[3]
This compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Arginine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of L-Arginine, a common amino acid used in a wide range of laboratory applications. By adhering to these procedural steps, you can minimize risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent eye, skin, and respiratory exposure. The following personal protective equipment is recommended.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Must conform to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards to protect against dust particles and potential splashes that can cause serious eye irritation.[1][2][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat | Gloves should be inspected before use and disposed of properly after handling. A lab coat or other protective clothing should be worn to prevent skin contact.[1][2][5][6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder and dust generation is likely, or if irritation is experienced. A particulate filter respirator (e.g., P1) is suitable for nuisance dust exposures.[1][4] |
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been widely established[7][8], the following Derived No-Effect Levels (DNELs) for worker exposure and Predicted No-Effect Concentrations (PNECs) for environmental protection have been reported.
| Exposure Parameter | Value | Population | Effects |
| DNEL (Inhalation) | 552 mg/m³[9] | Worker (industry) | Chronic - systemic effects[9] |
| DNEL (Dermal) | 782.8 mg/kg bw/day | Worker (industry) | Chronic - systemic effects |
| PNEC (Freshwater) | 1.8 mg/l[9] | Aquatic organisms | Short-term (single instance)[9] |
| PNEC (Marine water) | 0.18 mg/l[9] | Aquatic organisms | Short-term (single instance)[9] |
| PNEC (Sewage treatment plant) | 10 g/l[9] | Aquatic organisms | Short-term (single instance)[9] |
| PNEC (Freshwater sediment) | 3.663 mg/kg[9] | Aquatic organisms | Short-term (single instance)[9] |
| PNEC (Marine sediment) | 0.366 mg/kg[9] | Aquatic organisms | Short-term (single instance)[9] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure a well-ventilated work area, such as a fume hood, especially when working with this compound powder.[1][4]
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Avoid generating dust when weighing or transferring the powder.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the material.[1]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1][4]
-
Protect the container from moisture and direct sunlight.[1][4]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and its containers is a critical final step in the handling process.
1. Waste Characterization:
-
This compound is generally not classified as a hazardous substance.[10] However, it is the responsibility of the waste generator to confirm this classification with local and institutional regulations.
2. Solid Waste Disposal:
-
Unused or waste this compound should be collected in a suitable, labeled, and sealed container.[10]
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations.[10]
3. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[2][4] Avoid generating dust during this process.
-
Thoroughly clean the spill area after the material has been collected.[10]
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural flow for safely managing this compound in a laboratory setting, the following diagram illustrates the key decision points and actions from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uprm.edu [uprm.edu]
- 3. biolineintegratori.com [biolineintegratori.com]
- 4. formedium.com [formedium.com]
- 5. scribd.com [scribd.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. ajiaminoscience.eu [ajiaminoscience.eu]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
